Technical Documentation Center

1-(azetidin-3-yl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(azetidin-3-yl)-1H-imidazole
  • CAS: 278789-06-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Azetidin-3-yl)-1H-imidazole

Topic: 1-(azetidin-3-yl)-1H-imidazole chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Scaffold Architecture & Synthetic Utility in D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(azetidin-3-yl)-1H-imidazole chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Scaffold Architecture & Synthetic Utility in Drug Discovery[1]

Executive Summary

The heterobicyclic scaffold 1-(azetidin-3-yl)-1H-imidazole (CAS: 153836-44-3 for the HCl salt) represents a privileged structural motif in modern medicinal chemistry.[1] It serves as a conformationally restricted surrogate for flexible amino-alkyl-imidazoles (e.g., histamine analogs) and acts as a robust vector for positioning the imidazole pharmacophore in kinase inhibitors and GPCR ligands.[1] This guide delineates the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold, emphasizing its role as a polarity-modulating building block.[1]

Physicochemical Profile

The integration of the strained four-membered azetidine ring with the aromatic imidazole creates a unique electronic and steric environment.[1] The azetidine ring exerts a significant electron-withdrawing inductive effect (-I) on the imidazole nitrogen, subtly modulating its basicity compared to N-alkyl imidazoles.[1]

Key Properties Table
PropertyValue / CharacteristicCausality & Significance
Molecular Formula C₆H₉N₃ (Free Base)MW: 123.16 g/mol .[1] Low MW allows for efficient "fragment-based" growth.[1]
pKa (Imidazole N3) ~6.7 – 6.9 (Est.)[1]Slightly lower than N-methylimidazole (7.[1]0) due to the inductive withdrawal of the azetidine ring, reducing H-bond acceptor strength.[1]
pKa (Azetidine NH) ~11.0 (Secondary Amine)Highly basic.[1] Under physiological pH (7.4), this center is fully protonated, improving aqueous solubility.[1]
Ring Strain ~26 kcal/mol (Azetidine)High strain energy makes the ring susceptible to nucleophilic ring-opening if activated, but kinetically stable under standard coupling conditions.[1]
LogP (Calc) -0.8 to -1.2Highly hydrophilic.[1] Ideal for lowering the lipophilicity (LogD) of greasy drug candidates to improve metabolic stability.[1]
Topological Polar Surface Area (TPSA) ~45 ŲFavorable for CNS penetration when the azetidine nitrogen is appropriately capped.[1]

Synthetic Architecture

The construction of the C(sp³)-N(sp²) bond between the azetidine C3 position and the imidazole N1 is the critical synthetic step.[1] Direct nucleophilic substitution is the industry-standard approach, favored over reductive amination due to the poor nucleophilicity of imidazole and the instability of 3-azetidinone intermediates.[1]

Core Synthesis Logic
  • Starting Material: tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).[1] The iodide is preferred over bromide/mesylate for faster kinetics and lower temperatures, minimizing thermal degradation of the azetidine.[1]

  • Nucleophile: Imidazole (in excess).[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).[1] Cs₂CO₃ is preferred for process safety and solubility in DMF/DMSO.[1]

Visualization: Synthetic Pathway

Synthesis_Pathway Figure 1: Validated Synthetic Route via SN2 Displacement SM1 Imidazole (Nucleophile) INT Intermediate: 1-(1-Boc-azetidin-3-yl) imidazole SM1->INT Cs2CO3, DMF 80°C, 12h (SN2 Displacement) SM2 N-Boc-3-iodoazetidine (Electrophile) SM2->INT PROD Target Scaffold: 1-(azetidin-3-yl)-1H-imidazole (Dihydrochloride Salt) INT->PROD 4M HCl in Dioxane RT, 2h (Boc Deprotection)

Figure 1: Validated Synthetic Route via SN2 Displacement. The Boc-group protects the azetidine nitrogen from competing alkylation.[1]

Validated Experimental Protocol

Objective: Synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride.

Step 1: N-Alkylation (Coupling)

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve imidazole (2.0 equiv, 20 mmol) in anhydrous DMF (10 mL/g substrate).

  • Activation: Add Cs₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes to facilitate deprotonation/activation of the imidazole N-H.

  • Addition: Add N-Boc-3-iodoazetidine (1.0 equiv, 10 mmol) dropwise as a solution in minimal DMF.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide (m/z [M+H]⁺ ~ 224 for the Boc-intermediate).[1]

    • Note: Avoid temperatures >100°C to prevent azetidine ring opening or polymerization.[1]

  • Workup: Dilute with EtOAc and wash extensively with water/brine (to remove DMF and excess imidazole). Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Step 2: Deprotection (Salt Formation) [1]

  • Dissolution: Dissolve the purified Boc-intermediate in DCM (5 vol).

  • Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.

  • Precipitation: Warm to room temperature and stir for 2 hours. The product typically precipitates as a white hygroscopic solid.[1]

  • Isolation: Filter the solid under N₂ (to avoid moisture absorption) or evaporate volatiles and triturate with Et₂O.[1]

  • Yield: Typical yields are 85–95% for this step.[1]

Reactivity & Medicinal Chemistry Applications

Functionalization Logic

The scaffold presents two orthogonal vectors for elaboration:

  • Azetidine Nitrogen (N1'): A highly nucleophilic secondary amine.[1] It is the primary attachment point for core scaffolds (e.g., via amide coupling, reductive amination, or SNAr).[1]

  • Imidazole C-H Bonds (C2, C4, C5): The C2 position is slightly acidic and can be lithiated (with protecting groups) or subjected to C-H activation, though this is less common than N1' functionalization.[1]

Strategic Utility in Drug Design
  • Bioisosterism: The azetidine-imidazole motif acts as a rigidified bioisostere for the ethyl-imidazole side chain of Histamine .[1] This is crucial in the design of H3/H4 receptor antagonists where conformational entropy needs to be minimized to enhance binding affinity.[1]

  • Solubility Enhancement: In kinase inhibitors (e.g., JAK or CDK series), replacing a phenyl or cyclohexyl spacer with azetidine significantly lowers LogP and introduces a solubilizing amine (if left free or capped with a polar group).[1]

  • Vector Geometry: The C3-substitution on azetidine projects the imidazole at a specific angle (approx.[1] 109.5° bond angle, but constrained), often allowing the imidazole nitrogen to interact with specific residues (e.g., catalytic lysines or hinge regions) that flexible linkers might miss due to entropic penalty.[1]

Visualization: Pharmacophore Mapping

Pharmacophore_Map Figure 2: Pharmacophore Vectors and Interaction Potential Azetidine Azetidine Ring (Rigid Spacer) Imidazole Imidazole Ring (Pharmacophore) Azetidine->Imidazole C-N Bond (Metabolically Stable) N_Azetidine Secondary Amine (N1') Solubilizing Group / Linker (pKa ~11) Azetidine->N_Azetidine N_Imidazole Imidazole Nitrogen (N3) H-Bond Acceptor / Metal Ligand (pKa ~6.8) Imidazole->N_Imidazole CH_Acidic C2-H Acidic Proton Potential H-Bond Donor (Weak) Imidazole->CH_Acidic Target1 Biological Target (Solvent Front) N_Azetidine->Target1 Ionic Interaction (Asp/Glu residues) Target2 Biological Target (Deep Pocket) N_Imidazole->Target2 H-Bond / Zn++ Coord (Hinge Region/Active Site)

Figure 2: Pharmacophore Vectors. The scaffold bridges solvent-exposed regions (Azetidine N) with deep pocket interactions (Imidazole).[1]

References

  • VulcanChem. "1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride: Structure and Properties."[1] VulcanChem Product Data. Accessed Jan 2026.[1][3] Link

  • ChemicalBook. "1-(Azetidin-3-yl)-1H-imidazole hydrochloride Product Description & Properties." ChemicalBook CAS Database. Accessed Jan 2026.[1][3] Link

  • Lead Sciences. "1-(Azetidin-3-yl)-1H-imidazole hydrochloride - Catalog No: BD233893."[1][4] Lead Sciences Reagents. Accessed Jan 2026.[1][3] Link[1]

  • Frigola, J. et al. "7-Azetidinylquinolones as Antibacterial Agents.[1] Synthesis and Structure-Activity Relationships."[3][5][6][7] Journal of Medicinal Chemistry, 1995, 38(7), 1203-1215.[1] (Foundational work on azetidine coupling). Link[1]

  • Beilstein Institute. "Synthesis of imidazol-1-yl-acetic acid derivatives and related N-alkylation protocols."[1] Beilstein Journal of Organic Chemistry. (Context for imidazole N-alkylation conditions). Link

Sources

Exploratory

1-(Azetidin-3-yl)-1H-imidazole: A High-Fidelity sp³-Rich Scaffold for Medicinal Chemistry

Topic: 1-(azetidin-3-yl)-1H-imidazole CAS number[1][2] CAS Number: 153836-44-3 (Hydrochloride salt) Synonyms: 3-(1H-imidazol-1-yl)azetidine; 1-(3-Azetidinyl)-1H-imidazole Executive Summary 1-(Azetidin-3-yl)-1H-imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(azetidin-3-yl)-1H-imidazole CAS number[1][2]

CAS Number: 153836-44-3 (Hydrochloride salt) Synonyms: 3-(1H-imidazol-1-yl)azetidine; 1-(3-Azetidinyl)-1H-imidazole

Executive Summary

1-(Azetidin-3-yl)-1H-imidazole is a specialized heterocyclic building block that has gained prominence in modern drug discovery. It represents a strategic fusion of two pharmacologically privileged motifs: the azetidine (a strained, four-membered saturated amine) and the imidazole (an aromatic, electron-rich five-membered ring).

This compound serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD). Its primary utility lies in its ability to introduce conformational rigidity and three-dimensionality (Fsp³ character) into drug candidates without significantly increasing molecular weight (MW < 160 Da). By replacing traditional, flat aromatic spacers (like phenyl or pyridine) with the 1-(azetidin-3-yl) core, medicinal chemists can dramatically improve solubility and metabolic stability while maintaining precise vector alignment for target binding.

Chemical Identity & Physicochemical Profile

The following data consolidates the core properties of the hydrochloride salt, the most stable and commercially available form.

PropertyValueContext/Significance
Molecular Formula C₆H₁₀ClN₃Hydrochloride salt form
Molecular Weight 159.62 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
Exact Mass 123.0796 (Free base)Monoisotopic mass for MS identification
Appearance White to off-white solidHygroscopic; requires storage under inert atmosphere
Solubility High (Water, DMSO, MeOH)Excellent for aqueous bioassays
pKa (Imidazole) ~6.9 - 7.1Neutral at physiological pH; acts as H-bond acceptor
pKa (Azetidine) ~10.5 - 11.0Protonated at physiological pH; improves solubility
LogP (Calc) -1.2 to -0.8Highly hydrophilic; reduces lipophilicity of final drugs
Topological Polar Surface Area (TPSA) ~29 ŲFavorable for membrane permeability when functionalized

Strategic Synthesis Protocol

The Challenge: Regioselectivity and Ring Strain

Synthesizing 1-(azetidin-3-yl)-1H-imidazole presents two main challenges:

  • Regioselectivity: Imidazole is an ambident nucleophile. Alkylation must occur specifically at the N1 position to prevent the formation of quaternary imidazolium salts.

  • Ring Integrity: The azetidine ring is highly strained (~26 kcal/mol). Harsh conditions (high heat, strong Lewis acids) can trigger ring-opening or polymerization.

Optimized Synthetic Route

The most robust method involves the nucleophilic substitution (


) of a protected 3-iodoazetidine or 3-mesyloxyazetidine by imidazole, followed by acid-mediated deprotection.
Step 1: N-Alkylation (The Critical Junction)
  • Reagents: Imidazole (1.2 eq), 1-Boc-3-iodoazetidine (1.0 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: 60°C, 12-16 hours.

  • Mechanism: The base deprotonates the imidazole (pKa ~14.5), generating the imidazolide anion. This potent nucleophile attacks the electrophilic C3 position of the azetidine from the face opposite the leaving group (iodide), effecting an inversion of configuration (though irrelevant for the achiral C3).

  • Why

    
    ?  The "cesium effect" improves solubility in organic solvents and promotes the reactivity of the imidazolide anion without causing elimination side reactions (formation of azetine).
    
Step 2: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Conditions: 0°C to Room Temperature, 2 hours.

  • Workup: Evaporation of volatiles yields the dihydrochloride or trifluoroacetate salt directly.

  • Validation: The disappearance of the Boc signal (t-butyl singlet at ~1.4 ppm) in

    
    -NMR confirms reaction completion.
    

Synthesis Start 1-Boc-3-iodoazetidine (Electrophile) Intermediate Intermediate: 1-Boc-3-(imidazol-1-yl)azetidine Start->Intermediate Cs2CO3, DMF 60°C, SN2 Imidazole Imidazole (Nucleophile) Imidazole->Intermediate Product Final Product: 1-(Azetidin-3-yl)-1H-imidazole HCl Intermediate->Product 4M HCl/Dioxane Deprotection

Caption: Step-wise synthesis ensuring azetidine ring stability and N1-regioselectivity.

Applications in Drug Discovery

A. Bioisosteric Replacement

This scaffold acts as a rigidified bioisostere for:

  • N-Methylpiperazine: The distance between the distal nitrogen atoms is shortened, altering the vector of interaction with target proteins.

  • Ethylamine linkers: It restricts the conformational freedom of flexible chains (entropic benefit), potentially increasing binding affinity (

    
    ) by reducing the energy penalty upon binding.
    
B. Physicochemical Modulation

Incorporating the 1-(azetidin-3-yl)-1H-imidazole unit into a lead compound typically results in:

  • Lower LogD: The high polarity of the azetidine-imidazole axis reduces non-specific binding and improves solubility.

  • Metabolic Stability: The four-membered ring is surprisingly resistant to oxidative metabolism (P450s) compared to larger, more flexible alkyl chains.

C. Fragment-Based Screening (FBS)

Due to its low molecular weight and high solubility, this compound is an ideal "seed" for FBS. It can bind to:

  • Heme-containing enzymes: The imidazole nitrogen (N3) can coordinate with iron centers (e.g., in CYP450 inhibitors or IDO1 inhibitors).

  • Asp/Glu residues: The protonated azetidine amine can form salt bridges with acidic residues in the active site of GPCRs or kinases.

Applications Core 1-(Azetidin-3-yl)-1H-imidazole Bioisostere Bioisostere for Flexible Linkers Core->Bioisostere Metabolism Metabolic Stability Core->Metabolism Targeting Target Engagement Core->Targeting Prop1 Reduces Entropy Penalty Bioisostere->Prop1 Prop2 Resistant to Oxidative Dealkylation Metabolism->Prop2 Prop3 Heme Coordination (N3) Salt Bridges (NH) Targeting->Prop3

Caption: Functional utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Hygroscopic. Store at -20°C under argon or nitrogen. The hydrochloride salt is stable for years if kept dry.

  • Incompatibility: Avoid strong oxidizing agents. The free base rapidly absorbs

    
     from the air to form carbamates; always handle the free base in a glovebox or use immediately.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138393567, 1-(Azetidin-3-yl)-1H-imidazole. Retrieved from [Link]

  • Synthetic Methodology (Analogous Azetidine Chemistry)

    • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm, 2(12), 1135-1161.
    • Lowe, G., et al. (2019). A Green and Facile Synthesis of Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. Chemistry Central Journal. (Demonstrates stability and handling of 3-substituted azetidines). Retrieved from [Link]

  • Medicinal Chemistry Applications

    • Cheekatla, S. R. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry. (Reviews the sp³-rich character and metabolic advantages). Retrieved from [Link]

Sources

Foundational

Technical Guide: 1-(Azetidin-3-yl)-1H-imidazole Scaffold

Executive Summary The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the realm of Fragment-Based Drug Design (FBDD) .[1] This structure combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the realm of Fragment-Based Drug Design (FBDD) .[1] This structure combines the conformational rigidity and metabolic stability of the four-membered azetidine ring with the versatile hydrogen-bonding capabilities of the imidazole moiety.

In medicinal chemistry, this specific topology serves as a critical bioisostere for larger saturated heterocycles (e.g., piperidines, pyrrolidines), offering a strategy to lower molecular weight and lipophilicity (LogP) while maintaining ligand efficiency. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and application in signaling pathway modulation.[1]

Structural & Physicochemical Analysis[2][3][4][5]

The 1-(azetidin-3-yl)-1H-imidazole molecule consists of an imidazole ring attached at its N1 position to the C3 position of an azetidine ring.[1] This linkage creates a vector orientation distinct from 3-substituted pyrrolidines, influencing the spatial arrangement of substituents in the binding pocket.

Key Physicochemical Parameters[2][4][5][6][7]
ParameterValue (Approx.)Significance in Drug Design
Molecular Weight 123.16 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
CLogP -0.5 to 0.2Low lipophilicity enhances aqueous solubility.[1]
TPSA ~29 ŲFavorable for membrane permeability and BBB penetration.[1]
pKa (Azetidine) ~11.0 (Secondary Amine)Highly basic; exists as a cation at physiological pH.[1]
pKa (Imidazole) ~7.0Amphoteric; acts as H-bond donor/acceptor or metal coordinator.[1]
Ring Strain ~26 kcal/mol (Azetidine)High strain requires careful thermal management during synthesis.[1]
Structural Conformation

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1] The attachment of the planar imidazole at C3 locks the vector, reducing the entropic penalty upon binding to protein targets compared to flexible alkyl linkers.

Synthetic Architecture & Protocols

The synthesis of 1-(azetidin-3-yl)-1H-imidazole requires a strategy that mitigates the risk of azetidine ring opening (polymerization) while ensuring regioselectivity at the imidazole nitrogen.

Retrosynthetic Analysis (Logic Flow)

The most robust disconnection is the C-N bond between the azetidine C3 and Imidazole N1. We utilize a nucleophilic substitution strategy where the imidazole acts as the nucleophile displacing a leaving group (LG) on the protected azetidine.

Retrosynthesis cluster_legend Key Logic Target 1-(Azetidin-3-yl)-1H-imidazole Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursors Imidazole + 1-Boc-3-iodoazetidine Disconnection->Precursors Precursors Protecting Group Strategy (Boc) Protecting Group Strategy (Boc) Prevents N-polymerization Prevents N-polymerization Protecting Group Strategy (Boc)->Prevents N-polymerization

Figure 1: Retrosynthetic logic prioritizing the stability of the strained azetidine ring.

Detailed Experimental Protocol

Objective: Synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride.

Phase 1: N-Alkylation (The Coupling)
  • Reagents: Imidazole (1.0 eq), 1-Boc-3-iodoazetidine (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF.[1]

  • Conditions: 80°C, 12 hours, Inert Atmosphere (

    
    ).
    

Step-by-Step:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (68 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activate: Add

    
     (650 mg, 2.0 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the imidazole N-H.[1]
    
  • Couple: Add 1-Boc-3-iodoazetidine (311 mg, 1.1 mmol) dropwise.

  • Heat: Heat the mixture to 80°C. Note: Do not exceed 100°C to prevent thermal decomposition of the azetidine.

  • Monitor: Check TLC (5% MeOH in DCM). The starting imidazole spot should disappear.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with water (3x) and brine. Dry organic layer over

    
    .[1][2][3]
    
  • Purification: Flash column chromatography (DCM:MeOH gradient) yields tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate .

Phase 2: Deprotection (The Release)
  • Reagents: 4M HCl in Dioxane.

  • Solvent: DCM or MeOH.

Step-by-Step:

  • Dissolve: Dissolve the Boc-intermediate in minimal DCM (2 mL).

  • Acidify: Add 4M HCl in Dioxane (2 mL, excess) at 0°C.

  • React: Allow to warm to room temperature and stir for 2 hours.

  • Isolate: The product usually precipitates as the hydrochloride salt.[1] Filter or evaporate volatiles under reduced pressure.[1][2]

  • Yield: Quantitative conversion to 1-(azetidin-3-yl)-1H-imidazole dihydrochloride .

SynthesisWorkflow Start Start: Imidazole + Base Inter Intermediate: 1-Boc-3-(imidazol-1-yl)azetidine Start->Inter 1-Boc-3-iodoazetidine DMF, 80°C, 12h Final Product: 1-(Azetidin-3-yl)-1H-imidazole (HCl Salt) Inter->Final 4M HCl/Dioxane Deprotection Validation Validation Point: LCMS (M+H) & 1H NMR Final->Validation

Figure 2: Step-by-step synthetic workflow with critical validation checkpoints.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 1-(azetidin-3-yl)-1H-imidazole moiety is a proven bioisostere for:

  • N-Substituted Piperidines: Reducing the ring size from 6 to 4 lowers the lipophilicity (LogP) by approximately 1.0 unit, improving metabolic stability by reducing the number of oxidizable C-H bonds.

  • Ethyl-linked Imidazoles: The azetidine ring introduces rigidity, reducing the entropic cost of binding compared to a flexible ethyl chain.[1]

Target Relevance

This scaffold is particularly relevant in the design of:

  • H3/H4 Receptor Antagonists: The basic azetidine nitrogen mimics the histamine ethylamine pharmacophore.[1]

  • JAK Inhibitors: Similar to the structure of Baricitinib (which uses a pyrazole-azetidine linkage), this scaffold serves as a hinge-binder or solvent-front interaction motif.

Bioisostere Piperidine Piperidine Scaffold (High LogP, Flexible) Azetidine Azetidine Scaffold (Low LogP, Rigid) Piperidine->Azetidine Bioisosteric Replacement Target Target Binding Pocket (H3R, JAK, etc.) Piperidine->Target Standard Fit Azetidine->Target Optimized Fit (Lower Metabolic Liability)

Figure 3: Bioisosteric relationship demonstrating the advantages of the azetidine scaffold.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical data must be verified.

NMR Diagnostics ( or )
  • Azetidine Protons: Look for a distinct set of multiplets around 4.0–4.5 ppm corresponding to the 4 protons adjacent to the nitrogen (

    
     and 
    
    
    
    ).
  • Methine Proton: The proton at

    
     (attached to imidazole) typically appears as a quintet or multiplet around 5.2–5.5 ppm, shifted downfield due to the aromatic ring.
    
  • Imidazole Protons: Three distinct signals in the aromatic region (approx. 7.5, 7.8, and 9.0 ppm for the salt form).

Mass Spectrometry[1]
  • LCMS (ESI+): Expect a parent ion peak

    
     at 124.08 m/z  (free base).[1]
    
  • Fragment Pattern: A characteristic fragment loss of the imidazole ring may be observed under high collision energy.[1]

References

  • PubChem. "Azetidine | C3H7N."[1] National Library of Medicine.[1] [Link]

  • Lead Sciences. "1-(Azetidin-3-yl)-1H-imidazole hydrochloride Product Page." [Link]

  • Journal of Medicinal Chemistry. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." ACS Publications. [Link]

  • Frontiers in Chemistry. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis." [Link]

  • Molecules. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." MDPI. [Link]

Sources

Exploratory

1-(azetidin-3-yl)-1H-imidazole molecular weight

Topic: 1-(Azetidin-3-yl)-1H-imidazole: Structural Properties, Synthesis, and Application in Fragment-Based Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Azetidin-3-yl)-1H-imidazole: Structural Properties, Synthesis, and Application in Fragment-Based Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

1-(Azetidin-3-yl)-1H-imidazole (


) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Characterized by a rigid, four-membered azetidine ring directly coupled to an aromatic imidazole moiety, this scaffold offers a unique three-dimensional vector distinct from standard piperidine or pyrrolidine analogs.

Its low molecular weight (


 g/mol  for the free base) and high polarity make it an ideal "seed" fragment for exploring hydrophilic pockets in target proteins, particularly kinases (JAK/STAT pathways) and metalloenzymes. This guide details the physicochemical profile, a validated synthetic route via nucleophilic substitution, and critical characterization protocols required for maintaining library integrity.

Physicochemical Profile

Understanding the exact molecular weight and ionization states is critical for calculating Ligand Efficiency (LE) and preparing stock solutions for high-throughput screening.

2.1. Molecular Weight & Formula

The compound exists frequently as a hydrochloride salt due to the basicity of the azetidine nitrogen. Researchers must distinguish between the free base and salt forms during stoichiometric calculations.

PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Formula



MW ( g/mol ) 123.16 159.62 196.08
Exact Mass 123.0796159.0563195.0330
State Viscous Oil / Low melting solidHygroscopic White SolidWhite Crystalline Solid
2.2. Key Drug-Like Properties
  • H-Bond Donors (HBD): 1 (Azetidine NH)

  • H-Bond Acceptors (HBA): 2 (Imidazole N3, Azetidine N)

  • cLogP: ~ -0.8 to -1.2 (Highly hydrophilic, ideal for LLE optimization)

  • TPSA: ~ 40-45

    
    
    
  • pKa (Estimated):

    • 
      : 
      
      
      
      (Secondary amine, highly basic)
    • 
      : 
      
      
      
      (Aromatic nitrogen)

Validated Synthetic Protocol

Direct reductive amination between azetidin-3-one and imidazole is chemically inefficient due to the poor nucleophilicity of the imidazole nitrogen towards ketones. The industry-standard route utilizes Nucleophilic Substitution (


)  on an activated azetidine intermediate.
3.1. Retrosynthetic Analysis

The synthesis disconnects at the C3-N1 bond. The most robust precursor is tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (Mesylated Boc-Azetidin-3-ol), which undergoes displacement by imidazole followed by acidolytic deprotection.

3.2. Step-by-Step Methodology

Step 1: Activation (Mesylation)

  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Protocol: Cool the solution of starting alcohol and TEA in DCM to 0°C. Add MsCl dropwise. Stir for 2 hours at RT.

  • Workup: Wash with

    
    , brine, dry over 
    
    
    
    . Concentrate to yield the mesylate (typically >90% yield, white solid).

Step 2: Nucleophilic Displacement (


) 
  • Reagents: Imidazole (2.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq).

  • Solvent: DMF (Anhydrous).

  • Protocol:

    • Suspend NaH in DMF at 0°C. Add Imidazole portion-wise to form the sodium imidazolide salt (evolution of

      
       gas). Stir 30 min.
      
    • Add the mesylate from Step 1 (dissolved in minimal DMF) dropwise.

    • Heat to 80°C for 4-6 hours. (Note: Heating is required to overcome steric strain in the 4-membered ring).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Deprotection (Salt Formation)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol: Dissolve the Boc-intermediate in the acid solution. Stir at RT for 1 hour.

  • Isolation: Remove volatiles in vacuo. Triturate the residue with diethyl ether to precipitate the 1-(azetidin-3-yl)-1H-imidazole hydrochloride salt.

3.3. Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine Step1 Activation (MsCl, TEA, DCM) Start->Step1 Inter1 N-Boc-3-mesyloxyazetidine Step1->Inter1 Sulfonylation Step2 Displacement (Imidazole, NaH, DMF, 80°C) Inter1->Step2 Inter2 N-Boc-1-(azetidin-3-yl)imidazole Step2->Inter2 SN2 Coupling Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 1-(Azetidin-3-yl)-1H-imidazole Hydrochloride Step3->Final Boc Removal

Figure 1: Validated synthetic route via mesylate displacement. This pathway avoids the low yields often associated with direct reductive amination of electron-deficient heterocycles.

Analytical Characterization

To ensure the integrity of the fragment in screening libraries, the following spectral features must be confirmed.

4.1. High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization).

  • Target Ion:

    
    
    
  • Expected m/z: 124.0869 (Calculated for

    
    ).
    
  • Pass Criteria:

    
    ppm < 5.
    
4.2. Nuclear Magnetic Resonance (

-NMR)

Solvent:


 (for the hydrochloride salt) or 

(for free base).
  • Diagnostic Signals (

    
    ): 
    
    • Imidazole CH: Three distinct singlets/doublets in the aromatic region (

      
       7.5 - 9.0 ppm). The C2 proton (between nitrogens) will be significantly deshielded (
      
      
      
      ppm).
    • Azetidine CH (Methine): A quintet or multiplet at

      
       5.4 - 5.6 ppm. This shift is critical; it proves the imidazole is attached at C3.
      
    • Azetidine

      
      :  Two sets of multiplets around 
      
      
      
      4.2 - 4.6 ppm due to the ring puckering and diastereotopic nature if chiral centers are introduced nearby (though the molecule itself is achiral).

Application in Drug Discovery[1][2][3][4]

5.1. Fragment-Based Design Logic

1-(Azetidin-3-yl)-1H-imidazole serves as a "linker-functionalized" fragment.

  • The Imidazole: Acts as a metal chelator (e.g., binding Heme iron or Zinc in metalloproteases) or a hydrogen bond acceptor in the hinge region of kinases.

  • The Azetidine: Provides a rigid sp3 vector. Unlike flexible alkyl chains, the azetidine ring constrains the spatial orientation of the amine, reducing the entropic penalty upon binding.

5.2. Vector Expansion Strategy

Once the fragment binds (verified by SPR or X-ray crystallography), the secondary amine of the azetidine offers a handle for growth.

  • Amide Coupling: Reacting with carboxylic acids to reach adjacent hydrophobic pockets.

  • Sulfonylation: Creating sulfonamides to target specific residues like Arginine.

FBDD_Logic Fragment Fragment Hit: 1-(Azetidin-3-yl)-1H-imidazole (MW 123, Low Affinity) Target Target Interaction: Imidazole binds Metal/Hinge Azetidine NH solvent exposed Fragment->Target Screening (SPR/NMR) Optimization Lead Optimization: Functionalize Azetidine NH (Amides, Ureas, Sulfonamides) Target->Optimization Structure-Based Design Lead Potent Lead: High Affinity, Improved Selectivity (MW 350-450) Optimization->Lead SAR Expansion

Figure 2: Fragment evolution strategy. The azetidine nitrogen acts as the primary vector for growing the molecule into adjacent sub-pockets.

References

  • PubChem. (2025).[1][2] Imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Scott, D. E., et al. (2023). "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." Molecules, 28(3), 1038. Retrieved from [Link]

  • Zhang, Y., et al. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Scalable Synthesis of 1-(azetidin-3-yl)-1H-imidazole

Part 1: Executive Summary & Strategic Analysis The 1-(azetidin-3-yl)-1H-imidazole motif is a high-value pharmacophore found in Janus Kinase (JAK) inhibitors (e.g., baricitinib analogs) and Histamine H4 receptor ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 1-(azetidin-3-yl)-1H-imidazole motif is a high-value pharmacophore found in Janus Kinase (JAK) inhibitors (e.g., baricitinib analogs) and Histamine H4 receptor ligands. Its structural rigidity, provided by the azetidine ring, restricts the conformational freedom of the imidazole headgroup, often improving potency and selectivity compared to flexible ethyl or propyl linkers.

This guide details the most reliable synthetic pathway: Nucleophilic Substitution (


) via a 3-Iodoazetidine intermediate . While direct Mitsunobu coupling is possible, the iodination-displacement route offers superior scalability and purification profiles for multi-gram synthesis.
Retrosynthetic Logic

The disconnection strategy focuses on the


 bond between the azetidine C3 position and the imidazole N1 nitrogen.

Retrosynthesis Target 1-(azetidin-3-yl)-1H-imidazole (Target Molecule) Protected 1-Boc-3-(imidazol-1-yl)azetidine (Protected Intermediate) Target->Protected Deprotection (TFA or HCl) Electrophile 1-Boc-3-iodoazetidine (Activated Electrophile) Protected->Electrophile S_N2 Displacement Nucleophile Imidazole (Nucleophile) Protected->Nucleophile + Base SM 1-Boc-3-hydroxyazetidine (Commercial SM) Electrophile->SM Appel Reaction (I2, PPh3, Imidazole)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 1-Boc-3-hydroxyazetidine.

Part 2: Technical Pathway & Mechanisms

Core Pathway: The Iodide Displacement Route

This route avoids the variable yields often associated with Mitsunobu reactions on strained rings by isolating a discrete, activated electrophile (1-Boc-3-iodoazetidine).

Step 1: Activation (Iodination)

The hydroxyl group of 1-Boc-3-hydroxyazetidine is converted to an iodide using Appel reaction conditions (PPh3, I2, Imidazole).

  • Mechanism: Formation of an oxyphosphonium intermediate followed by

    
     displacement by iodide.
    
  • Why Iodide? Iodide is a superior leaving group compared to mesylate or tosylate for the subsequent reaction with the moderately nucleophilic imidazole, allowing for milder reaction temperatures that preserve the strained azetidine ring.

Step 2: N-Alkylation (Displacement)

Imidazole displaces the iodide under basic conditions.

  • Regioselectivity: Imidazole is amphoteric. Deprotonation yields the imidazolide anion, which attacks the electrophile. Alkylation occurs at N1 (equivalent to N3 due to tautomerism in unsubstituted imidazole).

  • Conditions:

    
     in DMF or acetonitrile is preferred over NaH to minimize side reactions (e.g., elimination to azetine).
    
Step 3: Deprotection

Removal of the tert-butoxycarbonyl (Boc) group.

  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Product Form: Isolated as the dihydrochloride salt to ensure stability and crystallinity.

Part 3: Experimental Protocols

Synthesis of 1-Boc-3-iodoazetidine

Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq),


 (1.2 eq), Imidazole (1.5 eq), Iodine (1.2 eq), Toluene/Acetonitrile.
  • Charge: Dissolve 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dry Toluene (150 mL) and Acetonitrile (50 mL).

  • Add: Add Triphenylphosphine (

    
    , 18.2 g, 69.2 mmol) and Imidazole (5.9 g, 86.6 mmol). Stir until dissolved.
    
  • Iodination: Cool to 0°C. Add Iodine (

    
    , 17.6 g, 69.2 mmol) portion-wise over 30 minutes. The solution will turn dark brown then fade to orange/yellow.
    
  • Reaction: Warm to room temperature and then heat to 70°C for 2-3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool to RT. Pour into saturated

    
     (aq) to quench excess iodine (color disappears). Extract with EtOAc (3 x 100 mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
    • Yield: Expect 85-90% as a colorless oil or low-melting solid.

Coupling: 1-Boc-3-(imidazol-1-yl)azetidine

Reagents: Imidazole (2.0 eq),


 (2.0 eq), DMF.
  • Charge: Dissolve Imidazole (2.4 g, 35.3 mmol) in anhydrous DMF (40 mL).

  • Base: Add Cesium Carbonate (

    
    , 11.5 g, 35.3 mmol). Stir at RT for 30 mins to generate the imidazolide anion.
    
  • Add Electrophile: Add 1-Boc-3-iodoazetidine (5.0 g, 17.6 mmol) dissolved in DMF (10 mL).

  • Heat: Heat to 80°C for 12-16 hours.

    • Critical Parameter: Do not exceed 100°C to prevent thermal decomposition of the Boc group or ring opening.

  • Workup: Dilute with water (200 mL) and extract with EtOAc (4 x 50 mL). (Imidazole product is polar; thorough extraction is needed).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Concentrate. Purify via column chromatography (DCM:MeOH 95:5).

    • Yield: Expect 70-80%.

Deprotection: 1-(azetidin-3-yl)-1H-imidazole dihydrochloride

Reagents: 4M HCl in Dioxane.

  • Dissolve: Dissolve the coupled intermediate (3.0 g) in dry DCM (10 mL).

  • Acidify: Add 4M HCl in Dioxane (15 mL, excess) dropwise at 0°C.

  • Stir: Warm to RT and stir for 4 hours. A white precipitate should form.[1]

  • Isolate: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.

  • Dry: Dry under high vacuum at 40°C.

    • Product: White crystalline solid.[1]

Part 4: Data Summary & Quality Control

Process Parameters Table
ParameterStep 1: IodinationStep 2: CouplingStep 3: Deprotection
Limiting Reagent 1-Boc-3-hydroxyazetidine1-Boc-3-iodoazetidineCoupled Intermediate
Solvent System Toluene/MeCNDMF (anhydrous)DCM/Dioxane
Temperature 70°C80°C0°C to RT
Reaction Time 3 hours16 hours4 hours
Key Impurity Triphenylphosphine oxideUnreacted ImidazoleIsobutene (gas)
Purification Silica (Hex/EtOAc)Silica (DCM/MeOH)Precipitation/Filtration
Self-Validating Analytical Checkpoints
  • NMR (

    
    ): 
    
    • Intermediate: Shift of the azetidine C3-H proton from ~4.5 ppm (OH) to ~4.8-5.0 ppm (Iodo) and finally to ~5.2 ppm (Imidazole-N attached).

    • Final Product: Disappearance of the singlet at ~1.4 ppm (9H, Boc group).

  • Mass Spectrometry (LCMS):

    • Target Mass:

      
       Da (Free base).
      
    • Observed:

      
      .
      

Part 5: Workflow Visualization

Workflow Start Start: 1-Boc-3-hydroxyazetidine Step1 Step 1: Iodination (I2, PPh3, Imidazole) 70°C, 3h Start->Step1 Inter1 Intermediate: 1-Boc-3-iodoazetidine Step1->Inter1 Workup: Na2S2O3 wash Purification: Silica Step2 Step 2: N-Alkylation (Imidazole, Cs2CO3) DMF, 80°C, 16h Inter1->Step2 Inter2 Intermediate: 1-Boc-3-(imidazol-1-yl)azetidine Step2->Inter2 Workup: H2O wash Purification: Silica (DCM/MeOH) Step3 Step 3: Deprotection (4M HCl/Dioxane) RT, 4h Inter2->Step3 Final Final Product: 1-(azetidin-3-yl)-1H-imidazole (dihydrochloride salt) Step3->Final Filtration & Drying

Figure 2: Step-by-step experimental workflow for the synthesis of 1-(azetidin-3-yl)-1H-imidazole.

References

  • Iodination Protocol (Appel Reaction on Azetidine)

    • Title: 1-Boc-3-iodoazetidine Synthesis Protocol[2][3]

    • Source: ChemicalBook / MedChemExpress Protocols
  • General N-Alkylation of Imidazole

    • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid[1][4]

    • Source: Beilstein Journal of Organic Chemistry (2008)
    • URL:[Link]

  • Commercial Reference for Target

    • Title: 1-(Azetidin-3-yl)-1H-imidazole hydrochloride (Product Page)
    • Source: Hoelzel Biotech[4]

    • URL:[Link][5]

  • Boc-Deprotection Methodologies

    • Title: Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbon
    • Source: Synthesis (2001)[5]

    • URL:[Link]

Sources

Exploratory

Technical Deep Dive: The 1-(Azetidin-3-yl)-1H-imidazole Scaffold in Medicinal Chemistry

Executive Summary: The "Azetidine Switch" In modern fragment-based drug discovery (FBDD), the 1-(azetidin-3-yl)-1H-imidazole scaffold represents a critical bioisostere for the classical 4-(imidazol-1-yl)piperidine or 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern fragment-based drug discovery (FBDD), the 1-(azetidin-3-yl)-1H-imidazole scaffold represents a critical bioisostere for the classical 4-(imidazol-1-yl)piperidine or 3-(imidazol-1-yl)pyrrolidine moieties. By contracting the saturated ring to a four-membered azetidine, medicinal chemists can significantly alter the physicochemical profile of a lead compound—specifically lowering lipophilicity (


) and increasing metabolic stability—while retaining the pharmacophore's vector orientation.

This guide details the synthesis, physicochemical properties, and application of this scaffold, specifically for researchers targeting Histamine H3/H4 receptors , Janus Kinases (JAK) , and GPCR modulation .

Physicochemical Profiling & Structural Logic

The transition from a six-membered piperidine to a four-membered azetidine is not merely a reduction in molecular weight; it is a strategic manipulation of molecular geometry and electronic properties.

Comparative Analysis (The "Ring Contraction" Effect)

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences the basicity of the nitrogen and the conformation of the attached imidazole.

PropertyPiperidine AnalogPyrrolidine AnalogAzetidine Analog Impact on Drug Design
Ring Size 6-membered5-membered4-membered Lower MW; reduced steric bulk.
Hybridization

(Chair)

(Envelope)

(Puckered)
Rigidification of the vector.
Basicity (

of 2° amine)
~11.0~11.3~11.0 Comparable basicity, but higher nucleophilicity due to steric exposure.
Lipophilicity (

)
HighMediumLow Improved aqueous solubility; reduced non-specific binding.
Metabolic Stability Prone to oxidationModerateHigh Reduced oxidative clearance (fewer C-H bonds available for CYP450).
Geometric Vector Analysis
  • Vector Angle: In 1,3-disubstituted azetidines, the angle between substituents is distinct from the 1,4-piperidine arrangement. This "puckering" of the azetidine ring allows the imidazole headgroup to probe unique sub-pockets in enzymes (e.g., the ATP-binding site of kinases) that are inaccessible to planar or chair-conformation scaffolds.

Synthetic Methodologies

The synthesis of 1-(azetidin-3-yl)-1H-imidazole presents a specific regiochemical challenge: ensuring the imidazole nitrogen (


) alkylates the azetidine at the C3 position without competing elimination reactions (azetine formation).
Primary Route: Nucleophilic Displacement ( )

The most robust method involves the displacement of a leaving group (Mesylate, Tosylate, or Iodide) at the azetidine-3-position by the imidazole anion.

Protocol: Synthesis of tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Reagents:

  • Substrate: tert-butyl 3-iodoazetidine-1-carboxylate (or 3-mesyloxy analog).

  • Nucleophile: 1H-imidazole.[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve 1H-imidazole (1.2 equiv) in anhydrous DMF.
    
  • Deprotonation:

    • Option A (Mild): Add

      
       (2.0 equiv). Stir at RT for 30 min.
      
    • Option B (Strong): Cool to 0°C, add

      
       (60% dispersion, 1.2 equiv). Stir until gas evolution ceases.
      
  • Addition: Dropwise add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in DMF.

  • Reaction: Heat to 60–80°C for 4–12 hours. Note: Higher temperatures increase the risk of elimination to the enamine.

  • Workup (Critical):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 5% LiCl solution (3x) to remove DMF (crucial for preventing imidazole contamination).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5). The product is highly polar.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis pathway.

SynthesisPath Start Start: N-Boc-3-hydroxyazetidine Activation Activation: Convert OH to Leaving Group (MsCl or I2/PPh3) Start->Activation Step 1 Intermed Intermediate: N-Boc-3-iodoazetidine Activation->Intermed Yield > 85% Coupling Coupling: Imidazole + Base (Cs2CO3) Solvent: DMF, 80°C Intermed->Coupling Step 2 (SN2) Product Product: N-Boc-3-(imidazol-1-yl)azetidine Coupling->Product Avoid Elimination Deprotection Deprotection: TFA/DCM or HCl/Dioxane Product->Deprotection Step 3 Final Final Scaffold: 1-(azetidin-3-yl)-1H-imidazole (Salt) Deprotection->Final Quantitative

Figure 1: Step-wise synthetic pathway from commercially available azetidin-3-ol to the target scaffold.

Medicinal Chemistry Applications (SAR)

Histamine H3/H4 Receptor Antagonists

The imidazole moiety is a classic pharmacophore for histamine receptors. Historically, 4-(imidazol-1-yl)piperidine was the core scaffold (e.g., in Thioperamide derivatives).

  • The Shift: Replacing the piperidine with azetidine reduces CNS side effects by altering the blood-brain barrier (BBB) penetration profile (lower LogP) and reducing affinity for off-target CYP450 enzymes.

  • Mechanism: The basic nitrogen of the azetidine (often alkylated in the final drug) interacts with Aspartate residues (Asp114 in H3) in the receptor binding pocket, while the imidazole mimics the endogenous histamine headgroup.

JAK Inhibitors & Kinase Selectivity

In the development of JAK1/JAK2 inhibitors (like Baricitinib analogs), the azetidine ring serves as a rigid linker.

  • Role: It positions the "warhead" (e.g., a nitrile or sulfonyl group attached to the azetidine nitrogen) at a precise distance from the hinge-binding motif (the imidazole or fused heterocycle).

  • Advantage: The

    
     character of the azetidine improves solubility compared to flat aromatic linkers, a critical parameter for oral bioavailability in chronic indications like Rheumatoid Arthritis.
    
Visualization: SAR Decision Logic

This decision tree guides the optimization of the scaffold based on assay results.

SAR_Logic Core Scaffold: 1-(azetidin-3-yl)-imidazole Issue1 Issue: Low Potency? Core->Issue1 Issue2 Issue: High hERG Inhibition? Core->Issue2 Issue3 Issue: Poor Solubility? Core->Issue3 Mod1 Action: Substitute Imidazole C4/C5 (Methyl/Phenyl) Issue1->Mod1 Optimize Fit Mod2 Action: Reduce Basicity of Azetidine N (Amide/Sulfonamide Cap) Issue2->Mod2 Reduce pKa Mod3 Action: Keep Azetidine Free Amine or Add Polar Sidechain Issue3->Mod3 Lower LogD

Figure 2: Structure-Activity Relationship (SAR) optimization tree for azetidine-imidazole ligands.

References

  • Synthesis of Azetidine Derivatives (Baricitinib Intermediates)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source:Chemistry Central Journal (via PMC/NIH).
    • URL:[Link]

  • Azetidine vs.

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source:Future Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Histamine H3 Antagonist Scaffolds

    • Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters (PubMed).[1][3]

    • URL:[Link]

  • General Imidazole SAR

    • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.[4]

    • Source:Molecules (via PMC/NIH).
    • URL:[Link]

  • Azetidine Synthesis Protocol (Analogous Methodology)

    • Title: Synthesis of New Azetidine and Oxetane Amino Acid Deriv
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Foundational

Biological significance of the azetidine-imidazole scaffold

The Azetidine-Imidazole Scaffold in Medicinal Chemistry: Structural Dynamics and Therapeutic Applications[1][2] Abstract The azetidine-imidazole scaffold represents a privileged structural motif in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine-Imidazole Scaffold in Medicinal Chemistry: Structural Dynamics and Therapeutic Applications[1][2]

Abstract

The azetidine-imidazole scaffold represents a privileged structural motif in modern medicinal chemistry, synergizing the conformational rigidity of the four-membered azetidine ring with the electronic versatility of the imidazole heterocycle. This guide provides an in-depth technical analysis of this scaffold, exploring its physicochemical properties, synthetic accessibility, and biological significance. We examine its utility in modulating basicity (pKa), enhancing metabolic stability, and optimizing ligand-target interactions, with specific case studies in Histamine H3 receptor antagonism and Monoacylglycerol Lipase (MAGL) inhibition.

Structural & Physicochemical Profile

The biological potency of the azetidine-imidazole scaffold stems from the unique interplay between its two core components. Unlike flexible alkyl linkers, the azetidine ring imposes significant conformational constraints, reducing the entropic penalty of binding while positioning the imidazole pharmacophore in a defined vector.

The Azetidine Core[3]
  • Ring Strain: Azetidine possesses a ring strain energy of approximately 26 kcal/mol . This strain drives reactivity in ring-opening scenarios but, in the context of a scaffold, imparts a rigid "puckered" conformation (butterfly angle ~153°).

  • Basicity Modulation: The pKa of the azetidine nitrogen (~11.3) is distinct from pyrrolidine (~11.3) and piperidine (~11.2) due to hybridization effects.[2][3] However, when substituted (e.g., at the 3-position with an imidazole), the electron-withdrawing nature of the heterocycle attenuates this basicity, often bringing it into an optimal range (pKa 8.0–9.5) for CNS penetration and reduced hERG liability.

  • Lipophilicity (LogD): Azetidine is less lipophilic than its five- and six-membered counterparts.[2] Replacing a cyclohexyl or piperidinyl group with azetidine typically lowers cLogP by 1–1.5 units, improving aqueous solubility and metabolic stability.

The Imidazole Pharmacophore[5]
  • Electronic Character: Imidazole is an amphoteric aromatic heterocycle (pKa ~7.0 for the conjugate acid). It functions as both a hydrogen bond donor (N-H) and acceptor (N:).

  • Target Interaction: It is a classic bioisostere for the histidine side chain, making it a "privileged" binder for metal centers (e.g., Heme-Fe in CYP450 or IDO1) and proton-shuttling residues in GPCRs (e.g., Histamine receptors).

Structural Synergy (Visual Analysis)

The direct linkage of imidazole to the azetidine 3-position creates a linear yet rigid vector.

ScaffoldAnalysis Azetidine Azetidine Ring (Rigid Core) High sp3 character Linker C3-N1 Bond (Vector Control) Azetidine->Linker Restricts Conformation Properties Physicochemical Output: 1. Lower LogD (vs Piperidine) 2. Tunable pKa (CNS active) 3. Metabolic Stability Azetidine->Properties Imidazole Imidazole (Pharmacophore) H-bond Donor/Acceptor Linker->Imidazole Positions Imidazole->Properties

Figure 1: Structural logic of the Azetidine-Imidazole scaffold. The rigid azetidine core restricts the conformational space of the imidazole, optimizing entropy of binding.

Biological Significance & Applications[1][3][6][7][8]

Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a presynaptic GPCR that regulates the release of histamine, acetylcholine, and norepinephrine.[4] Early H3 antagonists (e.g., thioperamide) relied heavily on imidazole moieties to mimic the endogenous ligand. However, these suffered from poor CNS penetration and CYP450 inhibition.

  • The Azetidine Solution: Replacing flexible alkyl chains with an azetidine ring (e.g., 1-(azetidin-3-yl)-1H-imidazole derivatives) served two purposes:

    • Rigidification: It locked the distance between the basic amine (azetidine N) and the aromatic head (imidazole), mimicking the gauche conformation of histamine.

    • CYP Mitigation: The steric bulk of the azetidine ring hindered the imidazole nitrogen from coordinating with the Heme iron of CYP enzymes, reducing drug-drug interaction risks.

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibitors are sought for pain and neuroinflammation.

  • Mechanism: Recent studies have utilized the piperazinyl-azetidine skeleton linked to azoles (imidazole/thiazole) to create "tail-switch" inhibitors.[2] The azetidine acts as a spacer that positions the reactive carbamate/urea group (covalent warhead) relative to the enzyme's catalytic triad while maintaining a compact footprint.

Kinase Inhibition

In kinase inhibitors, the imidazole often binds to the hinge region (ATP binding site). The azetidine moiety is increasingly used as a "solvent-front" solubilizing group.[2] Its sp3 character improves the drug-like properties (solubility/permeability) of otherwise flat, aromatic kinase inhibitors.

Data Presentation: SAR Trends

The following table summarizes the impact of replacing a flexible propyl linker with an azetidine ring in a hypothetical H3 antagonist series (derived from general SAR trends in H3 medicinal chemistry).

CompoundLinker StructureImidazole pKaH3R Ki (nM)CYP450 Inhibition (IC50)
A (Control) n-Propyl (Flexible)6.912.50.8 µM (High)
B Cyclobutyl (Rigid)6.95.22.1 µM (Mod)
C Azetidin-3-yl 6.8 0.8 > 10 µM (Low)
D Piperidin-4-yl7.01.15.5 µM (Low)

Table 1: Comparative SAR demonstrating the potency and selectivity advantages of the azetidine scaffold. Note the significant reduction in CYP inhibition (Compound C) due to steric shielding and electronic modulation.

Experimental Protocols

Synthesis of 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate

Precursor synthesis for the Azetidine-Imidazole coupling.[2]

Reagents: 1-(Diphenylmethyl)azetidin-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[2] Protocol:

  • Dissolve 1-(diphenylmethyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The product spot should be less polar than the starting alcohol.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Use immediately (mesylates can be unstable) or recrystallize from Et2O/Hexane.

Synthesis of 1-(1-(Diphenylmethyl)azetidin-3-yl)-1H-imidazole

The core coupling reaction.

Reagents: Imidazole, Sodium Hydride (NaH, 60% dispersion), DMF. Protocol:

  • Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Add Imidazole (1.2 eq) portion-wise.[2] Stir for 30 min until gas evolution ceases (formation of sodium imidazolide).

  • Add the mesylate from Step 4.1 (1.0 eq) dissolved in minimal DMF dropwise.

  • Heat the mixture to 80°C for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x).

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

  • Deprotection (Optional): Hydrogenation (H2, Pd/C) or chloroethyl chloroformate (ACE-Cl) treatment removes the benzhydryl group to yield the free amine.

Biological Assay: H3 Receptor Radioligand Binding

Objective: Determine the binding affinity (Ki) of the synthesized azetidine-imidazole derivative.

  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.[2] Homogenize in TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.

    • Ligand: [3H]-N-alpha-methylhistamine (1 nM final conc).[2]

    • Test Compound: 10^-10 to 10^-5 M (serial dilution).[2]

    • Non-specific binding: Define with 10 µM Thioperamide.

  • Condition: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic ligands).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[2]

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled signaling cascade modulated by H3 antagonists containing the azetidine-imidazole scaffold.

H3Signaling Ligand Azetidine-Imidazole Antagonist H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein Ligand->Gi Prevents Activation H3R->Gi Activates (Agonist) Inhibits (Inverse Agonist) AC Adenylyl Cyclase Gi->AC Inhibits Release Neurotransmitter Release (Histamine, ACh, NE) Gi->Release Disinhibition (Increases Release) cAMP cAMP Levels AC->cAMP Reduces

Figure 2: H3 Receptor Signaling Pathway.[2] The antagonist blocks the constitutive activity of the Gi-coupled receptor, leading to disinhibition of neurotransmitter release (wake-promoting effect).

References

  • Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists. Source: PubMed (NIH) URL:[Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. Source: PubMed Central (PMC) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed URL:[5][6][Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Source: ResearchGate URL:[Link]

  • Imidazole-based Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. Source: PubMed URL:[5][6][Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of 1-(Azetidin-3-yl)-1H-imidazole

This guide serves as a technical monograph for the spectroscopic characterization of 1-(azetidin-3-yl)-1H-imidazole , a high-value fragment in modern drug discovery. Executive Summary & Application Context Compound: 1-(a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the spectroscopic characterization of 1-(azetidin-3-yl)-1H-imidazole , a high-value fragment in modern drug discovery.

Executive Summary & Application Context

Compound: 1-(azetidin-3-yl)-1H-imidazole Molecular Formula:


Exact Mass:  123.0796 Da

In the context of Fragment-Based Drug Design (FBDD), this scaffold represents a "privileged structure." It combines the high water solubility and metabolic stability of the azetidine ring (a conformationally restricted amine) with the hydrogen-bond acceptor/donor versatility of the imidazole moiety.

This guide provides the definitive spectroscopic signature (NMR, MS) required to validate the synthesis and purity of this building block. The data presented below synthesizes experimental precedents from analogous N-substituted azetidines and chemometric consensus.

Synthetic Route & Structural Logic

To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard industrial synthesis involves the nucleophilic substitution of a 3-activated azetidine by imidazole, followed by N-deprotection.

Figure 1: Synthesis Workflow & Critical Intermediates

Synthesis Start 1-Boc-3-hydroxy azetidine Act Activation (MsCl/TEA) Start->Act Inter1 1-Boc-3-mesyloxy azetidine Act->Inter1 Sub Substitution (Imidazole/NaH) Inter1->Sub Inter2 1-Boc-3-(imidazol-1-yl) azetidine Sub->Inter2 Deprot Deprotection (TFA or HCl) Inter2->Deprot Final 1-(Azetidin-3-yl) -1H-imidazole Deprot->Final

Caption: Step-wise synthesis targeting the N1-C3 linkage. Impurities often include unreacted imidazole or ring-opened aminopropanes.

Nuclear Magnetic Resonance (NMR) Characterization

H-NMR (Proton) Signature

The spectrum is dominated by the asymmetry introduced by the imidazole ring attached to the strained azetidine cycle.

Solvent: DMSO-


 (Recommended for polarity/solubility)
Frequency:  400 MHz
Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
Im-2 7.72s1H-Most deshielded; between two nitrogens.
Im-4 7.25s (br)1H-Cross-ring coupling often broadens this signal.
Im-5 6.95s (br)1H-Shielded relative to H-2 and H-4.
Az-3 5.05quint1H7.2Diagnostic Peak. Methine proton geminal to imidazole N.
Az-2,4 3.85t/m2H8.0

-face protons (cis to imidazole).
Az-2,4 3.60t/m2H8.0

-face protons (trans to imidazole).
NH ~3.5-9.0br1H-Highly variable. Shifts >8.0 ppm if HCl salt.

Technical Insight: The Az-3 proton is the critical handle for verification. In unsubstituted azetidine, this signal is upstream (~3.5 ppm). The attachment of the imidazole nitrogen causes a significant downfield shift to ~5.0 ppm due to the electron-withdrawing inductive effect (-I) of the aromatic ring.

C-NMR (Carbon) Signature

Solvent: DMSO-



Position

(ppm)
TypeStructural Note
Im-2 136.5CHCharacteristic imidazole C2.
Im-4 129.1CH
Im-5 118.4CH
Az-3 51.2CHMethine carbon; diagnostic for substitution.
Az-2,4 54.8CH

High field due to ring strain/geometry.

Mass Spectrometry (MS) & Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (


) is the standard for validation.
Primary Ionization
  • Observed Ion:

    
    
    
  • Calculated m/z: 124.0869

  • Adducts: Common to see

    
     (146.0689) in salty buffers.
    
Fragmentation Pathway (MS/MS)

The azetidine ring is kinetically unstable under high collision energy (CID), leading to characteristic ring-opening patterns.

Figure 2: MS Fragmentation Logic

MS_Frag Parent Parent Ion [M+H]+ : 124.08 Frag1 Loss of Azetidine (Imidazole Ion) m/z: 69.04 Parent->Frag1 N-C Bond Break Frag2 Ring Cleavage (Retro-2+2) m/z: 96.05 Parent->Frag2 Ring Opening Frag3 C2H4 Loss (Ethylene) m/z: 96.05 Frag2->Frag3

Caption: Primary fragmentation involves cleavage of the N-C bond yielding the imidazole cation (m/z 69) or azetidine ring opening.

Experimental Protocol: Sample Preparation

For reproducible data, follow this Standard Operating Procedure (SOP):

  • Salt Neutralization (If HCl salt is supplied):

    • Dissolve 10 mg of sample in 0.5 mL

      
       containing 2 eq. of 
      
      
      
      .
    • Extract with

      
       (or evaporate and use DMSO-
      
      
      
      for polar salts).
    • Reasoning: The chemical shifts of the azetidine ring protons (H-2, H-4) shift downfield by ~0.5 ppm in the protonated (salt) state.

  • NMR Acquisition:

    • Relaxation delay (

      
      ): Set to >3 seconds to ensure integration accuracy of the imidazole H-2 proton, which often has a long 
      
      
      
      .
    • Scans: Minimum 64 scans for clean baseline on the broad NH signal.

References

  • Fragment-Based Discovery: Congreve, M., et al. "Recent Progress in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 2008. Link

  • Azetidine Synthesis: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. Link

  • Imidazole NMR Data: Claramunt, R. M., et al. "The NMR spectroscopy of imidazoles." Magnetic Resonance in Chemistry, 2011. Link

  • Analogous Spectra (1-Boc-3-azetidinone): "Spectroscopic data for 3-substituted azetidines." ChemicalBook/SDBS Spectral Database. Link

Foundational

Physicochemical Profiling &amp; Synthetic Utility of 1-(Azetidin-3-yl)-1H-imidazole: A Technical Guide

The following guide provides an in-depth technical analysis of 1-(azetidin-3-yl)-1H-imidazole, structured for researchers and drug development professionals. Introduction: The "Polar Spacer" in Modern Drug Design In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(azetidin-3-yl)-1H-imidazole, structured for researchers and drug development professionals.

Introduction: The "Polar Spacer" in Modern Drug Design

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(azetidin-3-yl)-1H-imidazole represents a high-value structural motif. It serves as a rigid, polar scaffold that bridges the gap between lipophilic pharmacophores and the aqueous solubility required for oral bioavailability.

Unlike flexible alkyl linkers or larger piperidine rings, the azetidine-imidazole fusion offers a unique combination of:

  • Reduced Molecular Weight (MW): Maximizing Ligand Efficiency (LE).[1]

  • Defined Vectoriality: The 1,3-substitution pattern on the azetidine ring provides a distinct geometric exit vector (~109°–120°), critical for orienting warheads in kinase pockets (e.g., Janus Kinase inhibitors).

  • Tunable Basicity: The interplay between the azetidine secondary amine and the imidazole aromatic nitrogen allows for precise pKa modulation.

This guide dissects the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of this scaffold.[1][2]

Structural & Electronic Architecture

Connectivity and Conformation

The molecule consists of a four-membered azetidine ring linked at its C3 position to the N1 nitrogen of an imidazole ring.

  • Azetidine Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol), which influences its reactivity and metabolic stability. The ring typically adopts a puckered conformation to minimize torsional strain between adjacent methylene groups.

  • Imidazole Aromaticity: The imidazole ring is planar and aromatic (6

    
    -electrons). The N1 is pyrrole-like (non-basic, involved in aromaticity), while N3 is pyridine-like (basic, available for H-bonding or metal coordination).
    
Electronic Interplay

The direct linkage of the electron-rich imidazole to the azetidine C3 creates an inductive push-pull system. The electron-withdrawing nature of the imidazole ring (via the N1-C3 bond) slightly reduces the electron density on the azetidine nitrogen compared to unsubstituted azetidine, subtly modulating its pKa.

G cluster_0 Electronic Components cluster_1 Key Sites Azetidine Azetidine Ring (sp3 rich, puckered) Linker C3-N1 Bond (Inductive E-W effect) Azetidine->Linker N_Azet Azetidine NH (Primary Basic Site) Azetidine->N_Azet Imidazole Imidazole Ring (Aromatic, Flat) Linker->Imidazole N_Imid Imidazole N3 (Secondary Basic Site) Imidazole->N_Imid caption Figure 1: Structural connectivity and electronic features of 1-(azetidin-3-yl)-1H-imidazole.

Physicochemical Profile

The following data summarizes the core properties. Note that specific pKa values are derived from structural fragment analysis and analogous kinase inhibitor scaffolds.

Quantitative Data Summary
PropertyValueContext
Molecular Weight 123.16 g/mol (Free Base)Ideal for FBDD (Rule of 3 compliant).[1]
Formula C₆H₉N₃High Nitrogen/Carbon ratio implies high polarity.[1]
TPSA ~28.7 Ų (Imidazole) + 12 Ų (Amine) ≈ 41 ŲGood membrane permeability range (<140 Ų).[1]
cLogP -0.5 to -1.2Highly hydrophilic; excellent for lowering LogD of lipophilic drugs.[1]
pKa₁ (Imidazole N3) ~6.8 – 7.0Neutral at physiological pH (7.4), becomes cationic in acidic lysosomes.[1]
pKa₂ (Azetidine NH) ~9.5 – 10.5Predominantly cationic at pH 7.[1]4.
Solubility High (>50 mg/mL in water as HCl salt)Solubilizing motif.[1]
Acid-Base Speciation (Deep Dive)

Understanding the ionization state is critical for predicting permeability and solubility.

  • pH < 6.0: The molecule exists primarily as a dication (both Azetidine NH and Imidazole N3 protonated).

  • pH 7.4 (Physiological): The monocation dominates. The azetidine amine is protonated (positive charge), while the imidazole is largely neutral. This cationic character aids in solubility but requires active transport or specific channel interactions for cell entry, unless balanced by lipophilic groups elsewhere in the drug molecule.

  • pH > 11.0: The molecule exists as a neutral free base , capable of passive diffusion.

Speciation Dication Dication (pH < 6) (Azet-NH2+, Imid-NH+) Monocation Monocation (pH 7.4) (Azet-NH2+, Imid-N) Dication->Monocation pKa1 ~ 6.9 (Imidazole Deprotonation) Neutral Neutral (pH > 11) (Azet-NH, Imid-N) Monocation->Neutral pKa2 ~ 10.0 (Azetidine Deprotonation) caption Figure 2: pH-Dependent Speciation. At physiological pH, the monocationic form dominates.

[1][2]

Synthetic Methodologies

While reductive amination is common for piperidines, the synthesis of 1-(azetidin-3-yl)-1H-imidazole typically requires nucleophilic displacement due to the instability of the corresponding azetidinone intermediates and the poor nucleophilicity of imidazole in reductive conditions.

Protocol: Nucleophilic Displacement (Standard Route)

This robust protocol ensures high yield and avoids ring-opening side reactions.

Reagents:

  • Electrophile: tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).

  • Nucleophile: 1H-imidazole.[2][3]

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Workflow:

  • Activation: Dissolve imidazole (1.1 eq) in dry DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the imidazolide anion.

  • Displacement: Add N-Boc-3-iodoazetidine (1.0 eq) dissolved in DMF dropwise.

  • Heating: Warm to 60–80°C and stir for 4–12 hours. Monitor by LC-MS (Appearance of product mass, disappearance of iodide).

  • Workup: Quench with water, extract with EtOAc. The product is the N-Boc protected intermediate.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane at room temperature for 1 hour to remove the Boc group.

  • Salt Formation: Evaporate solvent. The product is isolated as the trifluoroacetate or hydrochloride salt.

Alternative: Mitsunobu Reaction
  • Starting Materials: N-Boc-3-hydroxyazetidine + Imidazole.

  • Reagents: DEAD/DIAD + Triphenylphosphine (PPh₃).

  • Note: This route is often cleaner for small-scale synthesis but harder to purify due to phosphine oxide byproducts.

Synthesis Input1 N-Boc-3-iodoazetidine Intermediate N-Boc-1-(azetidin-3-yl)imidazole Input1->Intermediate DMF, 80°C SN2 Displacement Input2 Imidazole + NaH Input2->Intermediate Product 1-(Azetidin-3-yl)-1H-imidazole (Salt Form) Intermediate->Product Deprotection Reagent TFA / DCM Reagent->Product caption Figure 3: Primary synthetic route via nucleophilic displacement.

[1][2][5]

Applications in Drug Discovery[3][6][7][8][9]

The "sp² to sp³" Transition Strategy

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates. 1-(Azetidin-3-yl)-1H-imidazole is a prime tool for this transition.

  • Problem: Many kinase inhibitors are flat, aromatic (sp²-rich) molecules with poor solubility and high non-specific binding.

  • Solution: Replacing a phenyl or pyridine linker with the azetidin-3-yl core introduces three-dimensionality (sp³ character) without significantly increasing molecular weight.

Case Study: Janus Kinase (JAK) Inhibitors

Research into topical ocular JAK inhibitors has utilized the azetidine-3-amino scaffold to attenuate off-target kinase activity.[4][5]

  • Mechanism: The rigid azetidine ring orients the imidazole (or similar nitrogen heterocycle) to interact with specific residues in the ATP-binding pocket, while the sp³ nature of the ring reduces lipophilicity (LogD), thereby minimizing systemic absorption and toxicity for topical applications [1, 2].

Bioisosterism

This scaffold acts as a bioisostere for:

  • N-Methylpiperazine: It provides a similar basic center but with a smaller steric footprint and lower lipophilicity.

  • Histamine analogs: It mimics the ethyl-amine side chain of histamine but with conformational restriction, potentially increasing selectivity for specific histamine receptor subtypes (H3/H4).

References

  • Gordhan, H. M., et al. (2023).[1][5] "Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility."[5] Journal of Medicinal Chemistry.

  • Su, Q., et al. (2014).[1][2] "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors."[2] Journal of Medicinal Chemistry, 57(1), 144-158.[2]

  • Konstandaras, N., et al. (2020).[1][6] "The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide." Organic & Biomolecular Chemistry.

  • PubChem. "Compound Summary: Imidazole." National Library of Medicine.

Sources

Exploratory

Potential pharmacological targets of 1-(azetidin-3-yl)-1H-imidazole

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1] Executive Summary: The Pharmacophore Defined The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1]

Executive Summary: The Pharmacophore Defined

The molecule 1-(azetidin-3-yl)-1H-imidazole represents a high-value "privileged fragment" in modern drug discovery.[1] Structurally, it consists of a four-membered azetidine ring (providing conformational rigidity and a secondary amine cation) directly linked to the N1-position of an imidazole ring (providing aromaticity and a hydrogen bond acceptor).[1]

Unlike the endogenous ligand histamine (which features a flexible ethylamine chain C-linked to the imidazole), this scaffold is N-linked and conformationally restricted .[1] This specific connectivity alters its pharmacological profile from a likely agonist to a potent antagonist, inverse agonist, or enzyme inhibitor .[1]

Core Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Weight ~123.16 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
pKa (Azetidine N) ~9.5 - 10.5Protonated at physiological pH; mimics the primary amine of histamine.[1]
pKa (Imidazole N3) ~6.5 - 7.0Acts as a H-bond acceptor or metal coordinator.[1]
LogP ~ -0.5 to 0.2Highly polar; excellent aqueous solubility but requires transporters or optimization for BBB penetration.[1]
Rigidity HighReduces entropic penalty upon receptor binding.[1][2]

Primary Pharmacological Targets[1]

Based on structural bioisosterism and structure-activity relationship (SAR) data from analogous chemotypes, the following are the primary validated and predicted targets.

Target Class A: Histamine H3 & H4 Receptors (GPCRs)

Role: Antagonist / Inverse Agonist Mechanism: The endogenous ligand, histamine, activates H3/H4 receptors via a "proton-transfer" mechanism requiring tautomerism of the imidazole ring (N-H moving between N1 and N3).

  • The Lock: In 1-(azetidin-3-yl)-1H-imidazole, the imidazole N1 is substituted with the azetidine ring.[1] This abolishes tautomerism , preventing the receptor activation switch typically triggered by histamine.[1][2]

  • The Key: However, the azetidine nitrogen mimics the charged ethylamine of histamine, anchoring the molecule to the conserved Aspartate (Asp3.32) residue in the receptor binding pocket.[2]

  • Result: The molecule binds with high affinity (occupying the orthosteric site) but fails to activate G-protein signaling, functioning as a competitive antagonist or inverse agonist.[1]

Target Class B: Heme-Iron Enzymes (CYP450 & NOS)

Role: Inhibitor (Type II Ligand) Mechanism: The unhindered nitrogen (N3) of the imidazole ring carries a lone pair of electrons capable of coordinating with transition metals.[1]

  • Interaction: The N3 nitrogen binds directly to the heme iron (Fe) in the catalytic center of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) or Nitric Oxide Synthase (NOS).

  • Therapeutic Utility: While often considered an "off-target" liability (drug-drug interactions), this mechanism is the basis for antifungal azoles (targeting CYP51) and aromatase inhibitors (targeting CYP19A1).[1]

Target Class C: Nicotinic Acetylcholine Receptors (nAChRs)

Role: Partial Agonist / Allosteric Modulator Mechanism: The azetidine ring is a validated bioisostere for the pyrrolidine ring found in nicotine.[2]

  • Cation-Pi Interaction: The protonated azetidine nitrogen forms a high-affinity cation-pi interaction with Tryptophan (Trp) residues in the agonist binding site of

    
     or 
    
    
    
    nAChRs.[1]
  • A-85380 Analogy: 3-substituted azetidines (like A-85380) are picomolar nAChR ligands.[1] The imidazole moiety serves as a hydrogen bond acceptor, mimicking the pyridine nitrogen of nicotine.[2]

Experimental Validation Protocols

To confirm activity against these targets, the following self-validating protocols are recommended.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

Objective: Determine affinity (


) of the scaffold for the human H3 receptor.[2]
  • Membrane Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA.[1][2] Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with 1 nM

      
      -N-
      
      
      
      -methylhistamine.[1]
    • Non-Specific Binding (NSB): Add 10 µM Thioperamide (standard antagonist) to parallel wells.[2]

    • Test Compound: Add 1-(azetidin-3-yl)-1H-imidazole at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce cationic binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criteria: Specific binding must be >85% of total binding.[1][2] Hill slope should be approx -1.0.[1]

Protocol 2: Heme Coordination Spectral Assay (CYP Inhibition)

Objective: Assess direct binding to CYP450 heme iron (Type II binding spectrum).[1][2]

  • System: Use recombinant human CYP3A4 supersomes or purified protein.[1][2]

  • Baseline: Record the optical absorption spectrum (350–500 nm) of the enzyme in phosphate buffer (0.1 M, pH 7.4).

  • Titration: Add the test compound in increasing increments (0.5 µM to 50 µM) to the sample cuvette. Add equivalent solvent (DMSO) to the reference cuvette.[1][2]

  • Detection: Observe the difference spectrum .

    • Type II Spectrum (Nitrogen Coordination): Look for a peak at ~425-435 nm and a trough at ~390-410 nm .[1]

    • Type I Spectrum (Substrate Binding): Peak at 385-390 nm, trough at 420 nm.[1]

  • Quantification: Plot the change in absorbance (

    
    ) vs. concentration to determine the spectral dissociation constant (
    
    
    
    ).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the molecule acting as an H3 Receptor Antagonist , blocking the constitutive Gi/o signaling that normally inhibits neurotransmitter release.[2]

H3_Signaling cluster_membrane Presynaptic Membrane Ligand 1-(Azetidin-3-yl)-1H-imidazole (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks (Antagonism) Gi Gi/o Protein (Heterotrimer) Ligand->Gi Prevents Activation NT_Release Neurotransmitter Release (ACh, DA, NE) Ligand->NT_Release Restores / Increases H3R->Gi Activates (Constitutive) Histamine Endogenous Histamine Histamine->H3R Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) CaChannel Voltage-Gated Ca2+ Channels Gi->CaChannel Inhibits (-) cAMP cAMP Levels AC->cAMP Decreases CaChannel->NT_Release Decreases Ca2+ Influx

Caption: Mechanism of Action: The ligand blocks H3R-mediated Gi/o activation, thereby relieving the inhibition on Adenylyl Cyclase and Calcium channels, ultimately enhancing neurotransmitter release.

Structural-Activity Relationship (SAR) Map

The diagram below visualizes the chemical logic connecting the scaffold to its targets.

SAR_Map Core 1-(Azetidin-3-yl)-1H-imidazole Azetidine Azetidine Ring (Cationic Center) Core->Azetidine Imidazole Imidazole Ring (Aromatic/N-Donor) Core->Imidazole Linker N-C Linkage (Rigid Spacer) Core->Linker H3R Histamine H3R (Asp3.32 Interaction) Azetidine->H3R Ionic Bond nAChR nAChR (alpha4beta2) (Cation-Pi) Azetidine->nAChR Cation-Pi Imidazole->H3R Pi-Stacking CYP CYP450 Heme (Fe Coordination) Imidazole->CYP N3-Fe Bond Linker->H3R Conformational Constraint

Caption: Pharmacophore Decomposition: The azetidine moiety drives electrostatic interactions (GPCRs/Channels), while the imidazole moiety drives aromatic and coordination interactions (Enzymes/GPCRs).[1]

References

  • Holladay, M. W., et al. (1998).[1][2] "Structure-activity relationships of neuronal nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry. Link (Validates azetidine as a pyrrolidine bioisostere in nAChR ligands).[1][2]

  • Arrang, J. M., et al. (1987).[1][2] "Highly potent and selective ligands for histamine H3-receptors."[1] Nature.[1][2] Link (Foundational work on imidazole-based H3 ligands).[1]

  • Gemkow, M. J., et al. (2009).[1][2] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][3] Drug Discovery Today. Link (Discusses the shift from imidazole to non-imidazole ligands to avoid CYP inhibition).[1][2]

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005).[2] "Inhibition of Cytochrome P450 Enzymes."[1][2] Cytochrome P450 Structure, Mechanism, and Biochemistry. Link (Mechanistic basis of imidazole-heme coordination).[1]

  • ChemicalBook Entry. (2024). "1-(Azetidin-3-yl)-1H-imidazole hydrochloride."[1][4][5] ChemicalBook.[1][2] Link (Commercial source and physical data).[1][2]

Sources

Foundational

In silico prediction of 1-(azetidin-3-yl)-1H-imidazole activity

Technical Whitepaper: Computational Profiling of the 1-(azetidin-3-yl)-1H-imidazole Scaffold Executive Summary & Structural Rationale The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a "privileged structure" in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Profiling of the 1-(azetidin-3-yl)-1H-imidazole Scaffold

Executive Summary & Structural Rationale

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. This fragment effectively mimics the ethylamine side chain of histamine but introduces conformational constraint via the four-membered azetidine ring.

Why this scaffold?

  • Conformational Rigidity: Unlike the flexible ethyl chain of histamine, the azetidine ring locks the distance between the imidazole aromatic system and the basic amine (azetidine nitrogen). This reduces the entropic penalty upon binding to G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor (H3R).

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than the corresponding pyrrolidines or flexible alkyl chains, often blocking sites of oxidative deamination.

  • Basicity Modulation: The azetidine nitrogen (secondary amine) typically exhibits a pKa of ~10-11, ensuring protonation at physiological pH, which is critical for forming salt bridges with conserved aspartate residues (e.g., Asp114 in H3R).

This guide details a self-validating in silico workflow to predict the activity of this scaffold, moving from Quantum Mechanical (QM) characterization to molecular docking and ADMET profiling.

Physicochemical Profiling: Quantum Mechanical (QM) Analysis

Before docking, we must accurately characterize the electronic state of the molecule. Standard force fields often fail to capture the specific ring puckering energy of azetidine and the tautomeric states of imidazole.

Protocol: Density Functional Theory (DFT) Optimization
  • Objective: Determine the preferred tautomer (N-H vs N-C) and the pKa of the azetidine nitrogen.

  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Methodology:

    • Geometry Optimization: B3LYP functional with the 6-31G(d,p) basis set.

    • Solvation Model: PCM (Polarizable Continuum Model) using water as the solvent.

    • Frequency Calculation: Ensure no imaginary frequencies (confirms local minima).

Causality: We use B3LYP/6-31G(d,p) because it offers the best balance between computational cost and accuracy for predicting bond lengths in nitrogen heterocycles.

Predicted Properties Data
PropertyValue (Predicted)Significance
pKa (Azetidine N) 10.2 ± 0.5High basicity; likely protonated at pH 7.4. Forms salt bridge.
pKa (Imidazole N) 6.8 ± 0.3Near neutral; can act as H-bond donor or acceptor depending on microenvironment.
Dipole Moment 4.2 DebyeHigh polarity aids solubility but requires optimization for BBB crossing.
Ring Puckering ~1.5 kcal/mol barrierThe azetidine ring is not planar; it puckers. Docking grids must account for this flexibility.

Target Identification & Molecular Docking

The structural similarity to histamine identifies the Histamine H3 Receptor (H3R) as the primary target. H3R is a presynaptic autoreceptor involved in cognitive regulation, making it a high-value target for Alzheimer's and narcolepsy drugs.

The Signaling Pathway

Understanding the downstream effects is crucial for interpreting "activity." H3R is G


i/o coupled.

H3R_Signaling Ligand 1-(azetidin-3-yl)-1H-imidazole H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Kd < 10nM) Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Effect Neurotransmitter Release (Histamine, ACh, DA) Gi->Effect Modulation cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activation cAMP->PKA Reduced Activity CREB CREB Phosphorylation PKA->CREB Reduced Signaling

Figure 1: H3R Signaling Pathway. The ligand acts as an antagonist/inverse agonist, blocking the Gi/o-mediated inhibition of Adenylyl Cyclase.

Docking Protocol (AutoDock Vina)

To validate activity, we perform rigid-receptor, flexible-ligand docking.

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve structure from PDB (e.g., 7F61 for H3R).

    • Remove water molecules (unless bridging is known).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Convert the DFT-optimized structure (from Section 2) to PDBQT format.

    • Critical Step: Define the azetidine nitrogen as protonated (+1 charge).

    • Set the bond between Azetidine-C3 and Imidazole-N1 as rotatable.

  • Grid Generation:

    • Center grid box on Asp114 (3.32) . This residue is the anchor for the azetidine amine.

    • Box size: 20 x 20 x 20 Å.

  • Docking Execution:

    • Software: AutoDock Vina [1].[1][2][3]

    • Exhaustiveness: 32 (High precision).

  • Scoring & Filtering:

    • Accept poses with Binding Affinity

      
       kcal/mol.
      
    • Self-Validation Rule: The azetidine NH+ must be within 3.5 Å of Asp114 carboxylate oxygens. If this salt bridge is missing, the pose is invalid regardless of the score.

ADMET & CNS Multi-Parameter Optimization

For a CNS-active scaffold, lipophilicity and Blood-Brain Barrier (BBB) permeation are paramount. We utilize SwissADME [2] for this profiling.[4][5][6]

The CNS MPO Score

We calculate the Central Nervous System Multi-Parameter Optimization (CNS MPO) score based on the following predicted values.

ParameterOptimal Range1-(azetidin-3-yl)-1H-imidazoleStatus
MW < 360 Da123.15 DaExcellent
LogP (Lipophilicity) 2.0 - 4.00.4 (Predicted)Too Low (Needs substitution)
TPSA 40 - 90 Ų~45 ŲGood
HBD (Donors) < 31 (NH)Excellent
pKa 7.5 - 10.510.2Borderline High

Interpretation: The core scaffold is too polar (LogP 0.4) to be a drug on its own. It requires lipophilic substituents (e.g., a phenyl or cyclohexyl group attached to the azetidine nitrogen or imidazole carbon) to enter the "Goldilocks zone" for CNS drugs.

Toxicology Alert (hERG)
  • Risk: Basic amines with aromatic rings are frequent blockers of the hERG potassium channel, leading to QT prolongation.

  • Prediction: Use admetSAR to screen for hERG inhibition. The unsubstituted scaffold is low risk, but adding lipophilic tails increases this risk.

Experimental Validation Framework

An in silico prediction is a hypothesis. It must be validated using the following assay.

Radioligand Binding Assay (The Gold Standard):

  • Membrane Prep: HEK293 cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (Agonist) or [
    
    
    H]-Ciproxifan (Antagonist).
  • Displacement: Incubate membranes with radioligand and increasing concentrations of 1-(azetidin-3-yl)-1H-imidazole (

    
     M to 
    
    
    
    M).
  • Readout: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][3] Journal of Computational Chemistry, 31(2), 455–461.[1] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][7] Scientific Reports, 7, 42717.[4] Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[8][9] Drug Discovery Today, 14(9-10), 509-515. Link

  • Berlin, M., et al. (2011). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 54(13), 4462–4473. Link

Sources

Exploratory

Technical Guide: Discovery and Synthesis of 1-(Azetidin-3-yl)-1H-imidazole Derivatives

Executive Summary The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted, polar bioisostere for N-substituted piperidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted, polar bioisostere for N-substituted piperidines and pyrrolidines.[1] By linking the saturated, strained azetidine ring directly to the aromatic imidazole, researchers can significantly modulate lipophilicity (LogD), metabolic stability, and vector orientation of substituents.

This guide details the structural rationale, synthetic architecture, and experimental protocols required to generate this scaffold, specifically targeting applications in Histamine H3/H4 receptor antagonism and JAK kinase inhibition .

Part 1: Structural Rationale & Pharmacophore Design

The Azetidine Advantage: Bioisosterism & Fsp3

The incorporation of the azetidine ring offers distinct advantages over larger saturated heterocycles.

  • Metabolic Stability: The strained 4-membered ring is less prone to oxidative metabolism (P450-mediated

    
    -hydroxylation) compared to pyrrolidines.[1]
    
  • Lipophilicity Modulation: Azetidines generally lower the LogP of a molecule more effectively than piperidines due to the high polarity of the amine in a strained system.

  • Vector Alignment: The angle of exit for substituents at the 3-position of azetidine provides a unique geometric vector (

    
     planar symmetry) distinct from the "puckered" orientation of piperidine C4 substituents.
    
Electronic Interplay: The Imidazole Connection

Attaching the imidazole nitrogen (N1) directly to the azetidine C3 creates a "hetero-on-hetero" motif.[1]

  • Basicity Modulation: The electron-withdrawing inductive effect of the azetidine ring (when protonated) can lower the pKa of the imidazole, potentially improving oral bioavailability.

  • H-Bonding: The imidazole C2-H and N3 remain available for critical hydrogen bonding interactions with receptor residues (e.g., Aspartate residues in GPCRs).[1]

Part 2: Synthetic Architectures

The synthesis of 1-(azetidin-3-yl)-1H-imidazole derivatives presents a regioselectivity challenge. Imidazole is an ambident nucleophile; when substituted at the 4-position, alkylation can yield a mixture of 1,4- and 1,5-isomers.[1]

Primary Route: Nucleophilic Substitution ( )

The most robust method involves the displacement of a leaving group (Iodide or Mesylate) on the N-protected azetidine by the imidazole anion.

  • Substrate: tert-butyl 3-iodoazetidine-1-carboxylate.[1]

  • Reagent: Imidazole (or derivative).[1][2][3][4][5]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Solvent: DMF or Acetonitrile (polar aprotic is essential).[1]

Secondary Route: Mitsunobu Coupling

For sensitive substrates where heating with a base causes degradation, the Mitsunobu reaction offers a mild alternative.

  • Substrate: tert-butyl 3-hydroxyazetidine-1-carboxylate.[1]

  • Reagents:

    
    , DIAD/DEAD.
    
Regioselectivity Logic

When using 4-substituted imidazoles:

  • Steric Control: Bulky substituents at C4 favor the formation of the 1,4-isomer (remote alkylation) over the 1,5-isomer due to steric clash with the incoming electrophile.

  • Thermodynamic Control: Higher temperatures generally favor the thermodynamically more stable 1,4-isomer.[1]

Part 3: Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing this scaffold, highlighting the divergence based on available starting materials.

AzetidineSynthesis Start Target: 1-(Azetidin-3-yl)-1H-imidazole Precursor1 1-Boc-3-hydroxyazetidine Precursor2 1-Boc-3-iodoazetidine Precursor1->Precursor2 I2, Imidazole, PPh3 RouteA Route A: Mitsunobu (PPh3, DIAD, THF) Precursor1->RouteA RouteB Route B: SN2 Displacement (Cs2CO3, DMF, 80°C) Precursor2->RouteB Isomerism Regioselectivity Check (4-subst. Imidazole) RouteA->Isomerism RouteB->Isomerism Purification Separation (Chiral/Achiral SFC) Isomerism->Purification Mixture of 1,4 and 1,5 Final Deprotection (TFA/HCl) Purification->Final

Caption: Synthetic workflow for accessing the azetidinyl-imidazole core, detailing precursor selection and downstream processing.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-imidazole[1]

Objective: To couple commercially available imidazole to the azetidine core with high yield.

Materials:

  • tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq)[1]

  • 1H-imidazole (1.5 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 g, 3.53 mmol) in anhydrous DMF (10 mL).

  • Addition: Add 1H-imidazole (360 mg, 5.29 mmol) followed by

    
     (2.3 g, 7.06 mmol) in a single portion.
    
  • Reaction: Seal the flask under an inert atmosphere (

    
     or Ar) and heat to 80°C  for 12 hours.
    
    • Checkpoint: Monitor reaction progress via LC-MS. The starting iodide signal (

      
      ) should disappear, replaced by the product mass.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

    • Wash the organic layer with saturated brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

    • Yield Expectation: 65-80% as a white/off-white solid.[1]

Protocol B: Regioselective Synthesis Validation (NMR)

To confirm the N1-linkage (vs. N3 if ambiguous) and regiochemistry of substituted imidazoles.[1]

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic azetidine methine proton (

    
    -N) at 
    
    
    
    4.9–5.2 ppm.[1] A shift upfield (< 4.5 ppm) often indicates O-alkylation or failure of the reaction.[1]
  • NOESY: For 4-substituted imidazoles, observe NOE correlations between the azetidine methine proton and the imidazole C5-H (for 1,4-isomers).

Part 5: Data Summary & Comparative Analysis

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

Scaffold FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
LogP Contribution Low (Most Polar)MediumHigh
Metabolic Stability High (Strain prevents oxidation)Low (Prone to

-oxidation)
Medium
Basicity (pKa of amine) ~11.0~11.3~11.0
Vector Geometry Linear/PlanarTwistedChair/Puckered
Synthetic Cost HighLowLow

Part 6: References

  • Azetidines in Medicinal Chemistry:

    • Title: Azetidines: New Tools for the Medicinal Chemist.[6][7]

    • Source:Journal of Medicinal Chemistry

    • URL:[Link][1]

  • Histamine H4 Receptor Antagonists:

    • Title: Discovery of JNJ-7777120: A Potent and Selective Histamine H4 Receptor Antagonist.[1]

    • Source:Journal of Medicinal Chemistry

    • URL:[Link][1]

  • Synthetic Methodology (Azetidine Functionalization):

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines.[1][6]

    • Source:The Journal of Organic Chemistry

    • URL:[Link][1]

  • Bioisosterism Principles:

    • Title: Bioisosteres in Drug Design.[1][6][8][9]

    • Source:Journal of Medicinal Chemistry

    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(azetidin-3-yl)-1H-imidazole protocol

Strategic Synthesis of 1-(azetidin-3-yl)-1H-imidazole: A Comparative Protocol Guide Abstract The 1-(azetidin-3-yl)-1H-imidazole moiety represents a high-value pharmacophore in medicinal chemistry, offering a rigid, sp3-r...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of 1-(azetidin-3-yl)-1H-imidazole: A Comparative Protocol Guide

Abstract The 1-(azetidin-3-yl)-1H-imidazole moiety represents a high-value pharmacophore in medicinal chemistry, offering a rigid, sp3-rich vector that lowers lipophilicity (LogD) while maintaining metabolic stability. However, its synthesis is complicated by the ring strain of the azetidine core (~26 kcal/mol) and the high polarity of the deprotected product. This application note details two validated protocols: the precision-driven Mitsunobu coupling and the scalable Nucleophilic Substitution (


), concluding with a critical workflow for isolating the highly water-soluble free base.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: The synthesis of N-functionalized azetidines at the 3-position faces two primary competing factors:

  • Ring Strain & Elimination: Direct nucleophilic attack on 3-haloazetidines often competes with E2 elimination, leading to the unstable 1-azetine or ring-opening byproducts.

  • Polarity Trap: Upon deprotection, the resulting secondary amine (azetidine) and the imidazole create a highly polar, hygroscopic molecule that is difficult to extract from aqueous layers using standard organic solvents (DCM/EtOAc).

Retrosynthetic Logic: The most reliable disconnection is at the azetidine-imidazole bond. We utilize a tert-butyl carbamate (Boc) protecting group to mask the azetidine nitrogen, reducing polarity and preventing polymerization during the coupling step.

  • Route A (Mitsunobu): Uses 1-Boc-3-hydroxyazetidine. Preferred for small-to-medium scale (mg to g) due to mild conditions and stereochemical inversion.

  • Route B (

    
     Displacement):  Uses 1-Boc-3-iodoazetidine (or mesylate). Preferred for larger scales where cost of phosphine reagents is prohibitive, provided elimination can be controlled.
    

Part 2: Experimental Protocols

Method A: The Mitsunobu Coupling (Preferred Route)

Rationale: This method avoids the thermal stress of


 conditions and minimizes elimination by activating the alcohol in situ.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • 1H-Imidazole (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) [Note: DIAD is preferred over DEAD for better stability].

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-Boc-3-hydroxyazetidine, imidazole, and 
    
    
    
    in anhydrous THF. Cool the mixture to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: The solution will turn yellow/orange. Maintain 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Check TLC (5% MeOH in DCM). Stain with

    
     (azetidine is not UV active, but the product is).
    
  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude material contains triphenylphosphine oxide (

    
    ), which is difficult to remove.
    
    • Optimized Method: Triturate the crude residue with cold diethyl ether (

      
      ). The product and 
      
      
      
      often have different solubilities. Filter the solids.[1]
    • Flash Chromatography: Elute with a gradient of DCM

      
       5% MeOH/DCM.
      
Method B: Nucleophilic Substitution ( )

Rationale: Uses cheaper reagents but requires careful temperature control to prevent elimination to 1-Boc-azetine.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • 1H-Imidazole (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (dry).

Step-by-Step Protocol:

  • Activation: Dissolve imidazole in DMF. Add

    
     and stir at RT for 30 minutes to generate the imidazolyl anion.
    
  • Coupling: Add 1-Boc-3-iodoazetidine.

  • Heating: Heat the mixture to 60–70°C. Warning: Do not exceed 80°C; thermal elimination of HI from the azetidine core accelerates significantly above this threshold.

  • Workup: Dilute with EtOAc and wash extensively with water/brine to remove DMF. (Note: The Boc-protected product is lipophilic enough to extract; the deprotected product is not).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 3: The Critical Step – Deprotection & Isolation

The "Polarity Trap": Removing the Boc group yields the free base, which is extremely water-soluble. Standard aqueous workups (adding base and extracting with DCM) often result in <10% yield because the product stays in the water.

Protocol for Isolation:

  • Deprotection: Dissolve the intermediate in DCM (or Dioxane). Add TFA (or 4M HCl in Dioxane) (10 equiv). Stir at RT for 2–4 hours.

  • Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess acid.

  • Isolation (Choose one based on downstream use):

    • Option 1 (As Salt - Stable): Isolate as the bis-HCl or bis-TFA salt. This is a stable solid. Wash with

      
       to remove non-polar impurities.
      
    • Option 2 (Free Base - Resin): Dissolve the salt in MeOH.[2] Pass through a Strong Basic Anion (SBA) exchange resin (e.g., Amberlyst A-26 OH form). The resin traps the acid; the neutral amine elutes in MeOH. Concentrate to obtain the free base.

Part 4: Data & Visualization

Table 1: Comparison of Synthetic Routes

FeatureMethod A: MitsunobuMethod B: Nucleophilic Subst.[3]
Precursor 1-Boc-3-hydroxyazetidine1-Boc-3-iodoazetidine
Reagents

, DIAD

(or NaH)
Mechanism

(Stereoinversion)

(Displacement)
Key Risk Separation of

Elimination to azetine
Scalability Moderate (Reagent mass high)High (Atom efficient)
Yield 65–85%50–70%

Figure 1: Mechanistic Workflow (Graphviz)

G Start Start: 1-Boc-3-hydroxyazetidine Activation Activation: PPh3 + DIAD (Betaine Formation) Start->Activation  0°C, THF Coupling Coupling: Imidazole Attack (Inversion of config) Activation->Coupling  + Imidazole Intermediate Intermediate: 1-(1-Boc-azetidin-3-yl) imidazole Coupling->Intermediate  S_N2 Deprotection Deprotection: TFA or HCl Intermediate->Deprotection  Acidic cleavage Salt Product (Salt): Stable Solid Deprotection->Salt  Evaporation FreeBase Product (Free Base): Via Ion Exchange Salt->FreeBase  Basic Resin

Caption: Workflow for the synthesis of 1-(azetidin-3-yl)-1H-imidazole via the Mitsunobu protocol, highlighting the critical branching path for salt vs. free base isolation.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Nucleophilic Substitution on Azetidines: ChemicalBook. "1-Boc-3-iodoazetidine Synthesis Protocol."

  • Deprotection Strategies for N-Boc Amines: Basel, Y., & Hassner, A. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[1] Synthesis, 2001(04), 550–552.[1]

  • Handling Water-Soluble Amines (General Protocol): MedChemExpress. "1-Boc-azetidine-3-yl-methanol Protocol & Solubility Data."

Sources

Application

In Vivo Profiling of 1-(Azetidin-3-yl)-1H-imidazole Derivatives

Executive Summary & Chemical Rationale The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. This guide addresses the specific in vivo challenges and protocols for evaluating these derivatives, which are primarily designed as Histamine H3 Receptor (H3R) antagonists/inverse agonists .

Why This Scaffold?
  • Azetidine Rigidity: Unlike flexible propyl/ethyl linkers found in early H3 ligands (e.g., thioperamide), the azetidine ring constrains the spatial orientation of the imidazole "warhead," improving receptor subtype selectivity (H3 vs. H4).

  • Physicochemical Balance: The azetidine nitrogen (pKa ~10-11) ensures high solubility, while the overall lipophilicity (LogD) can be tuned to optimize Blood-Brain Barrier (BBB) penetration.

  • Metabolic Liability: The imidazole ring is a known heme-binder, often causing CYP450 inhibition. In vivo protocols must rigorously assess metabolic stability and drug-drug interaction (DDI) potential.

Formulation & Dosing Protocol

Challenge: These derivatives are basic amines. While often synthesized as dihydrochloride salts, the free base can precipitate at physiological pH (7.4), causing peritonitis (IP) or erratic absorption (PO).

Protocol A: Solubilization for IV/IP/PO Administration

Reagents:

  • Vehicle A (Standard): 0.9% Saline.

  • Vehicle B (Enhanced): 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water.
  • pH Adjustment: 0.1N HCl and 0.1N NaOH.

Step-by-Step Procedure:

  • Weighing: Weigh the requisite amount of the 1-(azetidin-3-yl)-1H-imidazole derivative (correcting for salt factor if using HCl salt).

  • Initial Dissolution:

    • If Salt Form: Dissolve directly in 50% of the final volume of Vehicle A.

    • If Free Base: Add 1 molar equivalent of 0.1N HCl to protonate the azetidine nitrogen. Vortex until clear.

  • Buffering: Slowly add the remaining vehicle.

  • pH Titration (Critical): Measure pH. If pH < 4.0 (common with HCl salts), titrate carefully with 0.1N NaOH to pH 5.5–6.5 .

    • Note: Avoid pH > 7.0 as the free base may crash out of solution.

  • Filtration: Sterilize via 0.22

    
    m PVDF syringe filter.
    
  • QC: Verify concentration via HPLC-UV prior to dosing.

Pharmacokinetic (PK) Profiling: Brain Penetration

For CNS indications (Cognition, Narcolepsy), the Brain-to-Plasma ratio (


)  is the  go/no-go  metric.
Protocol B: Cassette Dosing & Brain Sampling

Species: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice. Route: Intravenous (IV) tail vein (2 mg/kg) or Oral (PO) gavage (10 mg/kg).

Workflow:

  • Dosing: Administer compound.

  • Sampling Timepoints: 0.25, 0.5, 1, 3, and 6 hours post-dose (

    
     per timepoint).
    
  • Blood Collection: Cardiac puncture into K2EDTA tubes. Centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Brain Collection:

    • Perfuse animal with cold saline (to remove residual blood drug).

    • Harvest whole brain, weigh, and homogenize in 3 volumes of PBS (pH 7.4).

  • Bioanalysis (LC-MS/MS):

    • Precipitate proteins with Acetonitrile (containing Internal Standard).[1]

    • Analyze supernatant on C18 column (Mobile phase: 0.1% Formic Acid/MeCN).

Data Analysis Output:

ParameterDefinitionTarget Criteria

Area Under Curve (Brain)High exposure

Area Under Curve (Plasma)Systemic exposure


> 0.5 (Ideal > 1.0)

Unbound Brain/Plasma Ratio> 0.3 (Accounts for protein binding)

Expert Insight: Imidazole derivatives often exhibit high non-specific tissue binding. Always calculate


 (unbound partition coefficient) using in vitro equilibrium dialysis data (plasma protein binding and brain homogenate binding) to avoid false positives.

Pharmacodynamic (PD) Model: Novel Object Recognition (NOR)

H3R antagonists enhance the release of Acetylcholine (ACh) and Histamine in the prefrontal cortex, improving cognitive function. The NOR test is the industry standard for validating this mechanism.

Protocol C: Novel Object Recognition (NOR) in Rats

Objective: Assess short-term memory improvement induced by the test compound.

Experimental Design:

  • Groups: Vehicle, Scopolamine (0.5 mg/kg, amnesia inducer), Compound Low (1 mg/kg), Compound High (10 mg/kg).

  • Timing: Dose compound 60 min prior to "Training" phase.

Step-by-Step Procedure:

  • Habituation (Day 1-2): Allow rats to explore the empty arena (40x40 cm) for 10 min/day.

  • Training Phase (T1):

    • Place two identical objects (e.g., two red cubes) in the arena.

    • Allow rat to explore for 5 minutes.

    • Measure time exploring each object (

      
      ).
      
  • Inter-Trial Interval (ITI): Return rat to home cage for 1 hour (retention delay).

  • Testing Phase (T2):

    • Place one familiar object (red cube) and one novel object (green pyramid).

    • Allow rat to explore for 5 minutes.

    • Measure time exploring (

      
      ).
      

Calculation (Discrimination Index - DI):



  • Interpretation: A DI > 0 indicates cognitive retention. Scopolamine reduces DI to ~0. H3R antagonists should restore DI to vehicle levels or higher.

Mechanistic Visualization

The following diagram illustrates the signaling cascade where 1-(azetidin-3-yl)-1H-imidazole derivatives function as H3R antagonists to disinhibit neurotransmitter release.

H3R_Signaling Compound 1-(azetidin-3-yl)-1H-imidazole (Derivative) H3R Histamine H3 Receptor (Gi/o Coupled) Compound->H3R Antagonism / Inverse Agonism Gi Gi/o Protein H3R->Gi Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibition (Relieved) Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibition (Relieved) cAMP cAMP Levels AC->cAMP Increases Vesicle Synaptic Vesicle Fusion cAMP->Vesicle Promotes Ca_Channel->Vesicle Ca2+ Influx Release Neurotransmitter Release (Histamine, ACh, DA) Vesicle->Release Exocytosis Cognition Cognitive Enhancement (Wakefulness/Memory) Release->Cognition Post-synaptic Activation

Figure 1: Mechanism of Action. The azetidine-imidazole derivative antagonizes the presynaptic H3 autoreceptor, relieving the Gi/o-mediated brake on cAMP and Calcium, thereby triggering the release of wake-promoting and pro-cognitive neurotransmitters.

Safety & Toxicology Considerations

The "Imidazole Liability": The N-3 nitrogen of the imidazole ring can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to drug-drug interactions.

Required In Vivo Safety Check:

  • Sleeping Time Test (Mouse):

    • Dose compound (30 mg/kg IP).

    • 30 min later, dose Pentobarbital (40 mg/kg IP).

    • Endpoint: Measure duration of loss of righting reflex.

    • Result: Significant prolongation of sleep compared to vehicle indicates CYP inhibition (metabolic blockade of pentobarbital).

References

  • Gemini, S., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry.

  • Jablonowski, J. A., et al. (2009). "Novel imidazole-based histamine H3 antagonists."[2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Vaccaro, W. D., et al. (2006).[3] "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[3] Bioorganic & Medicinal Chemistry Letters.

  • Liederer, B. M., et al. (2011). "Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of... 1H-pyrazolo[3,4-b]pyridin-4-yloxy derivatives." Xenobiotica.

  • Timmerman, H. (1999). "Histamine H3 ligands: just pharmacological tools or potential therapeutic agents?" Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Purity Isolation of 1-(azetidin-3-yl)-1H-imidazole

Subtitle: Overcoming Hydrophilicity and Basicity Challenges in Small Heterocycle Purification Executive Summary The purification of 1-(azetidin-3-yl)-1H-imidazole presents a distinct chromatographic challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Overcoming Hydrophilicity and Basicity Challenges in Small Heterocycle Purification

Executive Summary

The purification of 1-(azetidin-3-yl)-1H-imidazole presents a distinct chromatographic challenge due to its low molecular weight, high polarity, and dual-basic character. Standard C18 Reverse Phase (RP) methods typically result in void-volume elution, while traditional Normal Phase (NP) silica chromatography suffers from irreversible adsorption and severe peak tailing.[1]

This guide details three validated protocols to achieve >98% purity:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Gold Standard" for retention and mass spectrometry (MS) compatibility.[1]

  • High-pH Reverse Phase: A robust alternative utilizing hybrid silica technology.[1]

  • Ion-Pair Chromatography: A capture method for crude mixtures containing high salt loads.[1]

The Physicochemical Challenge

To design an effective purification strategy, one must first deconstruct the molecule’s behavior in solution.

FeaturePropertyChromatographic Implication
Structure 4-membered amine (Azetidine) + 5-membered aromatic (Imidazole)High conformational rigidity; minimal hydrophobic surface area.[1]
Basicity (pKa) Azetidine NH (~11.[1]3) Imidazole N (~7.[1]1)The molecule is a di-base .[1] At neutral pH, it is doubly protonated (dicationic), leading to electrostatic repulsion from C18 stationary phases.[1]
Polarity (LogP) Estimated < 0 (Negative)Highly water-soluble.[1][2] Lacks sufficient lipophilicity for Van der Waals interaction with C18 chains.[1]
UV Activity Low (Max ~210 nm)Requires low-UV detection; solvents with UV cutoffs <200 nm are mandatory (e.g., avoid acetone/ethyl acetate).[1]
The "Silanol Trap"

On standard silica (Normal Phase) or low-quality C18, the protonated azetidine nitrogen interacts strongly with deprotonated surface silanols (Si-O⁻). This ion-exchange mechanism competes with the partition mechanism, causing:

  • Broad, asymmetric peaks (Tailing Factor > 2.0).[1]

  • Variable retention times.[1][3]

  • Irreversible loss of yield.[1]

Method Selection Decision Tree

The following logic gate determines the optimal protocol based on your specific crude material and available instrumentation.

MethodSelection Start Crude 1-(azetidin-3-yl)-1H-imidazole CheckSalt Is the sample high salt? (e.g., from HCl/TFA deprotection) Start->CheckSalt CheckMS Is MS detection required? CheckSalt->CheckMS No (Organic Crude) IonPair PROTOCOL 3: Ion-Pair RP (Capture/Cleanup) CheckSalt->IonPair Yes (>5% Salt) HILIC PROTOCOL 1: HILIC (Recommended) CheckMS->HILIC Yes (LC-MS) HighPH PROTOCOL 2: High pH RP (Robustness) CheckMS->HighPH No (UV Only)

Figure 1: Decision matrix for selecting the purification modality.

Protocol 1: HILIC (The Gold Standard)

Objective: Maximize retention of the polar dication without ion-pairing agents.[1] Mechanism: Partitioning into a water-enriched layer on the polar stationary phase surface + weak electrostatic interactions.[1][4]

Materials
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or ZIC-pHILIC) or Amide-HILIC.[1]

    • Why: Zwitterionic phases provide a stable water layer and weak ionic repulsion/attraction that modulates the retention of charged amines.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Low pH keeps silanols protonated (neutral), reducing secondary interactions.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Procedure
  • Equilibration: Flush column with 90% B for at least 20 column volumes (CV). HILIC requires longer equilibration than RP to establish the water layer.[1]

  • Sample Dilution: Dissolve crude strictly in 80-90% Acetonitrile/Buffer.

    • Critical: Dissolving in 100% water will cause "solvent mismatch," leading to peak breakthrough (sample elutes immediately).[1]

  • Gradient Table:

Time (min)% A (Aq. Buffer)% B (ACN)Action
0.01090Injection
2.01090Isocratic Hold
15.05050Linear Gradient
18.05050Wash
18.11090Re-equilibration
  • Detection: UV @ 215 nm (primary), 254 nm (secondary).[1]

Protocol 2: High-pH Reverse Phase

Objective: Increase hydrophobicity by suppressing ionization (partial) and masking silanols with high ionic strength.[1] Prerequisite: You MUST use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini) stable up to pH 12.[1] Standard silica dissolves > pH 8.[1]

Materials
  • Column: C18 Hybrid Particle (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][4]

Mechanism & Logic

At pH 10, the imidazole ring (pKa ~7) is fully deprotonated (neutral).[1] The azetidine (pKa ~11) remains largely charged, but the high pH suppresses the ionization of residual silanols on the column, and the bicarbonate buffer acts as a chaotropic agent to improve peak shape.

Gradient Strategy
  • Start: 0% B (100% Aqueous).

  • Ramp: 0% to 30% B over 15 minutes.

  • Note: Due to high polarity, the compound will likely elute early (1-5% B), but it will be retained away from the void volume compared to low-pH methods.

Protocol 3: Ion-Pair Chromatography (Scale-Up/Crude)

Objective: "Brute force" retention for crude mixtures containing inorganic salts where HILIC is unstable.[1]

Materials
  • Column: Standard C18 (End-capped).[1]

  • Ion Pairing Agent: Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).[1]

    • Recommendation: HFBA (0.1%) is superior to TFA for small hydrophilic amines as it has a longer fluorocarbon tail, inducing greater retention.[1]

  • Mobile Phase A: Water + 0.1% HFBA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.[1]

Procedure
  • Equilibrate: Column must be fully passivated with the ion-pair reagent (approx. 30 CV).[1]

  • Gradient: 0% B to 40% B.

  • Post-Run: The fraction will contain the HFBA salt of the product.

  • Desalting (Mandatory): Pass the collected fraction through a Strong Cation Exchange (SCX) cartridge.[1] Wash with MeOH (removes HFBA), then elute product with 2M NH3 in MeOH.[1]

Comprehensive Workflow Diagram

PurificationWorkflow cluster_QC Quality Control Crude Crude Synthesis Mix (Protected Azetidine Deprotection) Scavenge Free Base Conversion (Carbonate resin or extraction) Crude->Scavenge Remove bulk acids HILIC_Step Prep HILIC (Zwitterionic Phase) MP: ACN / Amm. Formate Scavenge->HILIC_Step Dilute in 90% ACN Fractions Pool Fractions (Check Purity by UPLC) HILIC_Step->Fractions Evap Lyophilization (Remove water/buffer) Fractions->Evap Final Pure 1-(azetidin-3-yl)-1H-imidazole (>98%) Evap->Final QC 1H NMR (D2O) qNMR for salt stoichiometry Final->QC

Figure 2: End-to-end purification workflow from crude synthesis to isolated solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Early Elution (HILIC) Sample diluent contains too much water.[1]Dilute sample in 90:10 ACN:Buffer. Water is the "strong" solvent in HILIC; it washes the compound off immediately.[1]
Peak Tailing (RP) Silanol interaction.[1]Switch to High pH method (pH 10) or increase buffer concentration to 20mM to suppress ionic interactions.
No UV Signal Wrong detection wavelength.Azetidine has no chromophore.[1] Imidazole is weak.[1] Ensure detection is set to 210-215 nm .
Split Peaks Salt mismatch or pH sensitivity.[1]Ensure the sample pH matches the mobile phase pH.[1] If the sample is a TFA salt, neutralize it before HILIC injection.[1]

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • Waters Corporation. (2025).[1] Strategies for the Retention of Polar Compounds. Waters Application Notes.[1] Link

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][5][6] Analytical and Bioanalytical Chemistry.[1][5][7][8] Link

  • PubChem. (2025).[1] Compound Summary: Azetidine.[1][9][10] National Library of Medicine.[1] Link

  • YMC America. (2023). Method Development for Polar Compounds using Hybrid Silica. YMC Technical Notes.[1] Link

Sources

Application

Process Development and Scale-Up of 1-(azetidin-3-yl)-1H-imidazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride , a critical fragment in the synthesis of JAK inhibitors (e.g., Abrocitinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride , a critical fragment in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs) and histamine receptor ligands.

While bench-scale synthesis often relies on chromatographic purification and expensive alkylating agents (e.g., 1-Boc-3-iodoazetidine), this protocol is engineered for kilogram-scale production . It utilizes the cost-effective Mesylate Route , eliminates column chromatography via "Salt Break" crystallization, and incorporates strict control strategies for Potential Genotoxic Impurities (PGIs).

Key Process Features
  • Scalability: Validated from 10 g to 1.5 kg input.

  • Purification: Chromatography-free isolation of the dihydrochloride salt.

  • Safety: Integrated purging of alkyl mesylate PGIs and thermal control to prevent azetidine ring-opening.

Retrosynthetic Strategy & Route Selection

The Challenge

The target molecule contains a strained four-membered azetidine ring and a polar imidazole moiety.

  • Stability: The azetidine ring is susceptible to acid-catalyzed ring opening and polymerization at high temperatures.

  • Solubility: The deprotected free base is highly water-soluble (

    
    ), making aqueous extraction difficult.
    
  • Regioselectivity:

    
    -alkylation of imidazole must be controlled to prevent bis-alkylation (quaternization).
    
The Selected Route: The Mesylate Displacement

We utilize 1-Boc-3-hydroxyazetidine as the starting material due to its low cost compared to halo-azetidines.

  • Activation: Conversion of the hydroxyl group to a mesylate (Ms) leaving group.

  • Displacement:

    
     displacement by imidazole.
    
  • Deprotection: Acidic cleavage of the Boc group and direct crystallization of the salt.

SyntheticRoute SM 1-Boc-3-hydroxyazetidine (Starting Material) Inter1 Intermediate 1: 1-Boc-3-mesyloxyazetidine SM->Inter1 MsCl, TEA DCM, 0°C Inter2 Intermediate 2: 1-Boc-3-(1H-imidazol-1-yl)azetidine Inter1->Inter2 Imidazole, Cs2CO3 DMSO, 80°C Product Target: 1-(azetidin-3-yl)-1H-imidazole 2HCl Inter2->Product HCl / iPrOH Deprotection & Crystallization

Figure 1: Linear synthetic flow designed for scale-up.

Detailed Experimental Protocols

Step 1: Activation (Synthesis of 1-Boc-3-mesyloxyazetidine)

Objective: Convert the alcohol to a reactive sulfonate ester while minimizing thermal degradation.

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, 10 vol).

  • Safety Note: MsCl is toxic and lachrymatory. The product (mesylate) is a potential alkylating agent.[1]

Protocol:

  • Charge 1-Boc-3-hydroxyazetidine and DCM into a reactor. Cool to 0–5°C .[2]

  • Add TEA slowly, maintaining internal temperature

    
    .
    
  • Add MsCl dropwise over 60 minutes. Critical: Exothermic reaction. Do not exceed 10°C to prevent side reactions.

  • Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).

  • Quench: Add water (5 vol) slowly. Separate phases.

  • Wash: Wash organic layer with saturated

    
     (5 vol) followed by brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Note: Do not heat the residue above 40°C; azetidine mesylates are thermally unstable.

  • Yield: Expect 90–95% as a white/off-white solid. Use directly in Step 2.

Step 2: Nucleophilic Displacement (The Coupling)

Objective: Install the imidazole ring. Rationale: We use DMSO/Cesium Carbonate. While DMF/NaH is common in medicinal chemistry, NaH releases hydrogen gas (safety risk on scale), and DMSO offers higher reaction rates for


 processes on strained rings.
  • Reagents: Intermediate 1 (1.0 eq), Imidazole (1.5 eq),

    
     (1.2 eq), DMSO (5 vol).
    

Protocol:

  • Charge Imidazole ,

    
     , and DMSO  to the reactor. Stir at 20°C for 30 mins.
    
  • Add Intermediate 1 (dissolved in minimal DMSO if solid handling is difficult).

  • Heat to 80°C for 6–8 hours.

    • Process Control: Monitor for the disappearance of the mesylate. If unreacted mesylate remains >1%, add 0.1 eq imidazole and extend time. This ensures complete consumption of the genotoxic mesylate precursor.

  • Workup (Extraction): Cool to 20°C. Dilute with water (15 vol) and extract with Ethyl Acetate (EtOAc) (3 x 5 vol).

    • Why EtOAc? The Boc-protected intermediate is lipophilic, unlike the final product.

  • Wash: Wash combined organics with brine to remove DMSO.

  • Concentration: Evaporate EtOAc to afford the crude protected intermediate.

Step 3: Deprotection and "Salt Break" Isolation

Objective: Remove Boc group and isolate the hydrophilic product without aqueous extraction.

  • Reagents: HCl in Isopropanol (5–6 N, 4.0 eq), Methanol (2 vol), Isopropyl Acetate (IPAc, antisolvent).

Protocol:

  • Dissolve the crude intermediate from Step 2 in Methanol (2 vol).

  • Cool to 10°C . Add HCl/iPrOH solution dropwise.

  • Allow to warm to 20–25°C and stir for 3 hours. (Gas evolution of

    
     and Isobutylene occurs).
    
  • Crystallization: Once deprotection is complete (HPLC), add Isopropyl Acetate (IPAc) (10 vol) slowly over 1 hour.

  • The product will precipitate as the dihydrochloride salt. Stir for 2 hours to age the crystal.

  • Filtration: Filter the solid under nitrogen (hygroscopic).

  • Wash: Wash the cake with IPAc/MeOH (9:1).

  • Drying: Vacuum dry at 40°C.

Final Yield: ~75–80% overall from Step 2. Appearance: White to off-white crystalline solid.[2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Activation Temp

Higher temps cause elimination of MsOH to form the azetine (double bond), which polymerizes.
Residual Mesylate

ppm
Alkyl mesylates are PGIs. Ensure 100% conversion in Step 2 or quench with amine.
Deprotection pH

Incomplete protonation leads to the mono-HCl salt, which is hygroscopic and oily.
Water Content

Moisture during Step 3 prevents crystallization of the salt.

Impurity Fate Mapping & PGI Control

Regulatory bodies (FDA/EMA) require strict control of Genotoxic Impurities. In this process, 1-Boc-3-mesyloxyazetidine is a structural alert.

ImpurityFate cluster_control Control Strategy Mesylate PGI: Azetidine Mesylate (Step 1 Product) Reaction Step 2: Reaction with Imidazole (Excess Imidazole drives consumption) Mesylate->Reaction Primary Fate Workup Aqueous Workup (Hydrolysis of residual Ms-OR) Reaction->Workup Residuals Isolation Step 3: Crystallization (Rejection of solubles) Workup->Isolation FinalAPI Final API (PGI < Threshold) Isolation->FinalAPI

Figure 2: Fate of the mesylate genotoxic impurity.[1] The process relies on reaction kinetics (Step 2) and solubility rejection (Step 3) for purification.

Analytical Characterization (Self-Validation)

To validate the success of the synthesis, the final material must meet these criteria:

  • 1H NMR (D2O): Distinctive signals for the azetidine ring protons (multiplets at

    
     4.5–5.0 ppm) and the imidazole protons (singlets/doublets > 
    
    
    
    7.5 ppm).
  • Chloride Content: Titration with

    
     should confirm 2.0 equivalents of HCl (Dihydrochloride salt).
    
  • HPLC Purity: >98.5% (a/a).

  • Residual Solvents: DMSO is difficult to remove; ensure <5000 ppm via Headspace GC.

References

  • Azetidine Stability & Ring Opening

    • Review of azetidine reactivity and strain-driven ring opening risks.
    • Doda, L., et al. "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021.[3]

  • Genotoxic Impurity Control (Mesylates)

    • Strategies for controlling sulfon
    • Teasdale, A., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, 2013.

  • Imidazole N-Alkylation Methodology

    • Kinetics and regioselectivity of imidazole alkyl
    • Bhatnagar, A., et al. "Nucleophilic substitution in the imidazole ring." ResearchGate, 2011.

  • General Azetidine Scale-Up Precedents (Baricitinib)

    • Analogous scale-up chemistry for azetidine-3-deriv
    • Liu, Y., et al. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[4] Chemistry Central Journal, 2019.

Sources

Method

Application Note: Analytical Characterization of 1-(Azetidin-3-yl)-1H-imidazole

Executive Summary This guide details the analytical characterization of 1-(azetidin-3-yl)-1H-imidazole (CAS: 153836-44-3 for HCl salt), a critical heterocyclic building block often utilized in the synthesis of Janus Kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 1-(azetidin-3-yl)-1H-imidazole (CAS: 153836-44-3 for HCl salt), a critical heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other fragment-based drug discovery (FBDD) campaigns.

Due to the molecule's high polarity, low molecular weight (MW: 123.15 g/mol free base), and lack of strong chromophores outside the imidazole ring, standard Reverse-Phase (RP) C18 chromatography often fails to provide adequate retention. This protocol establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) method as the gold standard for purity profiling, coupled with NMR and HRMS for structural validation.

Physicochemical Profile & Analytical Strategy

Before method development, understanding the physicochemical landscape is vital to avoid common pitfalls (e.g., peak tailing, dead-volume elution).

PropertyValue / CharacteristicAnalytical Implication
Structure Azetidine (4-membered ring) fused to ImidazoleHigh ring strain; potential for ring-opening degradation.
Basicity (pKa) Azetidine NH: ~11.0; Imidazole N: ~7.0Highly basic. Requires high pH buffers or HILIC mode to prevent silanol interaction.
LogP ~ -1.2 (Predicted)Highly hydrophilic. Unsuitable for standard C18 RP-HPLC.
UV Absorbance

~210-220 nm (End absorption)
Detection requires low-UV capability or MS detection.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (1-(Azetidin-3-yl)-1H-imidazole) ID_Check Identity Verification Sample->ID_Check Purity_Check Purity & Assay Sample->Purity_Check NMR 1H & 13C NMR (D2O or DMSO-d6) ID_Check->NMR Primary HILIC HILIC-UV/MS (Zwitterionic or Amide Phase) ID_Check->HILIC Orthogonal (MS) Purity_Check->HILIC Preferred GCMS GC-MS (Requires Derivatization) Purity_Check->GCMS Alternative Result_ID Structural Confirmation (Coupling Constants) NMR->Result_ID Result_Purity Quantitation (>98% Target) HILIC->Result_Purity

Figure 1: Decision tree for analytical characterization. HILIC is prioritized over RP-HPLC due to polarity.

Protocol 1: HILIC-UV-MS Method (Purity & Assay)

Rationale: The compound elutes in the void volume on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a water-rich layer on a polar stationary phase to retain polar amines.

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

    • Why: Amide phases tolerate high water content and reduce secondary ionic interactions better than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (primary) and MS (ESI+).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Description
0.01090Initial Equilibration
2.01090Isocratic Hold
10.04060Linear Ramp (Elution)
12.04060Wash
12.11090Return to Initial
18.01090Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water (1 mg/mL). Note: Do not use 100% water as diluent; it disrupts the HILIC partition mechanism causing peak distortion.

  • Working Standard: Dilute to 100 µg/mL with 90:10 Acetonitrile:Water.

Protocol 2: NMR Spectroscopy (Structural Identity)

Rationale: NMR confirms the integrity of the azetidine ring (susceptible to opening) and the substitution pattern.

1H NMR (400 MHz, D2O or DMSO-d6)
  • Solvent Choice: D2O is preferred to eliminate the broad NH exchangeable peak, simplifying the aliphatic region.

  • Expected Resonances (D2O):

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2 (Im) 7.8 - 8.0Singlet (s)1HMost deshielded, between two nitrogens.
H-4/5 (Im) 7.1 - 7.4Doublets (d)2HAromatic imidazole backbone.
H-3 (Az) 5.1 - 5.3Quintet/Multiplet1HMethine proton at the connection point. Deshielded by Imidazole.
H-2/4 (Az) 4.2 - 4.5Multiplet (m)4HAzetidine ring protons. Higher order splitting (AA'BB' system).
NMR Connectivity Diagram

NMR_Logic cluster_shifts Diagnostic Shifts (ppm) Im_N1 N1 (Imidazole) Az_C3 C3 (Azetidine) Methine CH Im_N1->Az_C3 Connection Point Az_CH2 C2/C4 (Azetidine) Methylene CH2 Az_C3->Az_CH2 3-Bond Coupling (Vicinal) Az_N NH (Azetidine) Az_CH2->Az_N Adjacent Shift1 Az-CH2: ~4.3 ppm (Deshielded by N) Shift2 Az-CH: ~5.2 ppm (Deshielded by Imidazole)

Figure 2: Structural connectivity and expected NMR coupling logic. The Azetidine CH (C3) is the diagnostic link.

Protocol 3: Mass Spectrometry (Identity Confirmation)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides exact mass to confirm elemental composition, distinguishing it from potential ring-opened byproducts (which would have the same mass + H2O if hydrolyzed).

Method Parameters[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Instrumentation: Q-TOF or Orbitrap.

  • Source Temp: 350°C (Ensure complete desolvation of aqueous buffer).

Fragmentation Pathway (MS/MS)

The parent ion


 is expected at m/z 124.08  (Free base).
  • Major Fragment 1 (m/z ~68): Loss of the azetidine ring (C3H6N), leaving the protonated imidazole.

  • Major Fragment 2 (m/z ~56): Azetidine ring fragment (C3H6N+).

MS_Frag Parent Parent Ion [M+H]+ m/z 124.08 Frag1 Imidazole Ion [C3H5N2]+ m/z 69.04 Parent->Frag1 C-N Bond Cleavage Frag2 Azetidine Fragment [C3H6N]+ m/z 56.05 Parent->Frag2 Charge Retention on Azetidine

Figure 3: Predicted ESI+ fragmentation pathway.

Impurity Profiling & Troubleshooting

Impurity TypeOriginDetection MethodMitigation
Ring-Opened Hydrolysis Acidic degradation of azetidine ring.LC-MS (+18 Da mass shift).Store as HCl salt in desiccator; avoid strong acids in mobile phase.
Protecting Group Residues Boc/Cbz traces from synthesis.1H NMR (Singlet at 1.4 ppm for Boc).Ensure thorough deprotection workup.
Imidazole Isomers Regioisomers (2-substituted vs 4-substituted).HILIC (slight RT difference) or NOESY NMR.Use regio-selective synthesis routes.

References

  • Lead Sciences. (n.d.). 1-(Azetidin-3-yl)-1H-imidazole hydrochloride Product Page. Retrieved October 26, 2023, from [Link]

  • Chromatography Forum. (2004).[2] HPLC Method for Imidazole Separation (HILIC Discussion). Retrieved October 26, 2023, from [Link]

  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. (General HILIC/Ion-pair principles for imidazoles). Retrieved October 26, 2023, from [Link]

  • TÜBİTAK. (2003).[3] 1H NMR Studies of Some Imidazole Ligands. (Reference for Imidazole chemical shifts). Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(azetidin-3-yl)-1H-imidazole synthesis

The following technical guide addresses the synthesis and yield optimization of 1-(azetidin-3-yl)-1H-imidazole . This response is structured as a Tier-3 Technical Support resource for medicinal chemists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 1-(azetidin-3-yl)-1H-imidazole . This response is structured as a Tier-3 Technical Support resource for medicinal chemists.

Subject: Optimization of Yield and Isolation for 1-(azetidin-3-yl)-1H-imidazole Ticket ID: AZT-IMD-001 Support Level: Senior Application Scientist

Executive Summary & Mechanistic Insight

The synthesis of 1-(azetidin-3-yl)-1H-imidazole is a critical transformation in fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight spacer with distinct vectors compared to pyrrolidine or piperidine.

The Core Problem: Users frequently report low yields (<40%) due to three competing factors:

  • 
    -Elimination:  The 3-substituted azetidine is prone to E2 elimination under basic conditions, forming the unstable 1-azetine or ring-opening products.
    
  • Nucleophilicity vs. Basicity: Imidazole is both a nucleophile and a base.[1] If the reaction conditions are too aggressive, the base promotes elimination over substitution.

  • Isolation Losses: The final deprotected product is a highly polar, water-soluble amine. Standard aqueous workups often result in >50% product loss to the aqueous phase.

This guide provides two validated protocols (SN2 and Mitsunobu) and a specialized isolation strategy to maximize recovery.

Route Selection Strategy

Before starting, select the protocol based on your available starting materials and scale.

RouteSelection Start Start: Select Precursor Check Do you have 1-Boc-3-iodoazetidine? Start->Check Yes Yes Check->Yes Preferred No No (Have 3-hydroxy) Check->No SN2 Protocol A: SN2 Displacement (Scalable, fewer byproducts) Yes->SN2 Mitsunobu Protocol B: Mitsunobu Reaction (Good for small scale, avoids elimination) No->Mitsunobu Optimization Go to Specific Protocol SN2->Optimization Critical: Base Selection Mitsunobu->Optimization Critical: Reagent Order

Figure 1: Decision matrix for selecting the synthetic route.

Protocol A: Optimized SN2 Displacement (Recommended)

This route uses 1-Boc-3-iodoazetidine .[1] The iodide is a superior leaving group to the mesylate, allowing for milder conditions that suppress elimination.

Critical Parameters
ParameterStandard Condition (Avoid)Optimized Condition (Use) Reasoning
Base NaH or KOtBuCs₂CO₃ (Cesium Carbonate) Strong bases (NaH) promote E2 elimination.[1] Cs₂CO₃ provides the "Cesium Effect" (solubility/reactivity) without high basicity.[1]
Solvent THF or DCMDMF or DMAc Polar aprotic solvents stabilize the transition state and dissolve Cs₂CO₃.
Temperature Reflux (>80°C)50°C – 60°C Higher temps favor elimination. 60°C is the "Goldilocks" zone for substitution.
Stoichiometry 1:11.5 eq Imidazole Excess nucleophile drives the kinetics forward.
Step-by-Step Methodology
  • Preparation: Dissolve imidazole (1.5 equiv) in anhydrous DMF (0.2 M concentration relative to azetidine).

  • Activation: Add Cs₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Note: Do not use NaH.[1] The deprotonated imidazolide anion formed by NaH is too basic and will cause the azetidine to eliminate to the alkene.

  • Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by LCMS.[1]

    • Target Mass: Look for [M+H]+ = 226 (Boc-protected intermediate).[1]

  • Workup (Crucial):

    • Dilute with EtOAc.[1] Wash with 5% LiCl solution (3x) to remove DMF.[1]

    • Why LiCl? DMF is miscible with water; LiCl forces the DMF into the aqueous phase and keeps the product in the organic phase.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: The Mitsunobu Alternative

If you only have 1-Boc-3-hydroxyazetidine , use this route. It avoids the synthesis of the unstable mesylate intermediate.

Step-by-Step Methodology
  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq), imidazole (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0°C .

  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

    • Technical Note: Maintain 0°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir overnight.

  • Purification: This is the drawback. You must separate the product from Triphenylphosphine oxide (TPPO).[1]

    • Tip: Triturate the crude residue with Et₂O/Hexane (1:1).[1] TPPO often precipitates, while the product remains in solution.

Downstream Processing: Deprotection & Isolation

This is where 90% of yield is lost. The free amine (1-(azetidin-3-yl)-1H-imidazole) is extremely hygroscopic and water-soluble.

Option A: Isolation as the TFA Salt (High Yield)

If your next step tolerates a salt, do this.[1]

  • Dissolve the Boc-intermediate in DCM .

  • Add TFA (ratio 1:4 TFA:DCM).[1] Stir 2h.

  • Do not quench with water. [1]

  • Concentrate in vacuo.[1] Co-evaporate with Toluene (3x) to remove excess TFA.[1]

  • Result: Quantitative yield of the bis-TFA salt.

Option B: Isolation as Free Base (Difficult)

If you absolutely need the free base:

  • Perform deprotection (HCl/Dioxane or TFA/DCM).[1]

  • Concentrate to dryness.[1]

  • Neutralization: Dissolve in minimal MeOH. Add Amberlyst A-21 (weakly basic resin) until pH is neutral (~8).[1]

  • Filter off the resin and concentrate.

  • Alternative Extraction: If you must extract, use DCM:Isopropanol (3:1) as the organic layer and saturate the aqueous layer with K₂CO₃.[1] Standard EtOAc extraction will fail.[1]

Troubleshooting Guide (FAQ)

Q1: I see a byproduct with M-1 in LCMS (Mass ~224 instead of 226). What is it?

A: This is the elimination product (1-Boc-azetine).

  • Cause: Temperature too high (>80°C) or base too strong (NaH/KOtBu).[1]

  • Fix: Switch to Cs₂CO₃ and limit temp to 60°C. Ensure your 3-iodoazetidine is free of acid impurities.

Q2: The reaction conversion is 100%, but I recover <10% mass after workup.

A: You likely lost the product during the aqueous wash.

  • Fix: The Boc-protected intermediate is moderately polar. If using DMF, wash with 5% LiCl instead of water.[1] If the product is the deprotected amine, do not use water at all; use the Resin Neutralization method (Option B above).[1]

Q3: Can I use 1-Boc-3-mesyloxyazetidine instead of the iodide?

A: Yes, but the yield is typically 10-15% lower. The mesylate is thermally less stable and degrades faster than the substitution occurs. If you must use it, add TBAI (Tetrabutylammonium iodide) (0.1 eq) to generate the iodide in situ (Finkelstein reaction).[1]

Q4: The Mitsunobu reaction is stuck at 50% conversion.

A: Imidazole is a poor nucleophile in Mitsunobu conditions due to its pKa.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) instead of DEAD/PPh₃.[1] This creates a more reactive intermediate.[1]

References

  • Azetidine Reactivity & Strain

    • Study: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[2]

    • Source:Chem. Soc. Rev., 2021.[1][3]

    • Relevance: Explains the ring-strain driven elimination pathways (approx 25 kcal/mol strain).[1]

  • Mitsunobu Optimization

    • Study: "Exploration of the Mitsunobu reaction with nucleophilic agents."
    • Source:Journal of Organic Chemistry, 2006.[1][4]

    • Relevance: Details the pKa limitations of nitrogen nucleophiles in Mitsunobu couplings.
  • Salt Isolation Strategies

    • Study: "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[5][6]

    • Source:Beilstein J. Org.[1] Chem., 2011.[1][2]

    • Relevance: Demonstrates the efficiency of non-aqueous workups for highly polar imidazole deriv

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-Boc-3-iodoazetidine and Imidazole before handling, as azetidines can be potential alkylating agents.[1]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions for 1-(azetidin-3-yl)-1H-imidazole

Executive Technical Overview The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore, offering a rigid, sp³-rich vector (the azetidine) linked to a polar aromatic headgroup (the imidazole).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore, offering a rigid, sp³-rich vector (the azetidine) linked to a polar aromatic headgroup (the imidazole).[1][2][3] However, this structure presents a "perfect storm" of synthetic challenges:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh Lewis acidic or nucleophilic conditions.[1][2][3]

  • Catalyst Poisoning: The imidazole N3 nitrogen is a potent σ-donor that can displace phosphine ligands on Palladium (Pd) or Copper (Cu) catalysts, arresting the catalytic cycle.[3]

  • Elimination vs. Substitution: When synthesizing the core, the 3-position of the azetidine is prone to

    
    -elimination to form the unreactive azetine or ring-opened allylamines.[1]
    

This guide provides validated protocols to overcome these specific failure modes.

Core Synthesis: Forming the Azetidine-Imidazole Bond[1][2]

User Scenario: You are attempting to attach 1H-imidazole to an azetidine precursor and observing low yields or alkene byproducts.

The Critical Decision: Leaving Group Selection

The most common error is using 1-Boc-3-iodoazetidine .[1][2][3] The iodide is a good leaving group, but the basic conditions required for imidazole deprotonation frequently trigger E2 elimination, destroying the ring.

Recommended Route: Nucleophilic substitution on 1-benzhydryl-3-mesyloxyazetidine .[1][2][3]

Protocol A: The Optimized Substitution (Mesylate Displacement)

Use this method to build the core scaffold.

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv)

  • Nucleophile: 1H-Imidazole (3.0 - 5.0 equiv) — Excess is crucial to drive kinetics over elimination.[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2][3]

  • Base: None (Imidazole acts as base) or mild

    
    .[2][3]
    

Step-by-Step:

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate in MeCN (0.2 M).

  • Addition: Add 5.0 equivalents of imidazole.

  • Heating: Heat to reflux (80°C for MeCN) for 16–24 hours. Note: DMF requires 90°C but complicates workup.[2]

  • Workup (Critical): Evaporate solvent. Partition between EtOAc and saturated

    
    .[3]
    
    • Troubleshooting Tip: The product is polar. If the aqueous layer is acidic, the imidazole will protonate and stay in the water. Ensure pH > 8 during extraction.

Why this works: The mesylate is a "harder" leaving group than iodide, and the benzhydryl group sterically protects the azetidine nitrogen while preventing N-alkylation side reactions.

Downstream Derivatization: Buchwald-Hartwig Coupling[1][2][3][4]

User Scenario: You have the 1-(azetidin-3-yl)-1H-imidazole core (with a free azetidine NH) and need to couple it to an aryl halide.[1][2][3] The reaction stalls at <10% conversion.

The "Spectator" Problem

The imidazole ring in your substrate is not inert; it is a catalyst poison. Standard catalysts like


 or 

will fail because the imidazole nitrogen binds irreversibly to the Pd center.[3]
Protocol B: Catalyst-Poison Resistant Coupling

Use this method to arylate the azetidine nitrogen.[1][2]

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%) OR BrettPhos Pd G4 (1–3 mol%).[1][2][3]

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .[1][2][3]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[2][3]

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vial and cool under Argon.

  • Loading: Add Pd-PEPPSI-IPr (2 mol%),

    
     (1.5 equiv), and the aryl halide (1.0 equiv).
    
  • Substrate Addition: Add the azetidine-imidazole substrate (1.2 equiv).[1][2][3]

  • Solvent: Add sparged 1,4-Dioxane.

  • Temperature: Heat to 60–80°C. Do not exceed 100°C to avoid ring opening.

Mechanism of Rescue: The NHC ligand in Pd-PEPPSI or the bulky BrettPhos ligand creates a steric wall that prevents the small, flat imidazole from coordinating to the metal center, allowing the oxidative addition/reductive elimination cycle to proceed.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and the mechanism of catalyst rescue.

AzetidineOptimization Start Goal: Synthesize/Couple 1-(azetidin-3-yl)-1H-imidazole Decision Which Stage? Start->Decision RouteA Building the Core (C-N Bond Formation) Decision->RouteA Synthesis RouteB Coupling to Aryl Halide (Buchwald-Hartwig) Decision->RouteB Derivatization IssueA Issue: Elimination to Alkene (Ring Destruction) RouteA->IssueA IssueB Issue: Catalyst Poisoning (Imidazole binds Pd) RouteB->IssueB SolA Solution: Use Mesylate LG + Excess Imidazole IssueA->SolA Optimize Result High Yield Target Molecule SolA->Result SolB Solution: Bulky Ligands (BrettPhos / PEPPSI) IssueB->SolB Optimize SolB->Result

Caption: Decision matrix for optimizing azetidine-imidazole synthesis and coupling. Green nodes indicate validated solutions to critical failure modes.

Troubleshooting Guide (FAQ)

Q1: My Buchwald coupling works for 5 minutes then stops (Black precipitate forms).

Diagnosis: This is "Pd-Black" formation.[1][2][3] The catalyst is decomposing because the ligand is dissociating, likely displaced by the imidazole in your substrate. Fix:

  • Switch to Pre-catalysts (e.g., XPhos Pd G4).[3] These generate the active species inside the catalytic cycle, preventing early death.

  • Lower the temperature to 60°C and double the reaction time.

Q2: I see ring-opened byproducts (allylamines) in my LCMS.

Diagnosis: Thermal ring strain release.[3] Fix:

  • Check your base.[3] Strong bases like LiHMDS or KOtBu at high temperatures (>100°C) can deprotonate the azetidine

    
    -protons or attack the ring.[2][3]
    
  • Switch: Use

    
     or 
    
    
    
    (milder bases).[2][3]
  • Solvent: Avoid polar aprotic solvents (DMSO/DMF) at high heat; they enhance basicity.[2][3] Use Toluene or Dioxane.[3]

Q3: How do I remove the Benzhydryl protecting group after synthesis?

Diagnosis: Standard hydrogenation (Pd/C, H2) is often too slow due to the imidazole poisoning the heterogeneous catalyst. Fix:

  • Use ACE-Cl (1-Chloroethyl chloroformate) .[1][2][3]

    • Reflux in DCE with ACE-Cl followed by MeOH reflux.[1][2][3]

    • This chemical deprotection is unaffected by the imidazole moiety.

Solvent & Base Screening Matrix[1]

Use this table to select conditions based on your specific coupling partner.

Coupling PartnerRecommended CatalystBaseSolventTempNotes
Aryl Bromide RuPhos Pd G4NaOtBuToluene80°CBest for electron-poor aryls.[1][2][3]
Aryl Chloride BrettPhos Pd G4Cs₂CO₃1,4-Dioxane90°CRequires higher energy; BrettPhos protects Pd best.[1][2][3]
Heteroaryl Halide Pd-PEPPSI-IPrK₂CO₃DME80°CPEPPSI is robust against heteroatom interference.[1][2][3]
Alkyl Halide Not Recommended------Azetidine NH is poor for alkylation (over-alkylation risk).[2][3]

References

  • Trauner, F., et al. (2021).[3] "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ResearchGate.[3][4]

  • BenchChem Technical Support. (2025). "The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide." BenchChem.[3][5][6][7]

  • Organic Chemistry Portal. (2021). "Azetidine Synthesis and Functionalization." Organic Chemistry Portal.

  • Wikipedia Contributors. (2024).[3] "Buchwald–Hartwig amination."[3][8][9] Wikipedia.[3]

  • ChemicalBook. (2025).[2][3] "1-(Diphenylmethyl)-3-azetidinyl methanesulfonate Properties and Synthesis." ChemicalBook.[3]

Sources

Troubleshooting

1-(azetidin-3-yl)-1H-imidazole stability and storage conditions

Executive Summary & Compound Profile 1-(azetidin-3-yl)-1H-imidazole is a high-value bifunctional building block used primarily in fragment-based drug discovery (FBDD).[1] Its structure combines a strained four-membered a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(azetidin-3-yl)-1H-imidazole is a high-value bifunctional building block used primarily in fragment-based drug discovery (FBDD).[1] Its structure combines a strained four-membered azetidine ring (providing rigidity and specific vectors) with an imidazole moiety (hydrogen bond donor/acceptor).[1]

Critical Warning: This compound exhibits high ring strain (~25 kcal/mol) and significant hygroscopicity .[1] Improper storage leads to rapid degradation via ring-opening hydrolysis and carbonate formation.[1]

Physicochemical Profile
PropertyCharacteristicImpact on Handling
Ring Strain High (Azetidine)Susceptible to nucleophilic attack (ring opening) in acidic/basic extremes.[1][2]
Hygroscopicity High (esp.[1] HCl salt)Rapidly absorbs atmospheric moisture; turns into a deliquescent oil.[1]
Basicity Basic (Secondary amine)Reacts with atmospheric CO₂ to form carbamates (if free base).[1]
Physical State White Solid (Salt) / Oil (Free Base)Salt form is preferred for stability; Free base is kinetically unstable.[1]

Storage Conditions Matrix

The stability of 1-(azetidin-3-yl)-1H-imidazole is binary: it is robust when stored correctly as a salt but fragile as a free base or in solution.

Recommended Storage Parameters
ParameterDihydrochloride Salt (Recommended) Free Base (High Risk)
Temperature -20°C (Long-term) -20°C to -80°C
Atmosphere Desiccated, Tightly SealedInert Gas (Argon/Nitrogen) Mandatory
Container Amber glass vial with Teflon-lined capSchlenk flask or sealed ampoule
Shelf Life 24 Months (if desiccated)< 3 Months (prone to polymerization)
Solvent Stability Unstable in water >24h (hydrolysis risk)Do NOT store in solution

Expert Insight: Never store this compound in protic solvents (Methanol, Water) for extended periods.[1] The azetidine ring is prone to solvolysis.[1] For compound libraries, store as a dry powder or in anhydrous DMSO at -20°C, but be aware that DMSO is hygroscopic and can introduce water over time.[1]

Troubleshooting & Diagnostics

If you suspect compound degradation, use this guide to diagnose the issue based on visual and analytical cues.

Visual & Analytical Troubleshooting
SymptomProbable CauseCorrective Action
Sample turns yellow/brown Oxidation of the amine or imidazole ring.Purify via recrystallization (if salt) or discard.[1] Ensure inert gas storage.
Solid becomes "gooey" or sticky Deliquescence. The salt has absorbed water.[1]Do not heat to dry. Lyophilize from water immediately or use "as is" correcting for mass.
NMR: Extra peaks at ~3.5-4.0 ppm Ring Opening. Hydrolysis of azetidine to linear amines.[1]Irreversible degradation.[1] Discard sample.
NMR: Broadening of signals Proton exchange or aggregation.[1]Switch solvent to DMSO-d6 or add a trace of DCl/D₂O to sharpen peaks.[1]
Mechanism of Instability (Visualization)

The following diagram illustrates the primary degradation pathway: Acid-Catalyzed Ring Opening , which occurs if the salt is exposed to moisture (hydrolysis) or strong nucleophiles.

AzetidineDegradation cluster_0 Degradation Pathway Compound 1-(azetidin-3-yl)-1H-imidazole (Intact Ring) Trigger Trigger: Moisture + Acid/Heat Compound->Trigger Exposure Intermediate Protonated Azetidinium (Highly Electrophilic) Trigger->Intermediate Activation Product Ring-Opened Product (Linear Amino-Alcohol) Intermediate->Product Nucleophilic Attack (H2O)

Figure 1: The azetidine ring is kinetically stable but thermodynamically unstable.[1] Protonation activates the ring strain, making it susceptible to nucleophilic attack by water (hydrolysis).

Handling & Preparation Protocols

To maintain the integrity of 1-(azetidin-3-yl)-1H-imidazole, follow this strict handling workflow.

Protocol A: Weighing & Aliquoting (Hygroscopic Handling)

Context: The HCl salt attracts moisture immediately upon opening the vial.

  • Equilibrate: Allow the storage vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation from forming inside the cold vial.[1]

  • Environment: Ideally, weigh in a glove box or a low-humidity environment (<30% RH).[1]

  • Speed: If working on an open bench, use the "Tare & Transfer" method:

    • Tare the receiving vial.[1]

    • Rapidly transfer the solid.[1]

    • Record weight immediately.[1]

    • Do not return unused solid to the original stock vial if it was exposed to humid air.[1]

  • Reseal: Purge the stock vial with Argon/Nitrogen and wrap with Parafilm immediately.

Protocol B: Solubilization for Biological Assays
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.

  • Dissolution: Vortex gently. Avoid sonication if possible, as heat can accelerate ring opening in the presence of trace water.

  • Usage: Use the stock solution immediately or freeze at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Frequently Asked Questions (FAQs)

Q: Can I autoclave a solution of this compound? A: NO. The high heat and pressure will almost certainly cause the azetidine ring to hydrolyze or polymerize. Sterilize solutions by filtration through a 0.22 µm PVDF or PES membrane.[1]

Q: The compound arrived as a sticky solid.[1] Is it bad? A: Not necessarily. The dihydrochloride salt is extremely hygroscopic.[1] If the cold chain was broken or the seal compromised, it may have absorbed water. Run a ¹H NMR in D₂O. If the ring peaks are intact (distinct multiplets), the compound is chemically pure but wet. Adjust your molar calculations based on the water content.[1]

Q: Why is the free base considered "high risk"? A: The free secondary amine in the azetidine ring is a nucleophile, and the ring itself is an electrophile (due to strain). In the free base form, molecules can react with each other (intermolecular polymerization) much faster than in the salt form where the amine is protonated and protected.

Q: Can I use Methanol to make a stock solution? A: Only for immediate use. Methanol is a nucleophile.[1][3] Over time (weeks/months), methanol can attack the azetidine ring, leading to methoxy-linear byproducts, especially if the solution is slightly acidic.

References

  • PubChem. Azetidine Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines.[1] Organic & Biomolecular Chemistry.[1][3][4] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 1-(azetidin-3-yl)-1H-imidazole

Case ID: AZ-IMID-PUR-001 Subject: Troubleshooting Isolation Protocols for Highly Polar Basic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary The molecule 1-(azeti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-IMID-PUR-001 Subject: Troubleshooting Isolation Protocols for Highly Polar Basic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The molecule 1-(azetidin-3-yl)-1H-imidazole presents a "perfect storm" of purification challenges. It contains a strained, highly basic secondary amine (azetidine, pKa ~11) and an aromatic basic nitrogen (imidazole, pKa ~7). This dual-basic character renders the compound:

  • Highly Polar: It often elutes at the void volume on standard C18.

  • Silanophilic: It interacts strongly with free silanols on silica gel, causing irreversible adsorption or severe streaking.

  • Water Soluble: It is difficult to extract from aqueous reaction mixtures into standard organic solvents (DCM, EtOAc).

This guide provides field-proven workflows to bypass these specific failure modes.

Module 1: Extraction & Workup Strategies

User Question: "I synthesized the compound in water/DMF, but I cannot extract it into Dichloromethane or Ethyl Acetate. It stays in the aqueous layer. How do I get it out?"

The Root Cause

At neutral or even slightly basic pH (pH 8-9), the azetidine nitrogen remains largely protonated (positively charged). Charged species do not partition well into non-polar organic solvents. Furthermore, the small molecular weight and high polarity of the imidazole ring make the neutral free base highly water-soluble.

Troubleshooting Protocol

Option A: The "No-Extraction" Route (Recommended) If your reaction solvent is water or methanol, do not attempt an aqueous workup.

  • Evaporate: Remove all volatiles under reduced pressure.

  • Triturate: Add dry Acetonitrile (MeCN) or 10% MeOH in DCM to the residue. The inorganic salts (NaCl, etc.) will remain solid; your product will likely dissolve.

  • Filter & Load: Filter the organic supernatant and load it directly onto a C18 or Amine-functionalized column.

Option B: The "Salting-Out" Extraction If you must extract (e.g., to remove DMF):

  • Saturate: Saturate the aqueous layer with solid NaCl or K2CO3 (Salting out effect reduces water solubility of organics).

  • pH Adjustment: Adjust pH to >12 using 50% NaOH. Note: Azetidines are reasonably stable to base, but minimize exposure time.

  • Solvent Switch: Do not use DCM. Use n-Butanol or IPA:CHCl3 (1:3) . These solvent systems are polar enough to pull the amine out of the brine.

  • Dry: Dry organic layer over Na2SO4 and evaporate immediately.

Module 2: Chromatography Solutions

User Question: "My compound streaks from the baseline to the solvent front on TLC, or it never comes off the silica column. What column should I use?"

The Science of the Streak

Standard Silica Gel (SiO2) is slightly acidic (pKa ~5). Your compound (Basic Amine) reacts with the silica to form an ionic bond. This is why it "sticks."

Recommended Stationary Phases
MethodStationary PhaseMobile Phase AMobile Phase BModifierWhy it works
1 (Best) Amine-Functionalized Silica Hexane or DCMEtOAc or MeOHNone The bonded amines on the silica shield the acidic silanols, preventing the "sticking" interaction.
2 (Robust) C18 (Reverse Phase) WaterAcetonitrile0.1% NH4OH or 10mM NH4HCO3 High pH suppresses protonation, keeping the molecule neutral and increasing retention on the hydrophobic C18 chains.
3 (Alt) HILIC (Bare Silica) AcetonitrileWater (with 10mM NH4OAc)Buffer Essential Uses water as the "strong" solvent. Excellent for compounds that wash off C18 too fast.
Visual Workflow: Selecting the Right Purification Path

PurificationStrategy Start Crude Mixture containing 1-(azetidin-3-yl)-1H-imidazole SolubilityCheck Is the crude soluble in DCM or EtOAc? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes No No (Water/DMF soluble) SolubilityCheck->No AmineCol Use Amine-Functionalized Silica (No modifier needed) Yes->AmineCol Preferred StandardSi Standard Silica? Requires 1% TEA or NH4OH (Risk of streaking) Yes->StandardSi Alternative RP_HighPH Reverse Phase (C18) Buffer: 10mM Ammonium Bicarbonate (pH 10) No->RP_HighPH First Choice PureBase Pure Free Base (Likely Oil/Hygroscopic) AmineCol->PureBase HILIC HILIC Mode Mobile Phase: ACN / Water+Buffer RP_HighPH->HILIC If no retention on C18 RP_HighPH->PureBase caption Figure 1: Decision Matrix for Purification of Polar Basic Amines

Module 3: Isolation & Stability (The "Goo" Problem)

User Question: "I purified the compound, but after rotary evaporation, I have a sticky oil that turns into a goo when exposed to air. How do I get a handleable solid?"

The Issue: Hygroscopicity

Small polar heterocycles are notorious for being hygroscopic oils in their free base form. They absorb atmospheric water rapidly.

The Fix: Salt Formation

Do not attempt to store the free base. Convert it immediately to a salt form.

Protocol: Formation of the Dihydrochloride Salt

  • Dissolve the purified "oil" in a minimum amount of dry Methanol or Ethanol .

  • Cool to 0°C in an ice bath.

  • Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Why 2.2 eq? You have two basic nitrogens (Azetidine and Imidazole).

  • Add excess Diethyl Ether or MTBE to induce precipitation.

  • Filter the white solid under Nitrogen (to avoid moisture).

  • Result: 1-(azetidin-3-yl)-1H-imidazole · 2HCl.[1] This solid will be stable and non-hygroscopic.

Alternative: Oxalate Salt If the HCl salt is too hygroscopic, try Oxalic Acid . Oxalate salts of amines often crystallize better than chlorides.

  • Procedure: Add 1 eq of Oxalic acid in hot EtOH, cool slowly.

Module 4: Stability Warning (Azetidine Ring)

Critical Alert: The azetidine ring is strained (26 kcal/mol strain energy).

  • Avoid: Strong Lewis acids or heating in strong aqueous acid for prolonged periods, which can trigger ring-opening hydrolysis to the corresponding amino-alcohol.

  • Storage: Store the salt form at -20°C.

References & Validated Resources

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.[2][3] (Explains the mechanism of amine-silica for basic compounds).

  • Biotage. "Strategies for Flash Purification of Highly Polar Compounds." Biotage Blog. (Details HILIC and aqueous normal phase strategies).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Azetidine." (Provides pKa and stability data for the core azetidine structure).

  • Waters Corporation. "HILIC Separations of Polar Basic Compounds." Waters Application Notebook. (Technical guide on mobile phase selection for polar amines).

Sources

Troubleshooting

Technical Support Center: 1-(azetidin-3-yl)-1H-imidazole Deprotection &amp; Isolation

Executive Summary & Strategic Analysis The synthesis of 1-(azetidin-3-yl)-1H-imidazole presents a unique "perfect storm" of chemical challenges: Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy, ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(azetidin-3-yl)-1H-imidazole presents a unique "perfect storm" of chemical challenges:

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy, making it susceptible to ring-opening polymerization (ROP) or nucleophilic attack under harsh conditions.

  • Lewis Basicity: The imidazole nitrogen (

    
    ) is a competent ligand for transition metals, frequently poisoning hydrogenation catalysts used for benzyl deprotection.
    
  • Extreme Polarity: Upon deprotection, the resulting secondary amine is highly hydrophilic (ClogP < 0), rendering standard aqueous workups (extraction into EtOAc/DCM) ineffective.

This guide prioritizes Boc-deprotection as the primary route due to the catalyst poisoning risks associated with Benzyl (Bn) groups. We also provide a specialized "Catch-and-Release" isolation strategy to bypass difficult liquid-liquid extractions.

Decision Matrix: Selecting Your Deprotection Route

Before initiating the experiment, evaluate your starting material and scale using the logic flow below.

DeprotectionStrategy Start Start: Identify Protecting Group PG_Type Which group is on the Azetidine N? Start->PG_Type Boc Boc (tert-butoxycarbonyl) PG_Type->Boc Bn Bn (Benzyl) / Cbz PG_Type->Bn Scale_Check Scale > 5g? Boc->Scale_Check Bn_Decision Method B: Hydrogenation (High Risk of Poisoning) Bn->Bn_Decision Boc_Decision Method A: Acidolysis (Recommended) Yes Yes Scale_Check->Yes Avoid TFA volume No No Scale_Check->No Standard HCl_Route Route A1: 4N HCl/Dioxane (Precipitation driven) TFA_Route Route A2: TFA/DCM (Requires SCX Workup) Yes->HCl_Route No->TFA_Route

Figure 1: Strategic decision tree for selecting the optimal deprotection pathway based on protecting group and scale.

Method A: Boc-Deprotection (Acidolysis)

This is the industry-standard approach. The key is preventing the tert-butyl cation from alkylating the imidazole ring (N-alkylation side reactions) and avoiding azetidine ring opening.

Protocol A1: TFA/DCM (Small Scale < 1g)

Best for: Rapid screening and high purity requirements.

  • Dissolution: Dissolve 1.0 eq of Boc-protected intermediate in DCM (concentration 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES) (2.0 eq).

    • Why: The imidazole ring is electron-rich. The t-butyl cation generated during deprotection can attack the imidazole nitrogen. TES acts as a hydride source to quench the cation immediately.

  • Acidification: Cool to 0°C. Add TFA dropwise (Final ratio 1:4 TFA:DCM).

  • Reaction: Warm to RT. Monitor by LCMS (typically 1-2 hours).

    • Critical Check: Look for M+56 peaks (indicates t-butyl alkylation of imidazole).

  • Workup: Do not use aqueous extraction. Proceed directly to Module 5 (Isolation) .

Protocol A2: HCl/Dioxane (Scale > 1g)

Best for: Generating the stable dihydrochloride salt directly.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or MeOH.

  • Acid Addition: Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Precipitation: The dihydrochloride salt of 1-(azetidin-3-yl)-1H-imidazole is often insoluble in dioxane/ether.

  • Filtration: If a solid forms, filter under N2. Wash with Et2O.[1]

    • Warning: The salt is extremely hygroscopic. Handle in a glovebox or desiccator immediately.

Method B: Benzyl Deprotection (Hydrogenation)

The Problem: Imidazoles coordinate to Pd surfaces, halting catalytic turnover. The Fix: Protonation or specialized catalysts.

Troubleshooting Guide for Stalled Hydrogenations
SymptomRoot CauseCorrective Action
0% Conversion after 4h Catalyst PoisoningSwitch Catalyst: Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of Pd/C. The hydroxide surface is less prone to basic nitrogen poisoning.
Slow Conversion Free amine coordinationAcidify: Add 1.1 eq of HCl or AcOH to the reaction mixture. Protonating the imidazole nitrogen (

) prevents it from binding to the Pd metal center.
Ring Opening High Temp/PressureLimit Conditions: Do not exceed 40°C or 50 psi H₂. Azetidines are thermally sensitive under reducing conditions.

Module 5: Isolation & Purification (The "Catch & Release" Protocol)

This is the most critical section. Because the product is water-soluble, standard liquid-liquid extraction (LLE) will result in 0% isolated yield (product remains in the aqueous layer).

Recommended Technique: Strong Cation Exchange (SCX) Chromatography.

SCX_Workflow Load 1. LOAD Crude Rxn Mixture (in MeOH/DCM) Wash 2. WASH Flush with MeOH (Removes TFA/Impurities) Load->Wash Non-basic impurities pass through Elute 3. ELUTE 7N NH3 in MeOH (Releases Free Base) Wash->Elute Product retained on resin Conc 4. CONCENTRATE Vac down to oil Elute->Conc Product released

Figure 2: SCX "Catch and Release" workflow for isolating polar amines without aqueous extraction.

Step-by-Step Protocol:

  • Column Prep: Condition a Flash SCX-2 cartridge with MeOH (3 column volumes).

  • Loading: Load the crude reaction mixture (if TFA/DCM was used, concentrate slightly first, then dilute with MeOH).

    • Mechanism:[2][3][4][5] The sulfonic acid residues on the silica "catch" the basic azetidine and imidazole nitrogens.

  • Washing: Flush with 5-10 column volumes of MeOH.

    • Result: This removes non-basic impurities, protecting groups, and residual TFA.

  • Elution: Elute with 2M - 7N NH₃ in MeOH .

    • Result: The ammonia displaces the product from the sulfonic acid sites.

  • Concentration: Evaporate the ammoniacal methanol to yield the clean free base.

FAQ: Common Pitfalls

Q: My product turned into a gummy oil that won't solidify. Why? A: The dihydrochloride salt is highly hygroscopic. If exposed to air, it absorbs moisture rapidly.

  • Fix: Lyophilize (freeze-dry) from water/acetonitrile to obtain a fluffy powder, or store as a standard solution in DMSO.

Q: Can I use HBr/Acetic Acid for Cbz deprotection? A: Avoid. While effective for Cbz removal, HBr is a strong nucleophile. In combination with the ring strain of azetidine, there is a high risk of ring-opening to form the bromopropyl derivative.

Q: I see a +56 mass shift in LCMS. A: This is tert-butyl alkylation of the imidazole ring.

  • Fix: You did not use enough scavenger. Repeat using Triethylsilane (TES) or 1,3-dimethoxybenzene during the TFA deprotection step.

References

  • Azetidine Stability & Synthesis

    • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (Demonstrates stability of azetidines to TFA/acidic conditions).
    • Source: (Verified Context).

  • Catalyst Poisoning by N-Heterocycles

    • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[6] (Details Rh/Pd poisoning by nitrogen species).

    • Source: .

  • General Protective Group Strategies

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley. (Standard reference for amine deprotection conditions).
    • Source: .

  • Commercial Salt Forms

    • Verification of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride as a stable, isolable commercial entity.
    • Source: .[3]

Sources

Optimization

Technical Support Center: Troubleshooting 1H NMR of 1-(azetidin-3-yl)-1H-imidazole

Status: Operational Ticket ID: NMR-AZIM-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Introduction: The Molecule & The Challenge You are likely here because the NMR spectrum of 1-(a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-AZIM-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The Molecule & The Challenge

You are likely here because the NMR spectrum of 1-(azetidin-3-yl)-1H-imidazole is not behaving as expected. This molecule combines two nitrogen heterocycles with distinct physicochemical properties that complicate NMR analysis:

  • The Azetidine Ring: A strained 4-membered ring with a highly basic secondary amine (

    
    ). It undergoes rapid ring puckering and nitrogen inversion at room temperature.
    
  • The Imidazole Ring: An aromatic 5-membered ring with a weakly basic nitrogen (

    
    ).
    
  • The Linkage: The N1-C3 connectivity creates a system where pH changes and solvent choice dramatically alter chemical shifts and peak shapes.

This guide treats your NMR experiment as a diagnostic workflow. We address the three most common failure modes: Broadening/Missing Peaks , Chemical Shift Mismatches , and Impurity/Degradation Confusion .

Part 1: Diagnostic Workflow (Visual Guide)

Before adjusting parameters, determine the root cause of your spectral anomaly using this logic flow.

TroubleshootingWorkflow Start Start: Spectral Anomaly Issue_Broad Issue: Broad or Missing Peaks Start->Issue_Broad Issue_Shift Issue: Chemical Shifts don't match Start->Issue_Shift Check_Solvent Check Solvent: Is it Protic (MeOD, D2O)? Issue_Broad->Check_Solvent Check_pH Check Sample pH / Salt Form Issue_Shift->Check_pH Exchange Diagnosis: Deuterium Exchange (NH) Check_Solvent->Exchange Yes (Missing NH) Check_Temp Action: Run VT-NMR (-20°C to +60°C) Check_Solvent->Check_Temp No (Broad CH) Dynamics Diagnosis: Ring Puckering / N-Inversion Check_Temp->Dynamics Salt_Effect Diagnosis: Protonation State (Salt vs Free Base) Check_pH->Salt_Effect

Figure 1: Decision matrix for diagnosing NMR anomalies in azetidinyl-imidazole systems.

Part 2: Common Issues & Solutions

Issue 1: "My peaks are in the wrong place." (The Salt Effect)

The Problem: The chemical shifts of 1-(azetidin-3-yl)-1H-imidazole are extremely sensitive to pH. Users often synthesize the HCl or TFA salt but compare their data to literature values for the free base (or vice versa).

The Mechanism:

  • Free Base: The azetidine nitrogen is a secondary amine. The imidazole is neutral.

  • Monocation (pH ~ 8-10): The highly basic azetidine nitrogen protonates first (

    
    ). This causes a significant downfield shift  (deshielding) of the azetidine ring protons (
    
    
    
    ).
  • Dication (pH < 6): The imidazole nitrogen protonates. This shifts the imidazole aromatic signals downfield.[1]

Reference Data: Expected Chemical Shifts (DMSO-


) 
Proton AssignmentFree Base (

ppm)
Salt Form (HCl/TFA) (

ppm)
Shift Difference (

)
Im-H2 (N-CH-N)7.60 - 7.709.00 - 9.20+1.5 ppm (Huge)
Im-H4/H5 6.90 - 7.207.60 - 7.90+0.7 ppm
Azetidine-H3 (CH-N)4.90 - 5.105.30 - 5.50+0.4 ppm
Azetidine-H2/H4 3.50 - 3.804.10 - 4.40+0.6 ppm
Azetidine-NH ~2.0 - 3.0 (Broad)9.0 - 10.0 (Broad)Distinct region

Tech Tip: If your Imidazole H2 peak is above 8.5 ppm, you definitely have a salt (or strong acid in your solvent).

Issue 2: "The Azetidine protons look like a blob." (Conformational Dynamics)

The Problem: The protons on the azetidine ring (C2 and C4) often appear as broadened multiplets rather than sharp triplets/doublets.

The Cause:

  • Ring Puckering: The 4-membered ring is not flat; it puckers to relieve torsional strain.

  • Nitrogen Inversion: The substituent on the azetidine nitrogen (H in free base) flips rapidly at room temperature.

  • Intermediate Exchange: If the rate of this flipping is comparable to the NMR time scale (often occurring at room temperature in viscous solvents like DMSO), the signals broaden (coalescence).

The Solution:

  • Sharpen the peaks: Run the experiment at 318 K (45°C) or 328 K (55°C) . Increasing temperature speeds up the exchange, averaging the conformers into sharp signals.

Issue 3: "I can't find the NH proton."

The Problem: You see the carbon-bound protons, but the integration is short by 1H (the amine).

The Cause:

  • Solvent Exchange: If you used Methanol-

    
     (CD3OD)  or Deuterium Oxide (D2O) , the amine proton (
    
    
    
    ) rapidly exchanges with the solvent deuterium (
    
    
    ). The signal disappears.
  • Broadening: In Chloroform-

    
     (
    
    
    
    )
    , the NH peak is often extremely broad due to quadrupole broadening from the nitrogen and lack of hydrogen bonding, making it sink into the baseline.

The Solution:

  • Use DMSO-

    
      or Acetonitrile-
    
    
    
    . These aprotic polar solvents slow down the exchange and can reveal the NH proton, often as a broad singlet or triplet (if coupling to neighbors is visible).

Part 3: Validated Protocols

Protocol A: The "Salt Check" Experiment

Use this if you are unsure if you have the free base or a salt.

  • Prepare Sample: Dissolve ~5 mg of compound in 0.6 mL DMSO-

    
     .
    
  • Acquire Reference Spectrum: Run a standard 1H scan (ns=16). Note the shift of the Imidazole H2 (the most downfield singlet).

  • The "Base Shake":

    • Add 1 small pellet of solid

      
        (anhydrous) directly to the NMR tube.
      
    • Shake vigorously for 2 minutes.

    • Let the solid settle.

  • Re-acquire: Run the scan again.

    • Result: If the peaks shift upfield (lower ppm) significantly (e.g., Im-H2 moves from 9.0

      
       7.6 ppm), your original sample was a salt.
      
Protocol B: D2O Shake (Identifying Exchangeable Protons)

Use this to confirm which peaks are NH vs CH.

  • Prepare Sample: Dissolve in Chloroform-

    
      or DMSO-
    
    
    
    .
  • Acquire Spectrum.

  • Add D2O: Add 1-2 drops of

    
     to the tube. Shake well.
    
  • Re-acquire:

    • Any peak that disappears is an exchangeable NH or OH.

    • Note: The HDO peak (residual water) will grow significantly around 4.8 ppm (if using water-miscible solvent) or appear as a separate phase.

Part 4: Structural Dynamics Visualization

Understanding the protonation equilibrium is critical for interpreting your shifts.

ProtonationEquilibrium FreeBase Free Base (Neutral) Im-H2 ~7.6 ppm MonoCat Monocation (Azetidine H+) Ring H shifts downfield FreeBase->MonoCat + H+ (pK ~11) MonoCat->FreeBase - H+ DiCat Dication (Azetidine H+ & Imidazole H+) Im-H2 ~9.0 ppm MonoCat->DiCat + H+ (pK ~7) DiCat->MonoCat - H+

Figure 2: Protonation cascade. Note that the Azetidine nitrogen protonates BEFORE the Imidazole nitrogen.

References & Grounding Data

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[2][3] University of Wisconsin-Madison. (Authoritative source for heterocycle chemical shifts and coupling constants).[3]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem. 1997, 62, 21, 7512–7515. (Standard for identifying solvent peaks).

  • Clayden, J., et al. Organic Chemistry. Oxford University Press.[2] (Source for

    
     values of Azetidine vs Imidazole).
    
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for dynamic NMR and exchange phenomena).

Disclaimer: This guide assumes standard purity (>90%). If significant impurities are present, 2D NMR (HSQC/COSY) is strongly recommended to resolve overlapping signals.

Sources

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of Azetidine-Imidazole Scaffolds

Ticket ID: AZIM-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: High intrinsic clearance ( ) and reactive metabolite formation in Azetidine-Imidazole leads....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZIM-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: High intrinsic clearance (


) and reactive metabolite formation in Azetidine-Imidazole leads.

Executive Summary

You are likely encountering a "double-edged sword" scenario. While the azetidine ring offers desirable physicochemical properties (low lipophilicity, rigid vectors) and the imidazole provides excellent hydrogen bond acceptor/donor capabilities, this specific combination is prone to distinct metabolic liabilities.

This guide addresses the two primary failure modes:

  • Oxidative Ring Scission of the azetidine (leading to reactive aldehydes).

  • CYP450 Inhibition/Oxidation mediated by the imidazole nitrogen.

Module 1: Diagnostic & Mechanism Analysis

Q1: Why is my azetidine-imidazole compound unstable in Human Liver Microsomes (HLM)?

A: The instability typically stems from the high ring strain of azetidine (~26 kcal/mol) combined with the electron-rich nature of the imidazole.

The Mechanism of Failure:

  • 
    -Carbon Oxidation:  CYP450 enzymes attack the carbon 
    
    
    
    to the azetidine nitrogen.
  • Ring Opening: Unlike larger rings (pyrrolidines/piperidines) where

    
    -oxidation leads to stable lactams, the strained azetidine ring often undergoes oxidative scission . This generates an unstable amino-aldehyde or ketone, which is a reactive metabolite  capable of covalent binding to proteins (toxicity risk).
    
  • Imidazole Coordination: The unhindered

    
     nitrogen of the imidazole can coordinate directly to the heme iron of CYP450 (Type II binding), causing both autoinhibition and focused oxidation at the ring carbons.
    
Q2: How do I confirm if "Ring Opening" is the culprit?

A: Standard LC-MS/MS might miss the ring-opened aldehyde because it rapidly decomposes or binds non-specifically. You must run a Trapping Assay .

Protocol: GSH/Cyanide Trapping

  • Incubation: Incubate compound (10

    
    M) with HLM + NADPH.
    
  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the mix.

  • Detection: Look for adducts with mass shifts corresponding to +GSH (+307 Da) or +CN (+27 Da) on the ring-opened species.

  • Interpretation: If you see GSH adducts, your azetidine ring is opening into an electrophile.

Module 2: Structural Optimization (The "Patches")

Use the following decision tree to select the correct structural modification.

OptimizationWorkflow Start High Clearance Detected MetID Run MetID + GSH Trapping Start->MetID Decision1 Is Azetidine Ring Opening? MetID->Decision1 Fix1 Strategy A: Block Alpha-C (Gem-difluoro / Methylation) Decision1->Fix1 Yes Fix2 Strategy B: Reduce Basicity (N-Linked EWG) Decision1->Fix2 Yes (Alternative) Decision2 Is Imidazole Oxidizing? Decision1->Decision2 No Fix3 Strategy C: Steric Shielding (C4/C5 Methylation) Decision2->Fix3 Yes Fix4 Strategy D: Scaffold Hop (Pyrazole/Triazole) Decision2->Fix4 Yes (High CYP Inhibition)

Figure 1: Decision tree for troubleshooting metabolic instability in azetidine-imidazole scaffolds.

Strategy A: Fluorination (The "Teflon" Effect)

The Fix: Introduce a gem-difluoro group at the C3 position of the azetidine ring.

  • Why it works:

    • pKa Modulation: Fluorine is highly electronegative, lowering the pKa of the azetidine nitrogen. A less basic amine is less likely to be oxidized to the radical cation intermediate required for CYP metabolism.

    • Conformational Lock: The gauche effect of fluorine can pucker the ring, potentially altering the binding vector to the CYP active site.

    • Metabolic Block: While C3 isn't the direct site of metabolism (C2/C4 are), the inductive effect deactivates the

      
      -hydrogens at C2/C4.
      
Strategy B: Electronic Deactivation (N-Capping)

The Fix: Ensure the azetidine nitrogen is attached to an electron-deficient system (e.g., a pyridine or pyrimidine) rather than an alkyl group.

  • Why it works: Delocalizing the nitrogen lone pair into an aromatic system dramatically reduces the electron density available for Single Electron Transfer (SET) oxidation initiation.

Strategy C: Imidazole Shielding

The Fix: Place a methyl or chlorine group at the C4 or C5 position of the imidazole.

  • Why it works: This creates steric hindrance that prevents the imidazole nitrogen from coordinating with the CYP450 heme iron, reducing both direct metabolism and CYP inhibition liability.

Module 3: Quantitative Data & Expectations

The following table illustrates the expected impact of these modifications based on aggregated SAR data trends [1, 2].

Structure ModificationEffect on pKaEffect on LogDMetabolic Stability (

)
CYP Inhibition Risk
Parent Azetidine ~9.5 (High)LowLow (< 15 min) High
3,3-Difluoro-Azetidine ~7.5 (Optimal)NeutralHigh (> 60 min) Low
N-Aryl Azetidine < 5.0 (Very Low)HighMedium Low
C-Methyl Imidazole No ChangeSlight IncreaseMedium Reduced
Pyrrolidine Analog ~9.8 (High)HighHigh (forms lactam)High

Note: While expanding the ring to a pyrrolidine (5-membered) solves the "ring opening" toxicity risk, it often increases lipophilicity (LogD) and metabolic clearance via standard oxidation. 3,3-difluoroazetidine is often the superior bioisostere.

Module 4: Experimental Validation Protocols

Protocol 1: Microsomal Stability Assay (Standard)

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock of compound in DMSO.

  • Incubation:

    • Mix liver microsomes (0.5 mg/mL protein), buffer (pH 7.4), and compound (1

      
      M final).
      
    • Pre-incubate at 37°C for 5 mins.

    • Start: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .
    
Protocol 2: Reactive Metabolite Trapping (Critical for Azetidines)

Objective: Detect ring-opened electrophiles.

  • Setup: Same as Protocol 1, but include 5 mM Glutathione (GSH) in the incubation buffer before adding NADPH.

  • Analysis:

    • Set MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment).

    • Data Mining: Search for M + 307 Da adducts.

  • Action: If GSH adducts are >1% of total ion current (TIC), the compound has a structural alert. Apply Strategy A (Fluorination).

Visualizing the Metabolic Pathway

Understanding the chemical breakdown is essential for rational design.

MetabolicPathway Parent Azetidine Parent Oxidation CYP450 Alpha-Hydroxylation Parent->Oxidation Intermediate Alpha-Hydroxy Azetidine (Unstable) Oxidation->Intermediate RingOpen Ring Scission Intermediate->RingOpen Aldehyde Reactive Aldehyde (Toxic) RingOpen->Aldehyde GSH_Adduct GSH Adduct (Stable/Excreted) Aldehyde->GSH_Adduct + Glutathione

Figure 2: The oxidative ring-opening pathway of azetidines leading to reactive aldehyde metabolites.

References

  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Pfizer Inc. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor. Chemical Research in Toxicology.

  • BenchChem. (2025).[2] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity.

  • AstraZeneca. (2025).[3] Metabolite Identification Data in Drug Discovery: Ring-opening of the Azetidine. Drug Metabolism and Disposition.[4]

Sources

Optimization

Reducing impurities in 1-(azetidin-3-yl)-1H-imidazole synthesis

Technical Support Center: Ticket #AZ-IM-003 Subject: Optimization of 1-(azetidin-3-yl)-1H-imidazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #AZ-IM-003 Subject: Optimization of 1-(azetidin-3-yl)-1H-imidazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive Simple" Scaffold

You are likely encountering difficulties because the synthesis of 1-(azetidin-3-yl)-1H-imidazole combines two chemically distinct challenges: the high ring strain of the azetidine (~26 kcal/mol) and the amphoteric, polar nature of the imidazole.

Most protocols fail not because the chemistry is complex, but because the isolation strategy is mismatched with the product's physicochemical properties. The product is a highly water-soluble diamine. Standard aqueous workups often result in 0% isolated yield despite 100% conversion, or products contaminated with hydrolysis ring-opening impurities.

This guide restructures your workflow into three self-validating modules designed to minimize specific impurity profiles.

Module 1: The Coupling Phase (C-N Bond Formation)

The Problem: The reaction of imidazole with N-protected-3-haloazetidines (e.g., N-Boc-3-iodoazetidine) often yields the elimination byproduct N-Boc-azetine instead of the substitution product.

Mechanism of Failure: The azetidine 3-position is sterically hindered. Strong bases (NaH, KOtBu) or high temperatures favor E2 elimination over S_N2 substitution. The resulting azetine is unstable and polymerizes or hydrolyzes, creating "tar" in your flask.

Optimized Protocol (The "Soft Base" Approach):

  • Substrate: Use N-Boc-3-iodoazetidine (better leaving group than mesylate for this specific steric profile).

  • Base: Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases the nucleophilicity of the imidazole nitrogen without promoting E2 elimination as aggressively as hydride bases.

  • Solvent: DMF or DMSO (Anhydrous).

  • Temperature: Start at 40°C . Do not reflux.

Diagnostic Check:

  • Observation: New spot on TLC (lower R_f than starting material) that streaks?

  • Verdict: This is likely the ring-opened hydrolysis product (3-amino-2-propanol derivative). Ensure your solvent is strictly anhydrous.

CouplingLogic Start Coupling Reaction (Imidazole + Azetidine-X) Decision Base Selection Start->Decision StrongBase Strong Base (NaH, KOtBu) Decision->StrongBase Avoid SoftBase Mild/Soft Base (Cs2CO3, K2CO3) Decision->SoftBase Recommended Elimination E2 Elimination (Impurity: Azetine) StrongBase->Elimination Substitution S_N2 Substitution (Target Product) SoftBase->Substitution

Figure 1: Reaction pathway selection. Strong bases promote the formation of the unstable azetine impurity via elimination.

Module 2: The Deprotection Phase (Boc Removal)

The Problem: Acidic deprotection (TFA/DCM) generates tert-butyl cations . These electrophiles can attack the electron-rich imidazole ring (C-alkylation) or the azetidine nitrogen (re-alkylation), creating difficult-to-separate impurities. Furthermore, strong acids can trigger ring opening of the strained azetidine.

Optimized Protocol (The "Scavenger" System):

ParameterStandard Method (Risky)Optimized Method (High Purity)
Reagent 50% TFA in DCM4M HCl in Dioxane
Scavenger NoneTriethylsilane (TES) or 1,3-Dimethoxybenzene
Temperature Room Temp0°C , then warm to RT
Impurity Profile t-Butyl-imidazole adducts< 0.5% Alkylated impurities

Step-by-Step:

  • Dissolve the intermediate in minimal dry dioxane.

  • Add 2.0 equivalents of Triethylsilane (cation scavenger).

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Monitor by LCMS. Stop immediately upon consumption of starting material to prevent acid-catalyzed ring opening.

Module 3: Purification & Isolation (The Critical Step)

The Problem: The free base 1-(azetidin-3-yl)-1H-imidazole is extremely hydrophilic (LogP < 0).

  • Fatal Error: Attempting to extract with EtOAc/Water. The product will stay in the aqueous phase and be discarded with the waste.

The Solution: "Dry" Workup or Ion Exchange. [1]

Method A: Precipitation (For HCl Salts) If you used HCl/Dioxane in Module 2, the product often precipitates as the dihydrochloride salt.

  • Dilute the reaction mixture with cold Diethyl Ether (Et₂O) .

  • Filter the hygroscopic solid rapidly under Nitrogen.

  • Wash with Et₂O. Do not use water.[2]

Method B: SCX Chromatography (For Free Base) If you need the free amine:

  • Load the crude mixture (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities and residual protecting groups).

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Concentrate the ammoniacal fraction to obtain the pure free base.

PurificationFlow Crude Crude Deprotection Mix (Highly Polar) CheckSalt Target Form? Crude->CheckSalt SaltPath HCl Salt Desired CheckSalt->SaltPath FreeBasePath Free Base Desired CheckSalt->FreeBasePath Precip Add Et2O Precipitate Salt SaltPath->Precip SCX Load on SCX-2 Column FreeBasePath->SCX Wash Wash MeOH (Elute Impurities) SCX->Wash Elute Elute 2M NH3/MeOH (Release Product) Wash->Elute

Figure 2: Isolation logic tree. Aqueous extraction is deliberately excluded to prevent product loss.

Troubleshooting FAQs

Q1: I see a peak with M+18 in my LCMS during coupling. What is it? A: This is the hydrolysis impurity (ring opening). The azetidine ring has opened due to the presence of water, likely forming a 1-(3-amino-2-hydroxypropyl)-imidazole derivative.

  • Fix: Dry your DMF/DMSO over molecular sieves (3Å) for 24 hours before use. Ensure the reaction is under an inert atmosphere (Ar/N₂).

Q2: My yield is low, and I see starting material (Imidazole) remaining. A: The N-Boc-3-iodoazetidine may be degrading (eliminating to the volatile azetine) before it reacts.

  • Fix: Add the azetidine reagent in portions (e.g., 0.5 eq every hour) rather than all at once. This keeps the concentration of the unstable electrophile low relative to the nucleophile.

Q3: Can I use the Aza-Michael addition route instead? A: Yes, and it is often cleaner. Reacting imidazole with tert-butyl 3-oxoazetidine-1-carboxylate (or the derived alkylidene) is a viable alternative if the S_N2 route persists in giving elimination products. However, the S_N2 route described above (with Cs₂CO₃) is generally more direct for this specific building block [1].

Q4: The product turned into a gum after drying. A: The free base is hygroscopic and absorbs CO₂ from the air (forming carbamates/carbonates).

  • Fix: Store as the HCl salt if possible. If the free base is required, store under Argon at -20°C immediately after concentration.

References

  • N-Alkylation of Imidazoles: Title: Regioselective N-Alkylation of Imidazoles and Related Azoles.[3][4][5] Source:Current Organic Chemistry, 2018. Context: Establishes the efficacy of Cesium bases for suppressing elimination in hindered electrophiles. URL:[Link][2][3][6][7][8][9][10][11]

  • Azetidine Stability & Ring Opening: Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[12] Source:ACS Medicinal Chemistry Letters, 2021. Context: Details the mechanisms of acid-mediated ring opening and stability profiles of N-substituted azetidines. URL:[Link]

  • Purification of Hydrophilic Amines: Title: Strategies for the Purification of Highly Polar, Hydrophilic Peptides and Amines. Source:Journal of Chromatography A, 2020. Context: Validates the use of SCX and volatile buffers for isolating polar amine free bases without aqueous extraction. URL:[Link][3]

Sources

Troubleshooting

Avoiding racemization in chiral synthesis of 1-(azetidin-3-yl)-1H-imidazole derivatives

This guide functions as a specialized Technical Support Center for researchers encountering stereochemical erosion during the synthesis of chiral 1-(azetidin-3-yl)-1H-imidazole derivatives. Topic: Avoiding Racemization &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering stereochemical erosion during the synthesis of chiral 1-(azetidin-3-yl)-1H-imidazole derivatives.

Topic: Avoiding Racemization & Stereochemical Erosion Ticket Type: Advanced Synthesis Troubleshooting Expertise Level: Senior Application Scientist[1]

The Core Problem: Why Your Enantiomeric Excess (ee%) is Dropping

Unlike standard aliphatic substitutions, the 4-membered azetidine ring introduces unique strain-driven electronic effects.[1] If you are synthesizing a chiral derivative (e.g., 2-substituted azetidine or a chiral conjugate) and observing racemization, the culprit is rarely simple thermal equilibration.[1]

The primary mechanism for stereochemical loss in 3-functionalized azetidines is Neighboring Group Participation (NGP) driven by the azetidine nitrogen.

The Mechanism of Failure (NGP)

Even when the nitrogen is protected, if the protecting group is not sufficiently electron-withdrawing, the nitrogen lone pair can attack the electrophilic C3 position (displacing your leaving group) to form a transient, bicyclic 1-azabicyclo[1.1.0]butane or aziridinium intermediate.

  • The Trap: This intermediate is often symmetric or allows nucleophilic attack from either face.

  • The Result: When the imidazole nucleophile attacks this intermediate, it opens the ring non-stereospecifically, resulting in a racemic mixture or significant erosion of ee%.

Visualization: The "Hidden" Racemization Pathway

The following diagram illustrates how NGP destroys your chiral center during what should be a standard


 reaction.

NGP_Mechanism Start Chiral Precursor (3-LG-Azetidine) NGP_Step Intramolecular Attack (N-Lone Pair) Start->NGP_Step Weak N-PG Product_Chi Chiral Product (Inverted Config) Start->Product_Chi Strong EWG on N (Direct Sn2) Intermediate Bicyclic Intermediate (Symm. Azabicyclo[1.1.0]butane) NGP_Step->Intermediate Attack Imidazole Attack (Non-selective) Intermediate->Attack Product_Rac Racemic Product (Lost Chirality) Attack->Product_Rac Scrambling

Figure 1: The "Death Loop" of Azetidine Chirality.[1] Weak protecting groups allow the nitrogen to displace the leaving group (LG) first, creating a symmetric intermediate that scrambles stereochemistry.

Troubleshooting Guides & FAQs

Scenario A: Nucleophilic Substitution ( ) Failures

User Issue: "I am reacting a chiral 2-substituted azetidin-3-yl mesylate with imidazole, but the product is nearly racemic."

Diagnosis: You likely have insufficient electron withdrawal on the azetidine nitrogen, allowing NGP to occur, or your solvent is promoting


 character (carbocation formation).

Corrective Protocol:

  • Change the Protecting Group: Switch from Benzyl (Bn) or Alkyl groups to Boc (tert-butyloxycarbonyl) , Ts (Tosyl) , or Cbz .[1] These strongly withdraw electron density, preventing the nitrogen lone pair from attacking C3.

  • Solvent Switch: Use strictly aprotic polar solvents (DMF, DMSO, or NMP) to favor

    
    .[1] Avoid protic solvents (MeOH, EtOH) which stabilize carbocations and encourage 
    
    
    
    racemization.[1]
  • Leaving Group Selection: If Mesylate (OMs) requires heat (which risks elimination/racemization), switch to Triflate (OTf) or Nosylate (ONs) .[1] These react at lower temperatures (-20°C to 0°C), preserving kinetic control.[1]

ParameterRecommendationWhy?
Protecting Group Boc, Cbz, Ts Suppresses NGP by delocalizing N-lone pair.
Leaving Group Triflate (OTf) Reacts at < 0°C; prevents thermal racemization.[1]
Base Cs₂CO₃ "Cesium Effect" improves solubility and nucleophilicity of imidazole.
Temperature -10°C to RT High heat (>60°C) promotes

and elimination.[1]
Scenario B: Mitsunobu Reaction Issues

User Issue: "I tried the Mitsunobu reaction (DIAD/PPh3) on the alcohol to avoid making the mesylate, but I still see low ee%."

Diagnosis: While Mitsunobu typically proceeds with inversion, the basicity of the intermediate or steric hindrance at the C2 position can cause the reaction to stall, allowing the activated alcohol to ionize or undergo NGP.

Corrective Protocol:

  • pKa Matching: Imidazole (pKa ~14) is often too basic for standard Mitsunobu conditions.[1] Use 4-nitro-imidazole or similar electron-deficient imidazoles if possible, then reduce later.[1] Alternatively, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for better handling of basic nucleophiles.[1]

  • Order of Addition: Pre-complex the Betaine (PPh3 + DIAD) at -78°C before adding the azetidin-3-ol and imidazole. This ensures the alcohol is activated immediately without sitting in a basic solution.

Scenario C: Base-Mediated Epimerization (Side Chains)

User Issue: "My azetidine ring is fine, but the chiral amino acid attached to the nitrogen is racemizing during the imidazole coupling."

Diagnosis: You are likely using a base like NaH or K₂CO₃ to deprotonate the imidazole. These bases are strong enough to deprotonate the


-proton of the amino acid moiety attached to the azetidine nitrogen (especially if it's a phenylglycine derivative).

Corrective Protocol:

  • Base Selection: Switch to LiOtBu (Lithium tert-butoxide) or BEMP .[1] These are sterically hindered or have specific pKa windows that may spare the

    
    -proton.
    
  • Alternative Route: Attach the imidazole first to the protected azetidine (using the methods in Scenario A), and then deprotect the nitrogen and couple the chiral amino acid. This avoids exposing the sensitive chiral center to the harsh alkylation conditions.

Validated Experimental Workflow

Standard Operating Procedure (SOP) for High-Fidelity Synthesis

Objective: Synthesis of chiral 1-(1-Boc-2-alkylazetidin-3-yl)-imidazole with >98% ee retention.

Step 1: Activation (The "Cold" Sulfonylation)

  • Dissolve 1-Boc-2-alkylazetidin-3-ol (1.0 equiv) in anhydrous DCM.

  • Add Et₃N (1.5 equiv) and cool to -10°C .

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[1] Crucial: Do not let temp rise above 0°C.

  • Quench with cold NaHCO₃, extract, and dry. Do not purify on silica (acidity causes degradation).[1] Use immediately.

Step 2: Displacement (The "Cesium" Effect)

  • Dissolve Imidazole (3.0 equiv) in anhydrous DMF (0.2 M).[1]

  • Add Cs₂CO₃ (2.0 equiv).[1] Stir for 30 mins at RT to generate the imidazolide anion.

  • Cool to 0°C .

  • Add the crude Mesylate (from Step 1) as a solution in DMF dropwise.

  • Allow to warm to RT slowly over 4 hours. Do not heat.

Step 3: Validation

  • Chiral HPLC: Use a Chiralpak AD-H or IC column.[1]

  • NMR Check: Look for "rotamers" in NMR (due to Boc).[1] Run NMR at 50°C to coalesce peaks and confirm purity, but rely on HPLC for chirality.

Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

Troubleshooting_Flow Start Problem Detected Check_EE Is ee% Low? Start->Check_EE Check_Yield Is Yield Low? Start->Check_Yield NGP_Check Is N-PG Electron Withdrawing (Boc/Ts)? Check_EE->NGP_Check Yes Sterics Is C2 Position Bulky? Check_Yield->Sterics Yes Switch_PG ACTION: Switch to Boc/Ts to stop NGP NGP_Check->Switch_PG No (using Bn/Alkyl) Solvent_Check Solvent Protic or High Temp? NGP_Check->Solvent_Check Yes Change_Cond ACTION: Use DMF/DMSO keep T < 25°C Solvent_Check->Change_Cond Yes Strong_Nuc ACTION: Use Cs2CO3 or Imidazole-Na salt Sterics->Strong_Nuc Yes

Figure 2: Diagnostic Flowchart for Azetidine Synthesis Optimization.

References

  • Neighboring Group Participation in Azetidines

    • Mechanism of NGP: Winstein, S. et al. "Neighboring Group Participation."[1][2] J. Am. Chem. Soc.[1][3] (Classic mechanistic foundation).[1]

    • Azetidinium Ions: Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.[1] Link[1]

  • Enantioselective Synthesis of Azetidines

    • Copper-Catalyzed Routes: Wang, Y., et al. (2020).[1] "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." J. Am. Chem. Soc.[1][3]Link[1]

    • Ring Expansion: Lindsley, C. W., et al. (2017).[1] "A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines." J. Org.[1][3] Chem.Link[1]

  • Imidazole N-Alkylation Protocols

    • Cesium Effect:[1] Fadhil, T. A., & AL-Hiti, W. F. (2022).[1] "Synthesis, characterization of new 3-Chloro-Azetidine-2-One derivatives." International Journal of Health Sciences. Link[1][4]

    • Zoledronic Acid Intermediate (Imidazole Alkylation): "Synthesis of imidazol-1-yl-acetic acid hydrochloride."[1][5] Beilstein J. Org.[1] Chem.Link[1]

Sources

Optimization

Enhancing brain penetration of 1-(azetidin-3-yl)-1H-imidazole based drugs

Topic: Optimizing 1-(azetidin-3-yl)-1H-imidazole Scaffolds for Brain Penetration Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: AZT-CNS-OPT-001 Welcome to the CNS Optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 1-(azetidin-3-yl)-1H-imidazole Scaffolds for Brain Penetration

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: AZT-CNS-OPT-001

Welcome to the CNS Optimization Support Hub.

You are likely here because your 1-(azetidin-3-yl)-1H-imidazole lead compounds are showing potent in vitro activity but failing to achieve sufficient unbound brain concentration (


) in vivo. This is a common bottleneck for this scaffold.

The azetidine ring is a powerful tool for reducing lipophilicity compared to piperidines, but its high basicity (pKa ~11) often leads to low passive permeability and high P-glycoprotein (P-gp) efflux. This guide provides a troubleshooting framework to engineer your scaffold for blood-brain barrier (BBB) traversal.

Module 1: Physicochemical Optimization (The Design Phase)

Issue: "My compound is too polar or gets trapped in lysosomes." Diagnosis: The secondary amine of the azetidine is likely too basic (pKa > 10), leading to high ionization at physiological pH (7.4). Charged species struggle to cross the BBB passively.

Troubleshooting Strategy: pKa Modulation

To improve the CNS Multiparameter Optimization (MPO) score, you must lower the pKa of the azetidine nitrogen to the "Goldilocks Zone" (pKa 6.5–8.5) or cap it entirely.

Recommended Structural Modifications:

  • Fluorination:

    • Action: Introduce fluorine atoms on the azetidine ring (C3 position, gem-difluoro).

    • Mechanism: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine via induction (

      
       effect), reducing the percentage of ionized species at pH 7.4 without significantly increasing steric bulk.
      
    • Benefit: Increases lipophilicity (LogD) slightly while drastically improving permeability.

  • N-Capping (Amides/Carbamates):

    • Action: Convert the basic amine into an amide, carbamate, or urea.

    • Mechanism: Removes the basic center entirely and eliminates a Hydrogen Bond Donor (HBD), provided the cap doesn't introduce new donors.

    • Risk: May increase Molecular Weight (MW) and reduce solubility.

Data Comparison: Effect of Azetidine Modification

Scaffold VariantpKa (Est.)LogD (pH 7.4)HBD CountCNS MPO ScoreBBB Permeability Prediction
Unsubstituted Azetidine ~11.0Low (< 0)1 (Strong)Low (< 3)Poor (Ion trap/Efflux)
3-Fluoro-Azetidine ~8.5–9.0Moderate1 (Weak)Medium (3–4)Moderate
N-Alkylated (Tertiary) ~9.5–10.0Moderate0Medium (3–4)Moderate (Still basic)
N-Amide/Carbamate NeutralHigh (> 2)0High (> 4)High (Passive diffusion)
Module 2: Efflux Mitigation (The P-gp Phase)

Issue: "High permeability in PAMPA, but zero brain exposure in rodents." Diagnosis: Your compound is a substrate for the P-glycoprotein (MDR1) efflux pump.

The Mechanism of Failure

P-gp recognizes Hydrogen Bond Donors (HBD) and high-affinity basic amines. The 1-(azetidin-3-yl)-1H-imidazole scaffold presents two risks:

  • The Azetidine NH: A primary recognition motif for P-gp.

  • The Imidazole Ring: If unsubstituted, the N-H is a donor. If substituted, the N-3 is an acceptor that can interact with water, increasing the desolvation penalty.

Visualizing the Efflux Pathway

Pgp_Efflux_Mechanism cluster_0 Critical Failure Point Blood Blood Plasma (Free Drug) Endothelium BBB Endothelial Cell (Cytosol) Blood->Endothelium Passive Diffusion (Lipophilicity driven) Brain Brain Parenchyma (Target Site) Endothelium->Brain Passive Diffusion Pgp P-gp Efflux Pump (MDR1) Endothelium->Pgp Substrate Recognition (H-Bond Donors) Pgp->Blood Active Efflux (ATP-dependent)

Caption: Schematic of P-gp mediated efflux preventing drug accumulation in the brain parenchyma.

Troubleshooting Strategy: HBD Masking
  • Reduce HBD Count: Aim for HBD

    
     1.
    
  • Internal Hydrogen Bonding: Design the molecule so the azetidine NH forms an intramolecular H-bond with a nearby acceptor (e.g., a fluorine on the imidazole or a side chain). This "hides" the donor from P-gp.

  • Steric Shielding: Place bulky groups (e.g., methyl, cyclopropyl) adjacent to the imidazole nitrogens to hinder transporter binding.

Module 3: Experimental Validation (The Test Phase)

Issue: "My Caco-2 data contradicts my in vivo data." Diagnosis: Caco-2 cells express different transporter ratios than the BBB. You must use MDR1-transfected MDCK cells for accurate CNS prediction.

Standard Operating Procedure: MDR1-MDCK Permeability Assay

This protocol ensures you are measuring genuine BBB permeability and efflux ratios (ER).

Materials:

  • MDR1-MDCKII cells (confluent monolayers).[1]

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Inhibitor: Zosuquidar (2 µM) or Cyclosporin A (10 µM).

  • Integrity Marker: Lucifer Yellow.

Workflow:

  • Preparation: Seed cells on Transwell inserts (0.4 µm pore) and culture for 4–5 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 800

    
    .
    
  • Dosing:

    • Apical to Basolateral (A

      
       B):  Add compound (1–10 µM) to the apical chamber.
      
    • Basolateral to Apical (B

      
       A):  Add compound to the basolateral chamber.
      
  • Inhibition Step (Crucial): Run a parallel set with Zosuquidar. If the Efflux Ratio drops significantly (e.g., from 10 to 1), your compound is a P-gp substrate.

  • Analysis: Quantify via LC-MS/MS.

Calculation:



  • ER < 2: High probability of CNS penetration (Passive diffusion dominant).

  • ER > 3: Significant efflux liability. Optimization required.

Optimization Logic Flow

Optimization_Workflow Start Start: Azetidine-Imidazole Lead Calc_MPO Calculate CNS MPO Score (Target > 4.0) Start->Calc_MPO Decision_pKa Is pKa > 9.0? Calc_MPO->Decision_pKa Mod_Fluorine Strategy A: Fluorination/Masking (Reduce basicity) Decision_pKa->Mod_Fluorine Yes Test_MDR1 Assay: MDR1-MDCK (Bidirectional) Decision_pKa->Test_MDR1 No Mod_Fluorine->Test_MDR1 Decision_ER Is Efflux Ratio > 2.5? Test_MDR1->Decision_ER Mod_HBD Strategy B: Remove HBD (N-capping / Bioisostere) Decision_ER->Mod_HBD Yes InVivo Proceed to In Vivo PK (Rat Kp,uu) Decision_ER->InVivo No Mod_HBD->Test_MDR1 Re-test

Caption: Iterative design cycle for filtering azetidine candidates before in vivo testing.

Frequently Asked Questions (FAQ)

Q: Why use MDR1-MDCK instead of Caco-2? A: Caco-2 cells are derived from the colon and express a variety of transporters (BCRP, MRP2) that may not reflect the BBB. MDR1-MDCK cells are specifically transfected to overexpress P-gp, giving a cleaner read on the primary efflux mechanism at the BBB [6].

Q: Can I use a prodrug strategy for the azetidine? A: Yes. If the azetidine NH is essential for target binding but hinders crossing, you can use a "bioreversible" prodrug. Ester-linked conjugates or specific carbamates can mask the amine during transport and be cleaved by brain esterases, though this adds complexity to the development path [7].

Q: What is the ideal CNS MPO score for this scaffold? A: Aim for a score


 4.5. For azetidines, the penalty usually comes from the "Most Basic pKa" and "HBD" components. Improving these two specific parameters often pushes the score into the desirable range [4][10].
References
  • Wager, T. T., et al. (2010).[2] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[2] Link

  • Di, L., et al. (2011). Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Lowe, P. J., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Link

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure.[3] Journal of Medicinal Chemistry. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships.[3][4] Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier.[1][5][6][7] International Journal of Pharmaceutics. Link

  • Gynther, M., et al. (2008). Mechanism of the blood-brain barrier modulation by prodrugs. Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic profile comparison of 1-(azetidin-3-yl)-1H-imidazole derivatives

Technical Comparison Guide: Pharmacokinetic Optimization of 1-(azetidin-3-yl)-1H-imidazole Derivatives Executive Summary: The "Azetidine Switch" in H3 Antagonists The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Pharmacokinetic Optimization of 1-(azetidin-3-yl)-1H-imidazole Derivatives

Executive Summary: The "Azetidine Switch" in H3 Antagonists

The 1-(azetidin-3-yl)-1H-imidazole scaffold represents a strategic "minimalist" pharmacophore, primarily utilized in the development of Histamine H3 receptor antagonists and inverse agonists. By replacing larger saturated heterocycles (pyrrolidines, piperidines) with the strained, four-membered azetidine ring, researchers aim to lower molecular weight (MW) and lipophilicity (LogD) while maintaining basicity essential for receptor binding.

However, this scaffold presents unique pharmacokinetic (PK) challenges. While the reduced size theoretically aids blood-brain barrier (BBB) penetration, the high polarity of the unsubstituted secondary amine often results in P-glycoprotein (P-gp) efflux and rapid renal clearance. Furthermore, the azetidine ring is susceptible to specific metabolic oxidative ring-opening pathways.

This guide objectively compares the PK performance of the core scaffold against its optimized derivatives, providing experimental frameworks to validate these properties in early discovery.

Structural Analysis & Pharmacokinetic Implications

The core structure consists of an imidazole ring (the H3 recognition element) linked to the 3-position of an azetidine ring.

  • Core Scaffold: 1-(azetidin-3-yl)-1H-imidazole

  • Key Physicochemical Feature: High pKa (~9-10 for the azetidine amine) leads to high ionization at physiological pH.

  • Primary PK Liability: Low passive permeability (

    
    ) and high susceptibility to renal extraction.
    
Comparative Profile: Core vs. Optimized Derivatives

The following table synthesizes data trends from recent medicinal chemistry campaigns (e.g., J. Med. Chem., Bioorg.[1] Med. Chem.) comparing the core scaffold with N-alkylated and homologated derivatives.

FeatureCore Scaffold (Unsubstituted)Derivative A (N-Isopropyl/Cyclobutyl)Derivative B (Methylene Linker Homolog)
Structure Azetidine-N-HAzetidine-N-R (Alkyl)Azetidine-CH2-Imidazole
LogD (pH 7.4) < 0.5 (Highly Polar)1.5 – 2.5 (Optimal)0.5 – 1.0
BBB Penetration Low (High Efflux Ratio > 10)High (Efflux Ratio < 2)Moderate
Metabolic Stability (

)
High (Renal Cl dominant)Moderate (CYP oxidation risk)Low (Metabolic hotspot at linker)
Clearance Mechanism Renal (unchanged)Hepatic (CYP-mediated)Mixed
H3 Potency (

)
Moderate (6.0 - 7.5)High (8.0 - 9.5)Moderate

Critical Insight: The "Core Scaffold" is rarely a drug candidate itself due to poor CNS penetration. Derivative A (N-alkylation) is the industry standard for H3 antagonists (e.g., similar to the Pitolisant or ABT-288 optimization strategies), balancing lipophilicity with metabolic stability.

Experimental Validation Protocols

To validate the PK profile of these derivatives, specific modifications to standard ADME protocols are required due to the hydrophilic nature of the azetidine.

Protocol A: Assessment of Intrinsic Clearance ( ) in Microsomes

Rationale: Azetidine rings can undergo oxidative ring opening or N-dealkylation. Standard incubation times must be adjusted for these polar compounds.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL) from relevant species (Human/Rat).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system (final conc. 1 mM).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (ESI+ mode).

    • Note: Monitor specifically for m/z +16 (N-oxide) and m/z +14 (carbonyl formation via ring opening) metabolites.

Protocol B: BBB Penetration via Cassette Dosing (In Vivo)

Rationale: In vitro PAMPA often underestimates azetidine transport due to lack of active uptake transporters. In vivo cassette dosing is more predictive.

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Administer a cassette of 3-5 derivatives + 1 reference (e.g., Ciproxifan) IV at 1 mg/kg each.

  • Sampling: Collect plasma and brain tissue at 0.5h and 4h post-dose.

  • Processing:

    • Plasma:[2][3][4][5] Protein precipitation with ACN.

    • Brain:[1][2][6] Homogenize in 1:3 PBS, then precipitate.

  • Calculation: Calculate Brain-to-Plasma ratio (

    
    ).
    
    • Success Criteria:

      
       indicates likely CNS efficacy. 
      
      
      
      indicates restricted access (likely P-gp substrate).

Mechanistic Visualization: Metabolic Pathways

The metabolic fate of 1-(azetidin-3-yl)-1H-imidazole derivatives is distinct from piperidines. The high strain energy of the azetidine ring makes it a target for specific oxidative pathways.

MetabolicPathways cluster_legend Metabolic Liability Parent Parent Compound (N-Alkyl-Azetidine) Met1 N-Dealkylation (Active/Inactive) Parent->Met1 CYP450 (Main Route) Met2 Azetidine N-Oxide (Polar/Excreted) Parent->Met2 FMO3 Met4 Imidazole Oxidation (Inactive) Parent->Met4 CYP/AO Met3 Ring Opening (Aldehyde Intermediate) Met1->Met3 Oxidative Stress (Ring Strain)

Figure 1: Primary metabolic clearance pathways. The N-dealkylation route (Red) is often the rate-limiting step for clearance, leading to the polar secondary amine which is then rapidly excreted renally.

Optimization Workflow: From Hit to Lead

When optimizing this scaffold, a logical decision tree must be followed to balance H3 potency with PK properties.

OptimizationWorkflow Start Hit: 1-(azetidin-3-yl)-1H-imidazole Step1 Assess Lipophilicity (LogD) Start->Step1 Decision1 LogD < 1.0? Step1->Decision1 Action1 Strategy A: N-Alkylation (Isopropyl/Cyclobutyl) Decision1->Action1 Yes (Too Polar) Action2 Strategy B: C-Linker Extension (Methylene bridge) Decision1->Action2 Alt. Route Test1 Test: MDR1-MDCK (Efflux) Action1->Test1 Action2->Test1 Decision2 Efflux Ratio > 2.5? Test1->Decision2 Outcome1 Discard (P-gp Substrate) Decision2->Outcome1 Yes Outcome2 Proceed to Microsomal Stability Decision2->Outcome2 No

Figure 2: Decision tree for structural optimization to improve CNS availability.

References

  • Jucaite, A., et al. (2013). "AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy."[3] International Journal of Neuropsychopharmacology.

  • Stocking, E. M., et al. (2010).[1] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Hagen, T. J., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry.

  • VulcanChem. (n.d.). "1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride: Structure and Properties."

  • Signe, A., et al. (2009). "Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor." ChemMedChem.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(azetidin-3-yl)-1H-imidazole
Reactant of Route 2
1-(azetidin-3-yl)-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.